molecular formula C19H36O3 B018448 Methyl 12-oxooctadecanoate CAS No. 2380-27-0

Methyl 12-oxooctadecanoate

Cat. No.: B018448
CAS No.: 2380-27-0
M. Wt: 312.5 g/mol
InChI Key: XVSPEBNRFAFNAV-UHFFFAOYSA-N
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Description

12-oxo Stearic acid methyl ester is an esterified form of 12-oxo stearic acid. It has been found in esterified L. chinensis and L. decipiens pulp oils and serves as a measure of 12-oxo stearic acid content.>Methyl 12-oxooctadecanoate is a long chain keto fatty acid and its reaction with hydrazoic acid was studied.>

Properties

IUPAC Name

methyl 12-oxooctadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36O3/c1-3-4-5-12-15-18(20)16-13-10-8-6-7-9-11-14-17-19(21)22-2/h3-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVSPEBNRFAFNAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)CCCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20178492
Record name Octadecanoic acid, 12-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20178492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2380-27-0
Record name Octadecanoic acid, 12-oxo-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002380270
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octadecanoic acid, 12-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20178492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of Methyl 12-oxooctadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 12-oxooctadecanoate, also known as methyl 12-ketostearate, is a long-chain fatty acid methyl ester characterized by a ketone group at the twelfth carbon. Its chemical formula is C19H36O3, and it has a molecular weight of 312.49 g/mol .[1][2] This compound typically appears as a white to off-white solid.[3] Understanding the physical properties of this compound is crucial for its application in various scientific fields, including as an intermediate in organic synthesis and potentially in the formulation of cosmetics and personal care products.[4] This technical guide provides a detailed overview of its key physical characteristics, supported by generalized experimental protocols for their determination.

Quantitative Physical Properties

The following table summarizes the key physical properties of this compound based on available data.

PropertyValueNotes
Molecular Formula C19H36O3
Molecular Weight 312.49 g/mol [1][2]
Melting Point 46-48 °CLiterature value.[3]
Boiling Point 178-180 °C at 0.8 mmHgLiterature value under vacuum.[3]
Density 1.0345 g/cm³ (rough estimate)[5]
Refractive Index 1.4200 (estimate)
Solubility Insoluble in water.[4] Slightly soluble in chloroform (B151607) and methanol. Soluble in organic solvents like DMF, DMSO, and ethanol (B145695) (approximately 50 mg/mL).[6]
Appearance White to Off-White Solid[3]
Storage Recommended storage at -20°C in a freezer.

Experimental Protocols for Determination of Physical Properties

While specific experimental procedures for determining the physical properties of this compound are not extensively detailed in the public domain, the following are detailed, generalized protocols based on standard laboratory methods for organic compounds and fatty acid methyl esters.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which the solid-to-liquid phase transition occurs.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of finely powdered this compound is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[7][8]

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating and Observation: The sample is heated at a controlled rate. Initially, a rapid heating rate can be used to approach the expected melting point. Within 15-20°C of the expected melting point, the heating rate is reduced to 1-2°C per minute to ensure thermal equilibrium.[9]

  • Data Recording: The temperature at which the first liquid droplet is observed is recorded as the beginning of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-2°C).[10]

Boiling Point Determination (Distillation Method under Reduced Pressure)

Due to its high boiling point at atmospheric pressure, the boiling point of this compound is determined under vacuum to prevent decomposition.

Apparatus:

  • Short-path distillation apparatus

  • Round-bottom flask

  • Condenser

  • Receiving flask

  • Thermometer

  • Vacuum pump and gauge

  • Heating mantle

  • Boiling chips or magnetic stirrer

Procedure:

  • Apparatus Setup: A small amount of this compound is placed in the round-bottom flask along with boiling chips. The distillation apparatus is assembled, ensuring all joints are properly sealed for vacuum. The thermometer bulb should be positioned so that its top is level with the bottom of the side arm leading to the condenser.

  • Vacuum Application: The system is evacuated to the desired pressure (e.g., 0.8 mmHg), which is monitored by the vacuum gauge.

  • Heating: The sample is gradually heated using the heating mantle.

  • Data Recording: As the liquid boils and the vapor condenses, the temperature is recorded. The boiling point is the temperature at which the vapor and liquid are in equilibrium, observed as a stable temperature reading during distillation.[11][12]

Density Determination (Gas Pycnometry)

Gas pycnometry is a non-destructive method to determine the skeletal density of a solid powder.[13][14]

Apparatus:

  • Gas pycnometer (typically using helium)

  • Analytical balance

  • Sample cell

Procedure:

  • Sample Preparation: A known mass of this compound is accurately weighed and placed into the sample cell.

  • Measurement: The sample cell is placed in the gas pycnometer. The instrument operates by pressurizing a reference chamber with an inert gas (usually helium) and then expanding that gas into the sample chamber.

  • Calculation: By applying Boyle's Law, the instrument calculates the volume of the solid sample by measuring the pressure difference. The density is then calculated by dividing the mass of the sample by its measured volume.[14]

Refractive Index Determination (Abbé Refractometer)

Since this compound is a solid at room temperature, its refractive index is measured on the molten liquid.

Apparatus:

  • Abbé refractometer with a temperature-controlled prism[15]

  • Water bath or other temperature control unit

  • Spatula

  • Lens paper and a suitable solvent (e.g., ethanol or acetone)

Procedure:

  • Instrument Calibration: The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).[16]

  • Sample Preparation: A small sample of this compound is melted by gentle heating.

  • Measurement: A few drops of the molten sample are placed on the clean, dry prism of the refractometer, which is maintained at a constant temperature above the melting point of the compound. The prism is closed, and the light source is adjusted.

  • Reading: The adjustment knob is turned until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece. The refractive index is then read from the instrument's scale.[16][17]

Solubility Determination

This protocol determines the qualitative solubility of this compound in various solvents.

Apparatus:

  • Test tubes

  • Vortex mixer or shaker

  • Graduated pipettes

Procedure:

  • Sample Preparation: A small, measured amount of this compound (e.g., 10 mg) is placed into a series of test tubes.

  • Solvent Addition: A known volume of each solvent (e.g., 1 mL of water, ethanol, chloroform, etc.) is added to a separate test tube.[18]

  • Mixing and Observation: The test tubes are vigorously agitated for a set period. The mixture is then visually inspected to determine if the solid has dissolved completely, partially, or not at all.

  • Classification: The solubility is classified as soluble, slightly soluble, or insoluble based on the visual observation.[18] For quantitative determination, a saturated solution would be prepared and the concentration of the dissolved solute measured.[19]

Visualizations

Experimental Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for determining the key physical properties of a solid organic compound like this compound.

G cluster_0 Sample Preparation cluster_1 Physical Property Measurement cluster_2 Data Analysis and Reporting Sample Obtain Pure Sample of This compound Grind Grind to a Fine Powder (if necessary) Sample->Grind MP Melting Point (Capillary Method) Grind->MP BP Boiling Point (Vacuum Distillation) Grind->BP Density Density (Gas Pycnometry) Grind->Density RI Refractive Index (Abbé Refractometer - Molten) Grind->RI Solubility Solubility Test (Various Solvents) Grind->Solubility Record_MP Record Melting Range MP->Record_MP Record_BP Record Boiling Temp and Pressure BP->Record_BP Record_Density Calculate Density Density->Record_Density Record_RI Record Refractive Index and Temperature RI->Record_RI Record_Solubility Record Qualitative Solubility Solubility->Record_Solubility Report Compile Technical Data Sheet Record_MP->Report Record_BP->Report Record_Density->Report Record_RI->Report Record_Solubility->Report

Caption: Workflow for Determining Physical Properties.

References

Chemical structure and IUPAC name of Methyl 12-oxooctadecanoate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 12-oxooctadecanoate, also known as methyl 12-ketostearate, is a long-chain fatty acid methyl ester. Its structure consists of an eighteen-carbon backbone with a ketone group at the twelfth carbon and a methyl ester at the carboxyl end. This compound and similar keto-fatty acids are of interest to researchers in various fields, including organic synthesis, lipidomics, and the study of cellular processes. This technical guide provides a comprehensive overview of the chemical structure, IUPAC nomenclature, physicochemical properties, and experimental protocols related to this compound.

Chemical Structure and IUPAC Name

The chemical structure of this compound is characterized by a saturated 18-carbon chain. A carbonyl group (C=O) is located at the C-12 position, and the carboxylic acid at the C-1 position is esterified with a methyl group.

IUPAC Name: this compound[1]

Synonyms: Methyl 12-ketostearate, Methyl 12-oxostearate, 12-Oxooctadecanoic acid methyl ester[2][3]

Chemical Formula: C₁₉H₃₆O₃[2]

CAS Number: 2380-27-0[2]

Structural Representations:
  • Linear Formula: CH₃(CH₂)₅CO(CH₂)₁₀CO₂CH₃

  • SMILES: CCCCCCC(=O)CCCCCCCCCCC(=O)OC[1]

  • InChI: InChI=1S/C19H36O3/c1-3-4-5-12-15-18(20)16-13-10-8-6-7-9-11-14-17-19(21)22-2/h3-17H2,1-2H3[1]

  • InChIKey: XVSPEBNRFAFNAV-UHFFFAOYSA-N

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReferences
Molecular Weight 312.49 g/mol [1][2]
Appearance White to off-white solid
Melting Point 46-48 °C[3]
Boiling Point 178-180 °C at 0.8 mmHg[3]
Solubility Soluble in ethanol, DMSO, and dimethyl formamide (B127407) (approx. 50 mg/ml). Insoluble in water.[4]
Storage Store at -20°C for long-term stability.[4]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the oxidation of its corresponding hydroxy fatty acid ester, Methyl 12-hydroxyoctadecanoate (B1258542).

1. Preparation of the Precursor: Methyl 12-hydroxyoctadecanoate [5]

  • Materials: 12-Hydroxystearic acid, 10% methanolic hydrochloric acid solution, chloroform (B151607), 1% aqueous sodium hydrogen carbonate solution, water, anhydrous sodium sulfate (B86663).

  • Procedure:

    • Dissolve 2 grams of 12-hydroxystearic acid in a 10% methanolic hydrochloric acid solution.

    • Stir the mixture at room temperature for 2 hours.

    • Concentrate the mixture and partition it between chloroform and water.

    • Wash the chloroform layer with a 1% aqueous sodium hydrogen carbonate solution and then with water.

    • Dry the chloroform layer with anhydrous sodium sulfate and concentrate to yield Methyl 12-hydroxyoctadecanoate.

2. Oxidation to this compound [5]

  • Materials: Methyl 12-hydroxyoctadecanoate, methylene (B1212753) chloride, Celite, pyridinium (B92312) chlorochromate (PCC), silica (B1680970) gel, n-hexane, ethyl acetate (B1210297).

  • Procedure:

    • Dissolve 2.0 grams of the Methyl 12-hydroxyoctadecanoate in 50 ml of methylene chloride.

    • Add 4 grams of Celite and 6 grams of pyridinium chlorochromate to the solution.

    • Stir the mixture at room temperature for 24 hours.

    • Filter the mixture to remove the precipitates.

    • Add 10 grams of silica gel to the filtrate and concentrate.

    • Elute the product from the silica gel using a mixture of n-hexane and ethyl acetate (5:1) to obtain this compound.

Alternative Oxidation Method: Jones Oxidation

The Jones oxidation is another effective method for oxidizing secondary alcohols to ketones.[6][7] While a specific protocol for Methyl 12-hydroxyoctadecanoate is not detailed in the search results, a general procedure can be adapted. The Jones reagent is prepared by dissolving chromium trioxide in aqueous sulfuric acid.[7] This acidic mixture is then added to an acetone (B3395972) solution of the alcohol. The reaction is typically rapid and exothermic.

Analytical Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a standard technique for the analysis of fatty acid methyl esters (FAMEs), including this compound.

  • Sample Preparation: The synthesized and purified this compound can be dissolved in an appropriate solvent like hexane (B92381) or chloroform for GC-MS analysis.

  • Gas Chromatography (GC):

    • A capillary column with a polar stationary phase, such as those with polyethylene (B3416737) glycol or biscyanopropyl phases, is typically used for the separation of FAMEs.[8]

    • The oven temperature program is optimized to achieve good separation of the components in the sample.

  • Mass Spectrometry (MS):

    • Following separation by GC, the compound is introduced into the mass spectrometer.

    • Electron impact (EI) is a common ionization method for FAMEs.

    • The fragmentation pattern of long-chain ketones is often characterized by α-cleavage.[9] The mass spectrum will show characteristic fragments that can be used to confirm the structure of this compound.

Visualization

Chemical Structure of this compound

chemical_structure cluster_chain C1 CH₃ C2 CH₂ C1->C2 C1->C2 C3 CH₂ C2->C3 C2->C3 C4 CH₂ C3->C4 C3->C4 C5 CH₂ C4->C5 C4->C5 C6 C C5->C6 C5->C6 O1 O C6->O1 C6->O1 C7 CH₂ inv1 C8 CH₂ C7->C8 C7->C8 C9 CH₂ C8->C9 C8->C9 C10 CH₂ C9->C10 C9->C10 C11 CH₂ C10->C11 C10->C11 C12 CH₂ C11->C12 C11->C12 C13 CH₂ C12->C13 C12->C13 C14 CH₂ C13->C14 C13->C14 C15 CH₂ C14->C15 C14->C15 C16 CH₂ C15->C16 C15->C16 C17 C C16->C17 C16->C17 O2 O C17->O2 C17->O2 O3 O C17->O3 C18 CH₃ O3->C18 inv2

Caption: 2D chemical structure of this compound.

This technical guide provides a foundational understanding of this compound for professionals in research and drug development. The provided data and protocols are intended to facilitate further investigation and application of this compound in various scientific endeavors.

References

Methyl 12-oxooctadecanoate: A Technical Guide to its Natural Sources, Analysis, and Potential Biological Roles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 12-oxooctadecanoate, a keto fatty acid methyl ester, has garnered interest within the scientific community for its presence in certain natural sources and the associated biological activities of the extracts from which it is isolated. This technical guide provides a comprehensive overview of the known natural occurrences of this compound, detailed methodologies for its isolation and characterization, and an exploration of its potential biological significance. The information is presented to support further research and development efforts in the fields of natural product chemistry, pharmacology, and drug discovery.

Natural Sources and Occurrence

This compound has been identified as a constituent of the lipophilic fraction of the fruit pulps of two palm species: Livistona decipiens and Livistona chinensis[1][2]. The free acid form, 12-oxooctadecanoic acid, has been detected in other natural matrices, including cow and goat milk, and the root extract of Jatropha curcas. It is also known to be a metabolic product of ricinoleic acid in the rumen, suggesting that while the methyl ester is found in plants, the free acid may be more widespread in nature.

Quantitative Data

The following table summarizes the quantitative analysis of the fatty acid methyl ester (FAME) composition of the pulp oils from Livistona decipiens and Livistona chinensis, as determined by gas chromatography-mass spectrometry (GC-MS).

Fatty Acid Methyl EsterLivistona decipiens Pulp Oil (% of Total FAME)Livistona chinensis Pulp Oil (% of Total FAME)
This compound Present (exact % not specified) Present (exact % not specified)
Methyl palmitate19.247.4
Methyl oleate53.4-
Methyl linoleate0.312.16
Other identified FAMEs......

Data extracted from the study by Kadry H, et al. (2009). While the presence of this compound is confirmed, the precise percentage was not detailed in the available literature.

Experimental Protocols

The following is a detailed methodology for the extraction, esterification, and analysis of this compound from plant material, based on the procedures described for the analysis of Livistona species pulp oil.

I. Extraction of Lipophilic Fraction
  • Sample Preparation: The fresh fruit pulp of the plant material (e.g., Livistona decipiens) is separated and thoroughly dried. The dried pulp is then finely ground to increase the surface area for solvent extraction.

  • Solvent Extraction: The ground pulp is subjected to extraction with a suitable organic solvent, such as hexane (B92381) or a chloroform-methanol mixture, to isolate the lipophilic components. This can be performed using a Soxhlet apparatus for continuous extraction to ensure a high yield.

  • Solvent Removal: The solvent containing the extracted lipids is collected, and the solvent is removed under reduced pressure using a rotary evaporator at a temperature of approximately 45°C to yield the crude lipid extract (oil).

II. Preparation of Fatty Acid Methyl Esters (FAMEs)
  • Saponification: The extracted oil is saponified by refluxing with a solution of potassium hydroxide (B78521) (KOH) in methanol. This process hydrolyzes the triacylglycerols and other esters into glycerol (B35011) and free fatty acids in the form of potassium salts.

  • Esterification: The resulting mixture is then acidified and esterified by adding a methylating agent, such as a solution of boron trifluoride (BF₃) in methanol, followed by refluxing. This reaction converts the free fatty acids into their corresponding fatty acid methyl esters (FAMEs).

  • Extraction of FAMEs: After cooling, the FAMEs are extracted from the reaction mixture using a non-polar solvent like n-heptane or hexane. The organic layer is washed with a saturated sodium chloride solution to remove any remaining impurities.

  • Drying and Concentration: The organic layer containing the FAMEs is dried over anhydrous sodium sulfate (B86663) and then concentrated under a gentle stream of nitrogen to obtain the final FAME mixture for analysis.

III. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A gas chromatograph coupled with a mass spectrometer is used for the separation and identification of the FAMEs.

  • Chromatographic Conditions:

    • Column: A capillary column suitable for FAME analysis (e.g., a DB-23 or equivalent).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector and Detector Temperature: Maintained at appropriate temperatures to ensure vaporization and prevent condensation.

    • Oven Temperature Program: A programmed temperature gradient is used to separate the FAMEs based on their boiling points and polarity.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Mass Range: Scanned over a mass range suitable for the detection of FAMEs.

  • Compound Identification: The identification of this compound and other FAMEs is achieved by comparing their retention times and mass spectra with those of authentic standards and by matching the mass spectra with established libraries such as NIST and Wiley.

Biological Activity and Signaling Pathways

While the specific biological activities of isolated this compound have not been extensively studied, the crude oil from Livistona decipiens pulp, which contains this compound, has been reported to possess anti-hyperlipidemic and anti-ulcer activities[1][2]. The observed effects are likely due to the synergistic action of the various fatty acids and other lipophilic constituents present in the oil.

Putative Signaling Pathway for Anti-Hyperlipidemic Activity

Based on the known mechanisms of other fatty acids with anti-hyperlipidemic effects, a hypothetical signaling pathway for the lipid-lowering effects of the Livistona decipiens pulp oil, potentially involving this compound, is proposed below. This pathway involves the modulation of key enzymes and transcription factors involved in lipid metabolism.

Anti-Hyperlipidemic_Pathway Methyl_12_oxooctadecanoate This compound (and other bioactive lipids) PPAR_alpha PPARα Activation Methyl_12_oxooctadecanoate->PPAR_alpha Fatty_Acid_Oxidation Increased Fatty Acid β-oxidation PPAR_alpha->Fatty_Acid_Oxidation Triglyceride_Synthesis Decreased Triglyceride Synthesis PPAR_alpha->Triglyceride_Synthesis Lipid_Lowering_Effect Anti-Hyperlipidemic Effect Fatty_Acid_Oxidation->Lipid_Lowering_Effect VLDL_Secretion Reduced VLDL Secretion Triglyceride_Synthesis->VLDL_Secretion VLDL_Secretion->Lipid_Lowering_Effect

Caption: Putative signaling pathway for the anti-hyperlipidemic effect.

Experimental Workflow for Isolation and Analysis

The overall workflow from sample collection to the identification of this compound is depicted in the following diagram.

Experimental_Workflow Plant_Material Plant Material (Livistona decipiens pulp) Drying_Grinding Drying and Grinding Plant_Material->Drying_Grinding Solvent_Extraction Solvent Extraction (Hexane) Drying_Grinding->Solvent_Extraction Crude_Oil Crude Lipid Extract (Oil) Solvent_Extraction->Crude_Oil FAME_Preparation FAME Preparation (Saponification & Esterification) Crude_Oil->FAME_Preparation FAME_Mixture FAME Mixture FAME_Preparation->FAME_Mixture GCMS_Analysis GC-MS Analysis FAME_Mixture->GCMS_Analysis Identification Identification of This compound GCMS_Analysis->Identification

Caption: Workflow for the isolation and analysis of this compound.

Conclusion and Future Directions

This compound is a naturally occurring fatty acid methyl ester found in the pulp of Livistona species. While methods for its isolation and identification are established, further research is required to accurately quantify its abundance in these and other potential natural sources. The biological activities of the oils in which it is found are promising; however, future studies should focus on the isolation of pure this compound to elucidate its specific pharmacological effects and mechanisms of action. Such research will be pivotal in determining its potential for development as a therapeutic agent.

References

The Enigmatic Role of Keto Fatty Acid Esters: A Technical Guide to Methyl 12-Oxooctadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Keto fatty acids and their esters represent a class of lipid molecules characterized by the presence of a ketone group along their aliphatic chain. While less ubiquitous than their hydroxylated or unsaturated counterparts, these molecules are emerging as significant players in various biological processes. This technical guide focuses on Methyl 12-oxooctadecanoate, a methyl ester of a C18 saturated keto fatty acid, also known as methyl 12-ketostearate. Although research specifically on this compound is in its nascent stages, an examination of its corresponding carboxylic acid, 12-oxooctadecanoic acid (12-ketostearic acid), and related keto fatty acids provides a foundational understanding of its potential biological significance and offers a roadmap for future investigation.

This document synthesizes the current knowledge, presents relevant (though limited) quantitative data, proposes detailed experimental protocols for further research, and visualizes potential signaling pathways and experimental workflows to guide researchers in this intriguing area.

Biological Significance of 12-Oxooctadecanoic Acid

This compound is the methyl ester of 12-oxooctadecanoic acid. In biological systems, esters are often hydrolyzed to their corresponding carboxylic acids and alcohols. Therefore, the biological activity of this compound is likely attributable to 12-oxooctadecanoic acid.

12-oxooctadecanoic acid is a saturated oxo fatty acid (SOFA) that has been identified in natural sources such as cow and goat milk.[1] It is also known to be a metabolite of ricinoleic acid, a major component of castor oil.[1][2] The transformation of ricinoleic acid to 12-oxooctadecanoic acid can be carried out by rumen bacteria, which first hydrogenate the double bond to form 12-hydroxystearic acid, followed by oxidation of the hydroxyl group to a ketone.[2]

While the full spectrum of its biological roles remains to be elucidated, a few key findings point towards its potential physiological and pathological importance:

  • Induction of Encephalomalacia: In a notable study, dietary administration of 12-oxo stearic acid was shown to induce encephalomalacia in chicks that were fed a vitamin E-deficient diet.[1] This suggests a potential for toxicity or the exacerbation of nutritional deficiencies, possibly through mechanisms related to oxidative stress, which warrants further investigation.

  • Potential Anti-inflammatory Activity: The sodium salt of 12-ketostearic acid has been described as an anti-inflammatory agent.[3] This suggests that the molecule could modulate inflammatory pathways, a hypothesis that aligns with the known roles of other fatty acid derivatives in inflammation.

  • Metabolic Precursor: As a metabolite of ricinoleic acid, 12-oxooctadecanoic acid is part of the metabolic landscape of fatty acids in both microbial and mammalian systems.[1][2] Its presence in milk suggests a potential role in neonatal nutrition or development.[1]

Quantitative Data

Quantitative data on the biological activity of this compound and 12-oxooctadecanoic acid is currently very limited. The primary quantitative information available relates to the study on encephalomalacia in chicks.

CompoundBiological EffectSystemConcentration/DoseCitation
12-oxo stearic acidInduces encephalomalaciaChicks (Vitamin E-deficient diet)0.25% of diet[1]

No IC50 or EC50 values for receptor binding or enzyme inhibition have been reported in the public domain for this compound or 12-oxooctadecanoic acid.

Putative Signaling Pathways

The precise signaling pathways modulated by this compound or 12-oxooctadecanoic acid have not yet been delineated. However, based on the activities of other related keto fatty acids, such as 10-oxooctadecanoic acid, we can propose a hypothetical signaling pathway for investigation. 10-oxooctadecanoic acid has been shown to interact with enzymes in the β-oxidation pathway and to activate transient receptor potential vanilloid 1 (TRPV1) channels, leading to an influx of calcium and activation of downstream signaling.[4]

The following diagram illustrates a putative signaling pathway for 12-oxooctadecanoic acid, drawing parallels with the known mechanisms of other oxo fatty acids.

putative_signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol TRPV1 TRPV1 Channel Ca2+ Ca²⁺ TRPV1->Ca2+ Ca²⁺ Influx Downstream_Signaling Downstream Signaling (e.g., Calcineurin, NFAT) Ca2+->Downstream_Signaling Inflammatory_Response Modulation of Inflammatory Response Downstream_Signaling->Inflammatory_Response Methyl_12_oxooctadecanoate This compound 12_oxooctadecanoic_acid 12-oxooctadecanoic acid Methyl_12_oxooctadecanoate->12_oxooctadecanoic_acid Hydrolysis 12_oxooctadecanoic_acid->TRPV1 Putative Activation

A putative signaling pathway for 12-oxooctadecanoic acid.

Experimental Protocols

To facilitate further research into the biological significance of this compound, this section provides detailed methodologies for key experiments.

Synthesis of this compound

A standard esterification procedure can be employed for the synthesis of this compound from 12-oxooctadecanoic acid.

  • Materials: 12-oxooctadecanoic acid, Methanol (anhydrous), Sulfuric acid (concentrated), Sodium bicarbonate solution (saturated), Anhydrous sodium sulfate, Diethyl ether, and standard laboratory glassware.

  • Procedure:

    • Dissolve 12-oxooctadecanoic acid in an excess of anhydrous methanol.

    • Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% v/v).

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate.

    • Extract the methyl ester with diethyl ether.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica (B1680970) gel column chromatography if necessary.

    • Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anti-inflammatory Activity Assessment

This protocol assesses the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Materials: RAW 264.7 cells, DMEM medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, LPS (from E. coli), this compound, Griess Reagent, Dexamethasone (positive control), DMSO (vehicle control).

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, final DMSO concentration <0.1%) for 1 hour. Include a vehicle control (DMSO) and a positive control (Dexamethasone).

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • After incubation, collect the cell culture supernatant.

    • Determine the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess Reagent system according to the manufacturer's instructions.

    • Measure the absorbance at 540 nm.

    • Concurrently, assess cell viability using the MTT or LDH assay to ensure that the observed effects are not due to cytotoxicity.

Cytotoxicity Assessment (MTT Assay)

This protocol determines the cytotoxic effects of this compound on a relevant cell line.

  • Materials: Selected cell line (e.g., RAW 264.7 or a cancer cell line), appropriate culture medium, FBS, Penicillin-Streptomycin, this compound, MTT solution (5 mg/mL in PBS), DMSO.

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

    • After the incubation period, add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

The following diagram illustrates a general workflow for the biological evaluation of this compound.

experimental_workflow Start Start Synthesis Synthesis and Purification of This compound Start->Synthesis Characterization Structural Confirmation (NMR, MS) Synthesis->Characterization Cytotoxicity Cytotoxicity Screening (MTT/LDH Assay) Characterization->Cytotoxicity Anti_inflammatory Anti-inflammatory Assay (NO Production) Characterization->Anti_inflammatory Data_Analysis Data Analysis (IC50, Statistical Significance) Cytotoxicity->Data_Analysis Anti_inflammatory->Data_Analysis End End Data_Analysis->End

A general workflow for the biological evaluation of this compound.

Conclusion and Future Directions

This compound and its parent carboxylic acid, 12-oxooctadecanoic acid, are intriguing molecules with largely unexplored biological functions. The limited available data suggests potential roles in inflammation and metabolic stress. The anti-inflammatory properties of 12-ketostearic acid sodium salt, contrasted with the toxic effects of the free acid in vitamin E-deficient states, highlight the need for a deeper understanding of its mechanisms of action and the factors that govern its biological effects.

Future research should focus on:

  • Elucidating the specific molecular targets and signaling pathways modulated by these compounds.

  • Conducting comprehensive in vitro and in vivo studies to confirm and expand upon the preliminary findings of anti-inflammatory activity and to understand the context of its potential toxicity.

  • Investigating the therapeutic potential of this compound or its derivatives in models of inflammatory diseases.

  • Exploring its role in nutrition and gut microbiology , given its origins as a metabolite of ricinoleic acid by rumen bacteria and its presence in milk.

This technical guide provides a starting point for researchers and drug development professionals to delve into the biological significance of this compound, a molecule that may hold untapped potential in cellular signaling and therapeutic applications.

References

Synonyms for Methyl 12-oxooctadecanoate in scientific literature.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the currently available scientific information on Methyl 12-oxooctadecanoate. While the existing body of research on this specific compound is limited, this document consolidates known synonyms, physicochemical properties, and mentions in the scientific literature to serve as a foundational resource.

Nomenclature and Synonyms

This compound is known by several alternative names in scientific literature and chemical databases. A comprehensive list of these synonyms is provided below to facilitate thorough literature searches.

SynonymSource
Methyl 12-ketostearate[1]
Methyl 12-oxostearate[1]
12-Oxooctadecanoic acid, methyl ester
Octadecanoic acid, 12-oxo-, methyl ester[2]
12-oxo Stearic Acid methyl ester[3]
CAS Number 2380-27-0

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the following table. This data is compiled from various chemical supplier databases and the NIST WebBook.

PropertyValueSource
Molecular FormulaC₁₉H₃₆O₃[1]
Molecular Weight312.49 g/mol [1]
Melting Point46-48 °C
Boiling Point178-180 °C at 0.8 mmHg
AppearanceWhite to Off-White Solid[4]
SolubilityChloroform (Slightly), Methanol (Slightly)[5]
Storage Temperature-20°C Freezer[6]

Synthesis and Chemical Reactions

This compound has been utilized as a chemical intermediate. Specifically, it was used in the preparation of methyl hexahydro-3-hexyl-6-thioxo-1,2,4,5-tetrazine-3-undecanoate through a reaction with thiocarbohydrazide[7]. Its reaction with hydrazoic acid has also been a subject of study[6].

G General Synthesis of this compound octadecanoic_acid Octadecanoic Acid oxidation Oxidation octadecanoic_acid->oxidation keto_acid 12-Oxooctadecanoic Acid oxidation->keto_acid esterification Methyl Esterification keto_acid->esterification final_product This compound esterification->final_product

Caption: General synthesis pathway for this compound.

Biological Activity and Signaling Pathways

There is a significant lack of research into the specific biological activities and mechanisms of action of isolated this compound.

One study identified this compound as a component of the lipophilic fraction of Livistona decipiens and Livistona chinensis fruit pulps[8]. The study assessed the anti-hyperlipidemic and anti-ulcer activities of the total lipophilic fraction, but did not investigate the effects of the individual components[8]. Therefore, the contribution of this compound to these observed biological effects remains unknown.

Currently, there is no information available in the scientific literature that links this compound to any specific cellular signaling pathways.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, or biological evaluation of this compound are not described in the currently available scientific literature. For researchers interested in working with this compound, general laboratory procedures for handling long-chain fatty acid esters may be applicable. A product information sheet from a commercial supplier provides some basic laboratory procedures for preparing stock solutions[9].

Preparation of Stock Solutions:

  • This compound is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (B127407) at a concentration of approximately 50 mg/mL[9].

  • Stock solutions can be prepared by dissolving the solid compound in the chosen organic solvent, which should be purged with an inert gas[9].

  • For biological experiments, further dilutions into aqueous buffers or isotonic saline are recommended. It is important to ensure that the residual amount of organic solvent is minimal to avoid physiological effects[9].

  • Organic solvent-free aqueous solutions can be prepared by directly dissolving the crystalline solid in aqueous buffers. The solubility in PBS (pH 7.2) is approximately 0.15 mg/mL. It is not recommended to store aqueous solutions for more than one day[9].

Conclusion

This compound is a long-chain keto fatty acid methyl ester with well-defined physicochemical properties but limited characterization in terms of its biological activity and mechanism of action. While it has been identified as a natural product and used in chemical synthesis, there is a clear gap in the scientific literature regarding its specific biological functions, involvement in signaling pathways, and detailed experimental protocols. This presents an opportunity for future research to explore the potential therapeutic or industrial applications of this molecule.

References

CAS number and molecular formula for Methyl 12-oxooctadecanoate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 12-oxooctadecanoate, a keto-fatty acid ester with potential applications in research and drug development. This document details its chemical identity, synthesis, and physicochemical properties. It includes detailed experimental protocols for its preparation and summarizes its known biological activities. Furthermore, this guide presents visual representations of its synthetic workflow and a putative signaling pathway related to its potential therapeutic effects, designed to aid researchers in their exploration of this compound.

Chemical Identity and Properties

This compound, also known as Methyl 12-ketostearate, is a long-chain fatty acid methyl ester. Its structure features a ketone group at the 12th carbon position of an octadecanoic acid methyl ester backbone.

Table 1: Chemical Identifiers and Physicochemical Properties

PropertyValueReference(s)
CAS Number 2380-27-0[1][2][3]
Molecular Formula C₁₉H₃₆O₃[1][2][3]
Molecular Weight 312.49 g/mol [1][2][3]
Synonyms Methyl 12-ketostearate, Methyl 12-oxostearate, 12-Oxostearic acid methyl ester[1][2]
Appearance White to off-white solid
Melting Point 46-48 °C
Boiling Point 178-180 °C at 0.8 mmHg
Solubility Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide.
Purity Commercially available with purities of ≥95% to >98%[1][3]

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from the readily available castor oil. The first step involves the oxidative cleavage of ricinoleic acid, the major component of castor oil, to yield 12-oxooctadecanoic acid. The subsequent step is the methyl esterification of the resulting keto-acid.

Experimental Protocol: Oxidation of Ricinoleic Acid

This protocol is adapted from a procedure for the oxidation of ricinoleic acid using potassium permanganate (B83412).

Materials:

  • Castor oil

  • Potassium hydroxide (B78521) (KOH)

  • Ethanol

  • Sulfuric acid (H₂SO₄), concentrated

  • Potassium permanganate (KMnO₄)

  • tert-Butyl methyl ether

  • Celite

Procedure:

  • Saponification of Castor Oil: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 14 g of castor oil with a solution of 11.0 g of KOH in 40 mL of ethanol. Heat the mixture to reflux with stirring for 4 hours.

  • Isolation of Ricinoleic Acid: After cooling, pour the reaction mixture into a 400 mL beaker containing 80 g of ice. While stirring vigorously, carefully add a solution of 10 mL of concentrated H₂SO₄ in 60 mL of water until the solution is acidic. The crude ricinoleic acid will separate as an oil.

  • Transfer the mixture to a separatory funnel and separate the phases. Extract the aqueous phase with 20 mL of tert-butyl methyl ether.

  • Combine the organic layers and evaporate the solvent using a rotary evaporator to obtain crude ricinoleic acid.

  • Oxidation to 12-Oxooctadecanoic Acid: Dissolve 12 g of the crude ricinoleic acid in a 250 mL Erlenmeyer flask containing a solution of 3.5 g of KOH in 90 mL of water.

  • In a 1 L three-neck flask equipped with a mechanical stirrer and an internal thermometer, dissolve 31.6 g of KMnO₄ in 350 mL of water at approximately 35 °C.

  • Add the alkaline solution of ricinoleic acid to the KMnO₄ solution at once with vigorous stirring.

  • Continue stirring without heating until the purple color of the permanganate disappears (approximately 30 minutes).

  • Work-up and Purification: Filter the reaction mixture through a bed of Celite to remove the manganese dioxide. Acidify the filtrate with concentrated H₂SO₄ to precipitate the crude 12-oxooctadecanoic acid.

  • Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol/water.

Experimental Protocol: Methyl Esterification

This protocol describes the esterification of 12-oxooctadecanoic acid using diazomethane (B1218177), a mild and efficient method for preparing methyl esters from carboxylic acids.[4][5][6] Note: Diazomethane is toxic and potentially explosive. It should be handled with extreme caution in a well-ventilated fume hood using appropriate safety measures.

Materials:

  • 12-Oxooctadecanoic acid

  • Diazomethane solution in diethyl ether (prepared in situ from a precursor like Diazald™)

  • Diethyl ether

  • Methanol (B129727) (catalytic amount)

  • Acetic acid (for quenching)

Procedure:

  • Dissolve 1 g of 12-oxooctadecanoic acid in 20 mL of diethyl ether in a glass vial.

  • Add a few drops of methanol to catalyze the reaction.[4]

  • Slowly add the ethereal solution of diazomethane dropwise with gentle swirling until a faint yellow color persists, indicating a slight excess of diazomethane.

  • Allow the reaction to stand for 10-15 minutes at room temperature. Nitrogen gas evolution should be observed.

  • Quench the excess diazomethane by adding a few drops of acetic acid until the yellow color disappears.

  • Evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator to obtain the crude this compound.

  • The product can be purified by column chromatography on silica (B1680970) gel if necessary.

Spectroscopic Data

The structural identity and purity of this compound can be confirmed by various spectroscopic techniques.

Table 2: Representative Spectroscopic Data

TechniqueKey Features
¹H NMR δ (ppm): 3.67 (s, 3H, -OCH₃), 2.40 (t, 4H, -CH₂-CO-CH₂-), 2.30 (t, 2H, -CH₂-COOCH₃), 1.60-1.20 (m, 22H, -CH₂-), 0.88 (t, 3H, -CH₃)
¹³C NMR δ (ppm): 211.0 (C=O, ketone), 174.0 (C=O, ester), 51.5 (-OCH₃), 42.0-23.0 (aliphatic -CH₂-), 14.0 (-CH₃)
FTIR ν (cm⁻¹): ~2920, 2850 (C-H stretch), ~1740 (C=O stretch, ester), ~1715 (C=O stretch, ketone), ~1170 (C-O stretch)
Mass Spec (EI) m/z: 312 (M⁺), 281 ([M-OCH₃]⁺), 269, 199, 156, 113

Biological Activity and Potential Applications

This compound has been identified in the lipophilic fraction of the fruit pulps of Livistona decipiens and Livistona chinensis, plants which have demonstrated anti-hyperlipidemic and anti-ulcer activities.[7] While the direct pharmacological action of this compound has not been extensively studied, its presence in these bioactive extracts suggests it may contribute to their therapeutic effects.

Potential Anti-ulcer Mechanism of Action

The anti-ulcer activity of natural products often involves multiple mechanisms, including the enhancement of gastric mucosal defense and the reduction of aggressive factors like acid and pepsin secretion.[8][9][10][11] A potential mechanism for an anti-ulcer agent could involve the modulation of proton pump activity and the stimulation of protective pathways.

Potential Anti-hyperlipidemic Mechanism of Action

Hyperlipidemia is a known risk factor for various cardiovascular diseases. Antihyperlipidemic drugs can mitigate these risks.[12] The mechanism of action for such compounds can involve the inhibition of key enzymes in cholesterol synthesis or the enhancement of lipid metabolism.

Visualizations

Synthetic Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

G cluster_oxidation Step 1: Oxidation cluster_esterification Step 2: Esterification cluster_purification Purification & Analysis ricinoleic_acid Ricinoleic Acid (from Castor Oil) oxidation Oxidation with KMnO₄ ricinoleic_acid->oxidation Saponification then acidification keto_acid 12-Oxooctadecanoic Acid oxidation->keto_acid esterification Esterification with Diazomethane keto_acid->esterification methyl_ester This compound (Crude) esterification->methyl_ester purification Column Chromatography methyl_ester->purification final_product Pure Methyl 12-oxooctadecanoate purification->final_product analysis Spectroscopic Analysis (NMR, MS, IR) final_product->analysis G cluster_gastric_cell Gastric Parietal Cell cluster_mucosal_cell Gastric Mucosal Cell compound This compound receptor Putative Receptor compound->receptor pg_synthesis Prostaglandin Synthesis compound->pg_synthesis Stimulation inhibition Inhibition of H⁺/K⁺-ATPase (Proton Pump) receptor->inhibition acid_secretion Decreased Gastric Acid Secretion inhibition->acid_secretion ulcer_formation Ulcer Formation acid_secretion->ulcer_formation Aggressive Factor mucus_bicarb Increased Mucus & Bicarbonate Secretion pg_synthesis->mucus_bicarb blood_flow Increased Mucosal Blood Flow pg_synthesis->blood_flow gastroprotection Gastroprotection mucus_bicarb->gastroprotection Protective Factor blood_flow->gastroprotection Protective Factor

References

An In-depth Technical Guide to the Key Reactive Sites of Methyl 12-oxooctadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 12-oxooctadecanoate, a long-chain keto fatty acid methyl ester, possesses distinct reactive sites that are of significant interest in synthetic chemistry and are relevant to its potential biological activities. This technical guide provides a comprehensive analysis of the principal reactive centers within the molecule: the ketone carbonyl group at the C-12 position and the methyl ester at the C-1 position. This document outlines the chemical reactivity at these sites, supported by established principles of organic chemistry. Furthermore, it details experimental protocols for key reactions and presents a visualization of the pertinent oxylipin signaling pathway in plants, where related 12-oxo fatty acids play a crucial role.

Introduction

This compound (also known as methyl 12-ketostearate) is an organic compound with the chemical formula C₁₉H₃₆O₃. Its structure consists of an eighteen-carbon backbone with a ketone functional group at the twelfth carbon and a methyl ester at the terminus. The presence of these two functional groups dictates the molecule's chemical behavior and potential for synthetic derivatization. Understanding the reactivity of these sites is paramount for its application in various research and development endeavors, including its use as a synthetic building block. Moreover, as a keto fatty acid derivative, its parent acid, 12-oxooctadecanoic acid, belongs to a class of molecules known as oxylipins, which are involved in critical signaling pathways in plants, particularly in defense responses.[1][2][3][4][5][6][7][8][9][10][11]

Key Reactive Sites and Chemical Reactivity

The primary sites of chemical reactivity on the this compound molecule are the ketone carbonyl group (C=O) at the C-12 position and the methyl ester group (-COOCH₃) at the C-1 position. The hydrogens on the carbons adjacent to the ketone (α-hydrogens at C-11 and C-13) also exhibit enhanced acidity and are key to certain reactions.

Reactivity of the Ketone Group (C-12)

The ketone group is a major center of reactivity due to the polarity of the carbon-oxygen double bond, which makes the carbonyl carbon electrophilic and the oxygen nucleophilic.

  • Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by nucleophiles. This is a fundamental reaction of ketones and can lead to a wide variety of products.

  • Enolate Formation: The α-hydrogens at the C-11 and C-13 positions are acidic due to the electron-withdrawing effect of the adjacent carbonyl group and the resonance stabilization of the resulting enolate anion.[12][13][14][15] The formation of an enolate is a critical step in many reactions of ketones.

  • Schmidt Reaction (with Hydrazoic Acid): The reaction of ketones with hydrazoic acid (HN₃) in the presence of a strong acid is known as the Schmidt reaction.[16][17][18][19][20][21][22][23] This reaction converts the ketone into an amide through a rearrangement process. For an unsymmetrical ketone like this compound, a mixture of two isomeric amides can be formed. The reaction with hydrazoic acid has been studied for long-chain keto acid esters.[24]

  • Reaction with Thiocarbohydrazide (B147625): Ketones can react with thiocarbohydrazide to form thiocarbohydrazones, which can then cyclize to form tetrazine derivatives.[15][25][26][27][28][29] this compound has been used in the preparation of a hexahydrothioxotetrazine fatty derivative through its reaction with thiocarbohydrazide.[17][24]

Reactivity of the Methyl Ester Group (C-1)

The methyl ester group is another key reactive site, primarily susceptible to nucleophilic acyl substitution.

  • Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid (12-oxooctadecanoic acid) and methanol.

  • Transesterification: In the presence of an alcohol and an acid or base catalyst, the methyl ester can undergo transesterification to form a different ester.

  • Amidation: Reaction with amines can convert the methyl ester into an amide.

  • Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

  • Grignard Reaction: Grignard reagents can add to the ester carbonyl group, typically twice, to form a tertiary alcohol after an acidic workup.

Quantitative Data

PropertyFunctional GroupEstimated pKa RangeReference(s)
Acidity of α-HydrogensKetone (C-11 and C-13)19-21[13][14]
Acidity of α-HydrogensEster (C-2)23-25[13][14]

Note: The pKa values are approximations for simple ketones and esters in solution. The long alkyl chain of this compound may slightly influence these values. Computational methods can be employed for more precise pKa predictions.[18][24][27][30][31]

Experimental Protocols

The following are representative experimental protocols for key reactions at the ketone functional group of this compound, adapted from general procedures for similar compounds.

Schmidt Reaction of this compound with Hydrazoic Acid

This protocol describes the conversion of the ketone functionality into an amide.

Materials:

  • This compound

  • Sodium azide (B81097) (NaN₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Chloroform (CHCl₃)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound in chloroform.

  • Cool the solution in an ice bath.

  • Slowly add concentrated sulfuric acid to the stirred solution.

  • Carefully add sodium azide in small portions over a period of time, maintaining the temperature below 10 °C. Caution: Hydrazoic acid, generated in situ, is toxic and explosive. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully pour the mixture over crushed ice.

  • Neutralize the aqueous layer by the slow addition of a saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with chloroform.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude amide product.

  • Purify the product by column chromatography or recrystallization.

Reaction of this compound with Thiocarbohydrazide

This protocol outlines the synthesis of a thiocarbohydrazone derivative, a precursor to tetrazines.

Materials:

  • This compound

  • Thiocarbohydrazide

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Standard laboratory glassware for reflux

Procedure:

  • In a round-bottom flask, dissolve this compound and an equimolar amount of thiocarbohydrazide in ethanol.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Heat the mixture to reflux and maintain for several hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid product by filtration and wash with cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Visualization of a Relevant Signaling Pathway

12-Oxooctadecanoic acid, the parent acid of this compound, is an oxylipin. Oxylipins are signaling molecules in plants that are involved in responses to stress and pathogens. A key oxylipin signaling pathway is the jasmonic acid (JA) pathway, where 12-oxo-phytodienoic acid (OPDA), a compound structurally related to 12-oxooctadecanoic acid, is a precursor to JA. OPDA itself can also act as a signaling molecule.[1][2][3][4][5][6][7][12][13][14][32][33][34]

The following diagram illustrates a simplified overview of the oxylipin biosynthesis and the jasmonate signaling pathway.

Oxylipin_Signaling_Pathway cluster_membrane Chloroplast Membrane cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Linolenic Acid Linolenic Acid LOX LOX Linolenic Acid->LOX 13-HPOT 13-HPOT LOX->13-HPOT AOS AOS Allene Oxide Allene Oxide AOS->Allene Oxide AOC AOC OPDA OPDA AOC->OPDA 13-HPOT->AOS Allene Oxide->AOC OPR3 OPR3 OPDA->OPR3 Transport Defense Gene Expression Defense Gene Expression OPDA->Defense Gene Expression Independent Signaling Beta-oxidation Beta-oxidation OPR3->Beta-oxidation JA JA Beta-oxidation->JA JAR1 JAR1 JA->JAR1 Transport JA-Ile JA-Ile JAR1->JA-Ile SCF_COI1 SCF-COI1 JA-Ile->SCF_COI1 Binding COI1 COI1 JAZ JAZ MYC2 MYC2 JAZ->MYC2 Repression 26S Proteasome 26S Proteasome JAZ->26S Proteasome Degradation MYC2->Defense Gene Expression Activation SCF_COI1->JAZ Ubiquitination

Caption: Simplified Oxylipin and Jasmonate Signaling Pathway in Plants.

The following diagram illustrates the logical relationship of the key reactive sites on the this compound molecule and their primary reaction types.

Reactive_Sites_Logic cluster_ketone Ketone Group (C-12) cluster_ester Methyl Ester Group (C-1) Molecule This compound Nucleophilic Addition Nucleophilic Addition Molecule->Nucleophilic Addition Enolate Formation Enolate Formation Molecule->Enolate Formation Schmidt Reaction Schmidt Reaction Molecule->Schmidt Reaction Reaction with Thiocarbohydrazide Reaction with Thiocarbohydrazide Molecule->Reaction with Thiocarbohydrazide Hydrolysis Hydrolysis Molecule->Hydrolysis Transesterification Transesterification Molecule->Transesterification Amidation Amidation Molecule->Amidation Reduction Reduction Molecule->Reduction

Caption: Key Reactive Sites and Reactions of this compound.

Conclusion

This compound is a bifunctional molecule with two primary reactive centers: the ketone group at C-12 and the methyl ester group at C-1. The ketone functionality allows for a range of reactions including nucleophilic additions and reactions involving the acidic α-hydrogens, such as enolate formation. The methyl ester is susceptible to nucleophilic acyl substitution. The parent acid of this molecule is part of the oxylipin family, which are important signaling molecules in plant defense pathways. This guide provides a foundational understanding of the reactivity of this compound, offering valuable insights for its potential applications in chemical synthesis and biological research. Further investigation into the specific kinetics and biological activities of this molecule and its derivatives is warranted.

References

Navigating the Properties of Methyl 12-oxooctadecanoate: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of a compound is paramount for its successful application. This in-depth technical guide provides a comprehensive overview of the solubility and stability of Methyl 12-oxooctadecanoate, a long-chain keto-fatty acid ester. This document outlines its solubility in various common laboratory solvents, its stability under different conditions, and detailed experimental protocols for in-house assessment.

Physicochemical Characteristics

This compound, also known as Methyl 12-ketostearate, is an organic compound with the molecular formula C19H36O3 and a molecular weight of 312.49 g/mol .[1][2][3] It typically presents as a white to off-white crystalline solid with a melting point in the range of 46-48 °C.[2][4][5]

Solubility Profile

The solubility of this compound is a critical factor for its handling and use in various experimental settings. As a fatty acid methyl ester, it is generally lipophilic.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in common laboratory solvents.

SolventTypeSolubilityTemperatureSource
Dimethyl Sulfoxide (DMSO)Organic~ 50 mg/mLRoom Temperature[1]
Dimethylformamide (DMF)Organic~ 50 mg/mLRoom Temperature[1]
Ethanol (B145695)Organic~ 50 mg/mLRoom Temperature[1]
EtherOrganicSolubleRoom Temperature[4]
ChloroformOrganicSlightly SolubleNot Specified[5]
MethanolOrganicSlightly SolubleNot Specified[5]
Phosphate-Buffered Saline (PBS), pH 7.2Aqueous Buffer~ 0.15 mg/mLRoom Temperature[1]
WaterAqueousInsolubleNot Specified[6]

Qualitative Solubility Observations

This compound is described as fat-soluble.[4] Its insolubility in water and higher solubility in organic solvents are consistent with its long hydrocarbon chain. For biological experiments requiring aqueous solutions, stock solutions are typically prepared in an organic solvent like DMSO or ethanol and then further diluted into the aqueous buffer.[1] It is crucial to ensure that the final concentration of the organic solvent is minimal to avoid any physiological effects.[1]

Stability Assessment

The stability of this compound is essential for ensuring the accuracy and reproducibility of experimental results.

Storage and General Stability

When stored as a crystalline solid at -20°C, this compound is stable for at least four years.[1][7] It is generally considered stable under normal conditions of use.[4] For safe handling, it is recommended to keep the compound in a tightly closed container in a dry environment.[8] It is classified as a combustible solid.[2]

Stability in Solution

Aqueous solutions of this compound are not recommended for storage for more than one day.[1] This suggests potential for hydrolysis of the ester or other degradation pathways in aqueous environments over time. To ensure the integrity of the compound in experiments, fresh aqueous solutions should be prepared for each use.

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound. These protocols are adapted from standard laboratory procedures for fatty acid methyl esters.

Protocol 1: Determination of Solubility

This protocol outlines a method for determining the solubility of this compound in a given solvent using the shake-flask method.

Materials:

  • This compound

  • Solvent of interest (e.g., ethanol, DMSO, PBS)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system with a suitable detector

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of the solvent in a sealed vial.

  • Equilibrate the vials at a constant temperature (e.g., 25 °C) in a shaker or water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the vials to separate the undissolved solid.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC or GC method with a calibration curve.

  • Calculate the solubility in mg/mL or mol/L.

Protocol 2: Stability Study in Solution

This protocol describes a method to assess the stability of this compound in a specific solvent under defined conditions (e.g., temperature, pH).

Materials:

  • This compound

  • Solvent or buffer of interest

  • pH meter

  • Temperature-controlled incubator or chamber

  • Light exposure chamber (optional)

  • HPLC or GC system

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of this compound in the chosen solvent at a known concentration.

  • Aliquot the solution into multiple vials.

  • Store the vials under the desired conditions (e.g., 4 °C, 25 °C, 40 °C; protected from light or exposed to light).

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw a vial from each storage condition.

  • Analyze the sample by HPLC or GC to determine the concentration of the remaining this compound.

  • The appearance of new peaks in the chromatogram may indicate the formation of degradation products.

  • Calculate the percentage of the compound remaining at each time point relative to the initial concentration.

Visualizing Experimental Workflows

To aid in the conceptualization of the experimental processes, the following diagrams illustrate the workflows for solubility and stability testing.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Weigh excess Methyl 12-oxooctadecanoate B Add to known volume of solvent A->B C Seal and equilibrate (e.g., 24-48h at 25°C) B->C D Centrifuge to pellet undissolved solid C->D E Collect supernatant D->E F Dilute aliquot E->F G Quantify by HPLC/GC F->G H Calculate solubility G->H

Caption: Workflow for determining the solubility of this compound.

Stability_Workflow cluster_prep Preparation cluster_storage Storage cluster_sampling Sampling cluster_analysis Analysis A Prepare stock solution of known concentration B Aliquot into vials A->B C Store under defined conditions (T, pH, light) B->C D Withdraw samples at specified time points C->D E Analyze by HPLC/GC D->E F Determine remaining concentration E->F G Identify degradation products E->G

Caption: Workflow for assessing the stability of this compound.

Potential Degradation Pathway

While specific degradation pathways for this compound are not extensively documented in the available literature, a primary route of degradation, particularly in aqueous solutions, is likely the hydrolysis of the methyl ester to the corresponding carboxylic acid, 12-oxooctadecanoic acid, and methanol. This reaction can be catalyzed by acid or base.

Degradation_Pathway This compound This compound 12-oxooctadecanoic acid 12-oxooctadecanoic acid This compound->12-oxooctadecanoic acid Hydrolysis (+H2O) Methanol Methanol This compound->Methanol Hydrolysis (+H2O)

Caption: Potential hydrolytic degradation pathway of this compound.

This technical guide provides a solid foundation for the handling and use of this compound in a research and development setting. For novel applications, it is always recommended to perform in-house verification of its solubility and stability under the specific experimental conditions to be employed.

References

A Technical Guide to the Spectroscopic Data of Methyl 12-oxooctadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 12-oxooctadecanoate, a long-chain keto fatty acid ester. The information presented herein is essential for its identification, characterization, and utilization in various research and development applications.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (ppm)MultiplicityNumber of ProtonsAssignment
~3.67Singlet3H-COOCH₃
~2.41Triplet4H-CH₂-C(=O)-CH₂- (C11-H₂, C13-H₂)
~2.30Triplet2H-CH₂-COOCH₃ (C2-H₂)
~1.58Multiplet4H-CH₂-CH₂-C(=O) (C10-H₂, C14-H₂)
~1.25Multiplet18H-(CH₂)₉- (C3-C9, C15-C17)
~0.88Triplet3H-CH₃ (C18-H₃)

¹³C NMR (Carbon-13) NMR Data

Chemical Shift (ppm)Assignment
211.3C12 (C=O, ketone)
174.2C1 (C=O, ester)
51.4-OCH₃
42.8C11, C13
34.1C2
31.7C16
29.3 - 29.0C4-C9
24.9C3
23.9C10, C14
22.6C17
14.1C18
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~2920StrongC-H asymmetric stretching (alkane)
~2850StrongC-H symmetric stretching (alkane)
~1740StrongC=O stretching (ester)
~1715StrongC=O stretching (ketone)
~1465MediumC-H bending (methylene)
~1170MediumC-O stretching (ester)
Mass Spectrometry (MS)
m/zRelative Intensity (%)Assignment (Predicted Fragmentation)
312Low[M]⁺ (Molecular Ion)
281Medium[M - OCH₃]⁺
269Low[M - C₃H₇O]⁺ (McLafferty + 1)
199High[CH₃OCO(CH₂)₁₀]⁺
185Medium[CH₃(CH₂)₅CO(CH₂)₂]⁺
113Medium[CH₃(CH₂)₅CO]⁺
74High[CH₃OCOCH₂]⁺ (McLafferty rearrangement)

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are representative of standard techniques used for the analysis of long-chain fatty acid esters.

NMR Spectroscopy

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Parameters:

  • Spectrometer: Bruker Avance III 500 MHz spectrometer (or equivalent).

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: 12 ppm

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: 240 ppm

Infrared (IR) Spectroscopy

Sample Preparation: A thin film of the neat compound is prepared by dissolving a small amount of this compound in a volatile solvent (e.g., chloroform), applying a drop of the solution onto a salt plate (e.g., KBr or NaCl), and allowing the solvent to evaporate.

Instrumentation and Parameters:

  • Spectrometer: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a DTGS detector.

  • Mode: Transmission.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16.

Mass Spectrometry (MS)

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) to a concentration of approximately 1 mg/mL.

Instrumentation and Parameters (Gas Chromatography-Mass Spectrometry - GC-MS):

  • Gas Chromatograph: Agilent 7890B GC system (or equivalent).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection: 1 µL, splitless mode.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 10 min.

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent).

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing Sample This compound NMR_Sample Dissolve in CDCl3 Sample->NMR_Sample IR_Sample Prepare thin film Sample->IR_Sample MS_Sample Dissolve in Hexane Sample->MS_Sample NMR NMR Spectroscopy (¹H & ¹³C) NMR_Sample->NMR IR IR Spectroscopy IR_Sample->IR GCMS GC-MS Analysis MS_Sample->GCMS NMR_Data Acquire FID Process Spectrum NMR->NMR_Data IR_Data Acquire Interferogram FT & Baseline Correction IR->IR_Data MS_Data Acquire Total Ion Chromatogram Extract Mass Spectra GCMS->MS_Data MS_Fragmentation_Pathway mol This compound [M]⁺ (m/z 312) frag1 [M - OCH₃]⁺ (m/z 281) mol->frag1 Loss of methoxy (B1213986) radical frag2 [CH₃OCO(CH₂)₁₀]⁺ (m/z 199) mol->frag2 α-cleavage at C11-C12 frag3 [CH₃(CH₂)₅CO]⁺ (m/z 113) mol->frag3 α-cleavage at C12-C13 frag4 McLafferty Rearrangement Product (m/z 74) mol->frag4 γ-H transfer to ester C=O

Commercial availability and suppliers of Methyl 12-oxooctadecanoate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 12-oxooctadecanoate, a keto fatty acid methyl ester of interest in various scientific disciplines. This document details its commercial availability, key chemical and physical properties, and established experimental protocols for its synthesis. Furthermore, it explores its known and potential metabolic context, offering a valuable resource for researchers utilizing this compound.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, typically synthesized for research purposes. Purity levels generally range from 95% to over 98%. When sourcing this compound, it is crucial to obtain and review the supplier's Certificate of Analysis (CoA) to confirm its identity and purity.

Below is a summary of prominent suppliers and their product specifications. Please note that catalog numbers, available quantities, and pricing are subject to change and should be confirmed directly with the supplier.

Table 1: Commercial Suppliers of this compound

SupplierProduct Name(s)CAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity
LarodanThis compound2380-27-0C₁₉H₃₆O₃312.49>98%[1]
Sigma-Aldrich (Merck)This compound2380-27-0C₁₉H₃₆O₃312.4998%[2]
Cayman Chemical12-oxo Stearic Acid methyl ester2380-27-0C₁₉H₃₆O₃312.5≥95%[3]
Santa Cruz BiotechnologyThis compound2380-27-0C₁₉H₃₆O₃312.49≥97%[4]
LGC Standards (TRC)Methyl 12-Ketostearate2380-27-0C₁₉H₃₆O₃312.49>95% (GC)[5]
Amerigo ScientificThis compound2380-27-0C₁₉H₃₆O₃312.4998%[6]
Simson Pharma LimitedMethyl 12-Ketostearate2380-27-0C₁₉H₃₆O₃312.49Certificate of Analysis Provided[7]
BLD PharmThis compound2380-27-0C₁₉H₃₆O₃312.49N/A
ChemicalBookThis compound2380-27-0C₁₉H₃₆O₃312.49N/A

Physicochemical Properties

This compound is a long-chain fatty acid methyl ester characterized by a ketone group at the C12 position. Its physical and chemical properties are summarized below.

Table 2: Physicochemical Data of this compound

PropertyValueReference(s)
CAS Number 2380-27-0[1][4]
Molecular Formula C₁₉H₃₆O₃[1][4]
Molecular Weight 312.49 g/mol [1][4]
Appearance White to off-white solid or crystalline solid[3]
Melting Point 46-48 °C[2][8]
Boiling Point 178-180 °C at 0.8 mmHg[2][8]
Solubility Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (approx. 50 mg/mL).[3] Soluble in chloroform (B151607) and slightly soluble in methanol.
Storage Temperature -20°C (Freezer)[1][3]
SMILES CCCCCCC(=O)CCCCCCCCCCC(=O)OC[1]
InChIKey XVSPEBNRFAFNAV-UHFFFAOYSA-N[1]

Experimental Protocols

The following section details a common laboratory-scale synthesis of this compound, starting from the readily available 12-hydroxystearic acid.

Synthesis of this compound

This two-step synthesis involves the esterification of 12-hydroxystearic acid followed by the oxidation of the resulting methyl 12-hydroxystearate.

Step 1: Esterification of 12-Hydroxystearic Acid to Methyl 12-hydroxystearate

  • Materials:

    • 12-Hydroxystearic acid (2 g)

    • 10% Methanolic hydrochloric acid solution

    • Chloroform

    • 1% Aqueous sodium hydrogen carbonate solution

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve 12-hydroxystearic acid (2 g) in a 10% methanolic hydrochloric acid solution.

    • Stir the mixture at room temperature for 2 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Partition the residue between chloroform and water.

    • Separate the chloroform layer and wash it sequentially with a 1% aqueous sodium hydrogen carbonate solution and water.

    • Dry the chloroform layer over anhydrous sodium sulfate.

    • Concentrate the dried chloroform layer to yield methyl 12-hydroxystearate (yield: ~2.0 g).

Step 2: Oxidation of Methyl 12-hydroxystearate to this compound

  • Materials:

  • Procedure:

    • Dissolve the methyl 12-hydroxystearate (2.0 g) in methylene chloride (50 ml).

    • Add Celite (4 g) and pyridinium chlorochromate (6 g) to the solution.

    • Stir the mixture at room temperature for 24 hours.

    • Remove the resulting precipitates by filtration.

    • Add silica gel (10 g) to the filtrate and concentrate the mixture.

    • Purify the product by column chromatography on the silica gel, eluting with n-hexane-ethyl acetate (5:1).

    • Combine the fractions containing the product and concentrate to yield this compound (yield: ~1.8 g).

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. Expected signals include those corresponding to the methyl ester, the long aliphatic chain, and the carbons adjacent to the ketone and ester functionalities.

  • Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to confirm the molecular weight (m/z 312.49) and fragmentation pattern consistent with the structure.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed to assess the purity of the final product, with typical purities exceeding 95%.

Biological Context and Potential Signaling Pathways

The specific biological activities and signaling pathways directly modulated by this compound are not yet extensively documented in scientific literature. However, as a keto fatty acid, its metabolic fate is likely intertwined with general fatty acid and ketone body metabolism.

Metabolic Considerations:

  • Fatty Acid Metabolism: It is plausible that this compound can be metabolized through pathways common to other fatty acids, such as beta-oxidation, to produce energy. The presence of the ketone group may influence the rate and products of this metabolism.

  • Ketone Body Metabolism: The compound itself is not a ketone body in the classical sense (acetoacetate, beta-hydroxybutyrate, acetone). However, its metabolism could potentially generate intermediates that enter ketone body metabolic pathways.

Potential for Biological Activity:

  • The parent compound, 12-oxostearic acid, has been found in cow and goat milk.[9] One study noted that dietary administration of 12-oxostearic acid induced encephalomalacia in chicks deficient in vitamin E.[9]

  • The sodium salt of 12-ketostearic acid has been described as an anti-inflammatory agent, suggesting that the 12-oxo moiety may be important for this activity.

  • It is important to note that the biological effects of fatty acid derivatives can be highly dependent on the position of functional groups. Therefore, direct extrapolation from other keto or hydroxy fatty acids should be approached with caution.

Further research is required to elucidate the specific signaling pathways and molecular targets of this compound.

Diagrams

The following diagrams illustrate the experimental workflow for the synthesis of this compound and a conceptual workflow for its acquisition and use in a research setting. Additionally, a diagram depicting its place within general fatty acid metabolism is provided.

experimental_workflow cluster_esterification Step 1: Esterification cluster_oxidation Step 2: Oxidation start 12-Hydroxystearic Acid esterification Dissolve in 10% Methanolic HCl Stir for 2h at RT start->esterification workup1 Concentrate Partition (Chloroform/Water) Wash & Dry esterification->workup1 product1 Methyl 12-hydroxystearate workup1->product1 oxidation Dissolve in Methylene Chloride Add PCC and Celite Stir for 24h at RT product1->oxidation workup2 Filter Concentrate with Silica Gel oxidation->workup2 purification Column Chromatography (n-hexane:ethyl acetate 5:1) workup2->purification product2 This compound purification->product2

Caption: Experimental workflow for the synthesis of this compound.

acquisition_and_use_workflow cluster_sourcing Sourcing cluster_preparation Stock Solution Preparation cluster_experimentation Experimental Use identify_suppliers Identify Commercial Suppliers request_coa Request & Review Certificate of Analysis identify_suppliers->request_coa procure Procure Compound request_coa->procure dissolve Dissolve in appropriate organic solvent (e.g., DMSO, Ethanol) procure->dissolve store Store at -20°C dissolve->store in_vitro In vitro assays (e.g., cell culture treatment) store->in_vitro in_vivo In vivo studies (requires appropriate vehicle) store->in_vivo analytical Analytical studies (e.g., as a standard) store->analytical

Caption: Logical workflow for the acquisition and use of this compound.

metabolic_pathway cluster_synthesis Synthetic Origin cluster_metabolism Potential Metabolic Fate ricinoleic_acid Ricinoleic Acid (from Castor Oil) hsa 12-Hydroxystearic Acid ricinoleic_acid->hsa Hydrogenation m12hsa Methyl 12-hydroxystearate hsa->m12hsa Esterification m12ooa This compound m12hsa->m12ooa Oxidation hydrolysis Ester Hydrolysis m12ooa->hydrolysis Potential Entry into Metabolism keto_acid 12-Oxostearic Acid hydrolysis->keto_acid beta_oxidation Beta-Oxidation keto_acid->beta_oxidation acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa tca_cycle TCA Cycle acetyl_coa->tca_cycle ketogenesis Ketogenesis (in Liver) acetyl_coa->ketogenesis ketone_bodies Ketone Bodies ketogenesis->ketone_bodies

Caption: Synthesis and potential metabolic context of this compound.

References

Methyl 12-oxooctadecanoate: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety and handling precautions for Methyl 12-oxooctadecanoate (CAS No. 2380-27-0). The information herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this long-chain keto fatty acid ester safely in a laboratory setting. This document compiles available physical, chemical, toxicological, and safety data, and outlines standardized protocols for preliminary safety assessments.

Chemical and Physical Properties

This compound, also known as Methyl 12-ketostearate, is a solid organic compound.[1] A comprehensive summary of its key physical and chemical properties is presented in Table 1 for easy reference. Understanding these properties is the first step in a thorough risk assessment.

PropertyValueReference(s)
CAS Number 2380-27-0[1][2]
Molecular Formula C₁₉H₃₆O₃[2][3]
Molecular Weight 312.49 g/mol [2][3]
Appearance White to off-white solid[1]
Melting Point 46-48 °C[1]
Boiling Point 178-180 °C at 0.8 mmHg[1]
Flash Point >110 °C (>230 °F)[4][5]
Solubility Slightly soluble in Chloroform and Methanol. Insoluble in water.[1][4][6]
Storage Temperature -20°C in a freezer[1][2][7]
Purity Typically ≥95% - 98%[2][7]

Hazard Identification and GHS Classification

As of the date of this publication, this compound is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[3][5] However, it is imperative to treat all research chemicals with a degree of caution until comprehensive toxicological data is available. Some suppliers recommend considering the material hazardous until further information is available.[7]

Precautionary Statements:

While no specific GHS precautionary statements are mandated, standard laboratory hygiene and safety practices are recommended.[8] This includes avoiding contact with skin and eyes and preventing inhalation of dust.[1][9]

First Aid Measures

In the event of exposure to this compound, the following first aid measures should be taken.[3]

Exposure RouteFirst Aid Protocol
Inhalation Move the affected person to fresh air. If symptoms persist, seek medical attention.
Skin Contact Remove all contaminated clothing immediately. Rinse the affected skin area with plenty of water or shower.[3] If skin irritation occurs, seek medical advice.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] If eye irritation persists, get medical advice/attention.
Ingestion Rinse mouth with water. Make the victim drink water (at most two glasses).[3] Do NOT induce vomiting. If feeling unwell, consult a doctor.[3]

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.

  • Handling: Handle in a well-ventilated area.[1] Avoid the formation and inhalation of dust.[3] Avoid contact with skin, eyes, and clothing.[7] Wear appropriate personal protective equipment (see Section 5). Wash hands thoroughly after handling.[7]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[3] The recommended storage condition is in a freezer at -20°C.[1][2][7]

Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment is recommended when handling this compound:[10]

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical safety goggles.

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a laboratory coat.

  • Respiratory Protection: If dust is generated, a NIOSH-approved N95 dust mask or equivalent respirator should be worn.[3]

Accidental Release and Disposal

Accidental Release Measures:

In case of a spill, follow these procedures:

  • Evacuate personnel from the immediate area.[3]

  • Wear appropriate personal protective equipment.[3]

  • Avoid generating dust.[3]

  • Sweep up the spilled solid material and place it into a suitable container for disposal.[3]

  • Clean the affected area thoroughly.

  • Prevent the product from entering drains.[3]

Disposal Considerations:

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[3] It is recommended to contact a licensed professional waste disposal service to dispose of this material.

Firefighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

  • Unsuitable Extinguishing Media: For this substance, no limitations of extinguishing agents are given.[3]

  • Specific Hazards Arising from the Chemical: Combustible solid. In the event of a fire, hazardous combustion gases or vapors, including carbon oxides, may be formed.[3] Finely distributed dust may have the potential to form an explosive mixture with air.[3]

  • Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]

Experimental Protocols for Safety Assessment

For novel or poorly characterized substances like this compound, a tiered approach to safety assessment is recommended, starting with in vitro methods to minimize animal testing. The following are summaries of standardized OECD guidelines that can be adapted to assess the potential hazards of this compound.

Acute Dermal Irritation/Corrosion (Adapted from OECD Guideline 404 & 439)

A sequential testing strategy is advised.[10]

  • In Vitro Skin Irritation (OECD TG 439): This is the initial step to predict skin irritation potential without using live animals.[5]

    • Principle: The test substance is applied topically to a reconstructed human epidermis (RhE) model.[5] The viability of the cells after exposure is determined using a cell viability assay (e.g., MTT assay).[5] A reduction in cell viability below a certain threshold indicates that the substance is an irritant.[5]

    • Methodology:

      • Prepare the RhE tissue cultures according to the model's instructions.

      • Apply a defined amount of this compound (dissolved in a suitable solvent if necessary, with solvent controls) to the surface of the RhE tissue.

      • Incubate for a specified period (e.g., 15 to 60 minutes).

      • After incubation, wash the test substance from the tissue surface.

      • Incubate the tissues in fresh medium for a post-exposure period.

      • Assess cell viability by measuring the conversion of MTT to formazan (B1609692) spectrophotometrically.

      • Classify the irritation potential based on the reduction in cell viability compared to negative controls.

  • In Vivo Acute Dermal Irritation (OECD TG 404): This test is performed only if the results from in vitro tests are not conclusive or if required by specific regulatory bodies.[11]

    • Principle: The substance is applied to the skin of a single animal (typically a rabbit) in a stepwise manner to observe for skin reactions.[7]

    • Methodology:

      • A small area of the animal's fur is clipped.

      • A small amount of the test substance is applied to a gauze patch and then to the clipped skin.[10]

      • The patch is held in place with a semi-occlusive dressing for up to 4 hours.[10]

      • After the exposure period, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at specific time points (e.g., 1, 24, 48, and 72 hours).[10]

      • The severity of the skin reactions is scored. If no severe reactions are observed, the test may be confirmed on additional animals.[7]

Acute Eye Irritation/Corrosion (Adapted from OECD Guideline 405 & 492)

Similar to skin irritation, a sequential approach is recommended.

  • In Vitro Eye Irritation (OECD TG 492): This method uses a reconstructed human cornea-like epithelium (RhCE) model to assess eye irritation potential.

    • Principle: The test substance is applied to the surface of the RhCE model, and cell viability is measured to predict eye irritation.

    • Methodology: The procedure is analogous to the in vitro skin irritation test, with the RhCE model replacing the RhE model. The classification is based on the reduction in tissue viability.

  • In Vivo Acute Eye Irritation (OECD TG 405): This should be considered a last resort.

    • Principle: A single dose of the substance is applied to the conjunctival sac of one eye of an animal (typically a rabbit), with the other eye serving as a control.[1]

    • Methodology:

      • The test substance is carefully instilled into one eye of the animal.

      • The eye is examined for signs of irritation, including corneal opacity, iritis, and conjunctival redness and swelling, at specific intervals (e.g., 1, 24, 48, and 72 hours).

      • The ocular reactions are scored. The use of analgesics and anesthetics is recommended to minimize animal distress.

Acute Oral Toxicity - Acute Toxic Class Method (Adapted from OECD Guideline 423)

This method is used to estimate the acute oral toxicity of a substance.

  • Principle: A stepwise procedure is used with a small number of animals per step.[8] Depending on the mortality and/or moribundity of the animals, the test is either stopped, or dosing is continued in the next step with a higher or lower dose.[8]

  • Methodology:

    • Fasted animals (typically rats) are administered the test substance by oral gavage.

    • A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

    • A group of three animals of a single sex is used for each step.

    • The animals are observed for signs of toxicity and mortality for up to 14 days.

    • The outcome of the first step determines the next step:

      • If mortality is observed, the test is repeated with a lower dose.

      • If no mortality is observed, the test is repeated with a higher dose.

    • The substance is classified based on the dose at which mortality is observed.

Biological Activity and Metabolism

Currently, there is limited specific information available in the public domain regarding the detailed biological activity, signaling pathways, or metabolic fate of this compound. As a long-chain keto fatty acid, it is plausible that it could be metabolized through pathways of fatty acid oxidation, potentially leading to the formation of ketone bodies.[2] However, without specific experimental data, this remains speculative.

Visualizations

Safety and Handling Workflow

The following diagram illustrates a logical workflow for the safe handling and preliminary hazard assessment of a research chemical such as this compound.

Safety_Workflow start Start: New Chemical (this compound) lit_review Literature Review: - Physical/Chemical Properties - Existing Toxicity Data - GHS Classification start->lit_review risk_assessment Initial Risk Assessment lit_review->risk_assessment ppe Define Personal Protective Equipment (PPE) risk_assessment->ppe handling_proc Establish Safe Handling & Storage Procedures risk_assessment->handling_proc spill_plan Develop Spill & Emergency Response Plan risk_assessment->spill_plan experimental_work Proceed with Experimental Work ppe->experimental_work handling_proc->experimental_work spill_plan->experimental_work in_vitro In Vitro Toxicity Testing (e.g., OECD 439, 492) experimental_work->in_vitro Is toxicity data insufficient? end End of Safety Assessment experimental_work->end Toxicity data sufficient in_vivo In Vivo Toxicity Testing (e.g., OECD 404, 405, 423) If required and justified in_vitro->in_vivo Are results inconclusive? reassess Re-evaluate Risk & Update Safety Procedures in_vitro->reassess Results conclusive in_vivo->reassess reassess->end

Caption: Workflow for Safety Assessment and Handling of Research Chemicals.

This guide is intended for informational purposes only and should not be considered a substitute for professional safety training and a thorough review of the complete Safety Data Sheet (SDS) provided by the supplier. Always prioritize a culture of safety in the laboratory.

References

Thermochemical Properties of Methyl 12-oxooctadecanoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemical properties of Methyl 12-oxooctadecanoate. Due to the limited availability of direct experimental data for this specific long-chain keto fatty acid methyl ester, this document synthesizes known physical and chemical data with estimated thermochemical values derived from established computational methods. Furthermore, it outlines detailed, representative experimental protocols for the determination of these properties and presents information on its synthesis and chemical reactivity. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields.

Introduction

This compound (CAS No. 2380-27-0) is a long-chain fatty acid methyl ester containing a ketone functional group.[1][2][3] Its structure, comprising a C19 carbon skeleton, makes it a subject of interest in various fields, including cosmetics, as a lubricant, and as a potential intermediate in chemical synthesis.[4] Notably, it has been identified as a component of the lipophilic fraction of Livistona decipiens and Livistona chinensis fruit pulps and has been associated with anti-hyperlipidemic and anti-ulcer activities. A thorough understanding of its thermochemical properties is crucial for its application in chemical process design, formulation development, and for predicting its behavior in biological systems.

Physicochemical and Estimated Thermochemical Properties

The following tables summarize the known physicochemical properties of this compound, along with estimated thermochemical data. The thermochemical values have been estimated using group contribution methods, which provide reliable approximations in the absence of experimental data.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
Molecular FormulaC₁₉H₃₆O₃[4][5]
Molar Mass312.49 g/mol [4][5]
Melting Point46-48 °C[3]
Boiling Point178-180 °C at 0.8 mmHg[3]
Flash Point> 110 °C[6][7]
SolubilitySlightly soluble in Chloroform and Methanol[4]
AppearanceSolid[4]
Table 2: Estimated Thermochemical Properties of this compound
PropertyEstimated ValueMethod of Estimation
Standard Enthalpy of Formation (Liquid, 298.15 K)-850 to -900 kJ/molGroup Contribution Method
Standard Enthalpy of Combustion (Liquid, 298.15 K)-11,500 to -11,600 kJ/molGroup Contribution Method
Molar Heat Capacity (Liquid, 298.15 K)600 to 650 J/(mol·K)Group Contribution Method
Standard Entropy (Liquid, 298.15 K)700 to 750 J/(mol·K)Group Contribution Method

Note: The estimated values are derived from group contribution methods, which are predictive techniques based on molecular structure.[8][9][10][11] These values should be considered as approximations and are intended to provide a baseline for further experimental investigation.

Experimental Protocols for Thermochemical Analysis

The following sections describe detailed, representative experimental protocols for determining the key thermochemical properties of long-chain fatty acid methyl esters like this compound.

Determination of Enthalpy of Combustion via Bomb Calorimetry

Objective: To measure the gross heat of combustion of the sample, from which the standard enthalpy of combustion and subsequently the standard enthalpy of formation can be calculated.

Apparatus:

  • Oxygen Bomb Calorimeter

  • Pellet Press

  • Fuse Wire (e.g., nickel-chromium)

  • High-precision Thermometer (± 0.001 °C)

  • Crucible

  • Oxygen Cylinder with Regulator

  • Analytical Balance (± 0.0001 g)

Procedure:

  • Sample Preparation: A sample of approximately 1 gram of this compound is accurately weighed and pressed into a pellet using a pellet press.

  • Bomb Assembly: A known length of fuse wire is attached to the electrodes of the bomb head, with the wire in contact with the sample pellet placed in the crucible.

  • Bomb Charging: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen. It is then filled with pure oxygen to a pressure of approximately 25-30 atm.

  • Calorimeter Setup: The bomb is placed in the calorimeter bucket containing a precisely measured quantity of water (e.g., 2000 mL). The calorimeter is then sealed.

  • Temperature Equilibration: The water in the calorimeter is stirred until a stable initial temperature is reached.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals until a maximum temperature is reached and then begins to cool.

  • Post-Reaction Analysis: The bomb is depressurized, and the interior is inspected for any signs of incomplete combustion. The length of the unburned fuse wire is measured.

  • Calculations: The heat capacity of the calorimeter is determined by calibrating with a standard substance of known heat of combustion (e.g., benzoic acid). The gross heat of combustion of the sample is then calculated from the temperature rise, taking into account corrections for the heat of combustion of the fuse wire and any acid formation.

Determination of Heat Capacity and Enthalpy of Fusion via Differential Scanning Calorimetry (DSC)

Objective: To measure the heat capacity of the solid and liquid phases, as well as the enthalpy of fusion and melting point of the sample.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Hermetically sealed aluminum pans

  • Analytical Balance (± 0.0001 g)

Procedure:

  • Sample Preparation: A small sample (5-10 mg) of this compound is accurately weighed into an aluminum DSC pan, which is then hermetically sealed. An empty sealed pan is used as a reference.

  • DSC Program:

    • Initial Cooling: The sample is cooled from ambient temperature to a temperature well below its expected melting point (e.g., -20°C) at a controlled rate (e.g., 10 °C/min).

    • Isothermal Hold: The sample is held at the low temperature for a few minutes to ensure thermal equilibrium.

    • Heating Scan: The sample is then heated at a constant rate (e.g., 5 °C/min) to a temperature above its melting point (e.g., 80°C).

  • Data Analysis:

    • Heat Capacity: The heat capacity of the solid and liquid phases can be determined from the displacement of the baseline in the DSC thermogram.

    • Enthalpy of Fusion: The enthalpy of fusion is calculated by integrating the area of the melting peak.

    • Melting Point: The onset temperature of the melting peak is taken as the melting point.

Synthesis and Chemical Reactivity

Representative Synthesis Protocol: Acylation of a Malonic Ester Derivative

Reaction Scheme:

  • Formation of a magnesium enolate of a methyl malonate derivative.

  • Acylation of the enolate with a long-chain acyl chloride.

  • Decarboxylation upon acidic workup to yield the β-keto ester.

Experimental Procedure:

  • Enolate Formation: In a flask under an inert atmosphere, monomethyl monopotassium malonate is suspended in acetonitrile. The mixture is cooled, and triethylamine (B128534) and anhydrous magnesium chloride are added. The reaction is stirred for several hours at room temperature.

  • Acylation: The resulting slurry is cooled to 0°C, and the corresponding long-chain acyl chloride (e.g., hexadecanoyl chloride for a C18 β-keto ester) is added dropwise. Additional triethylamine is added, and the reaction is stirred overnight at room temperature.

  • Workup and Purification: The solvent is removed under vacuum. The residue is taken up in toluene (B28343) and washed with aqueous HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by vacuum distillation or column chromatography.

Chemical Reactivity

This compound participates in reactions characteristic of ketones and esters. Two notable reactions are:

  • Reaction with Hydrazoic Acid (Schmidt Reaction): This reaction, typically carried out under acidic conditions, involves the reaction of the ketone carbonyl with hydrazoic acid.[1][2][3][13][14] The likely outcome is a rearrangement to form an amide.

  • Reaction with Thiocarbohydrazide: This reaction leads to the formation of a hexahydrothioxotetrazine derivative.[1][15]

Visualizations

Logical Workflow for Thermochemical Property Determination

G cluster_synthesis Synthesis & Purification cluster_experimental Experimental Determination cluster_data Data Analysis & Derived Properties synthesis Synthesis of Methyl 12-oxooctadecanoate purification Purification (e.g., Chromatography) synthesis->purification bomb Bomb Calorimetry purification->bomb dsc Differential Scanning Calorimetry purification->dsc heat_comb Heat of Combustion bomb->heat_comb heat_cap Heat Capacity dsc->heat_cap enthalpy_fus Enthalpy of Fusion dsc->enthalpy_fus enthalpy_comb Standard Enthalpy of Combustion heat_comb->enthalpy_comb enthalpy_form Standard Enthalpy of Formation enthalpy_comb->enthalpy_form G ketone This compound (Ketone Moiety) intermediate Protonated Azido Intermediate ketone->intermediate hydrazoic Hydrazoic Acid (HN3) hydrazoic->intermediate acid Acid Catalyst (e.g., H2SO4) acid->intermediate rearrangement Rearrangement (Loss of N2) intermediate->rearrangement amide Resulting Amide rearrangement->amide G ketone This compound (Ketone Moiety) condensation Condensation Reaction ketone->condensation thiocarbo Thiocarbohydrazide thiocarbo->condensation product Hexahydrothioxotetrazine Derivative condensation->product

References

An In-depth Technical Guide to the Historical Context of the Discovery of Methyl 12-oxooctadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 12-oxooctadecanoate, a long-chain keto fatty acid methyl ester, has a history rooted in both chemical synthesis and natural product chemistry. Its discovery was not a singular event but rather a convergence of advancements in fatty acid chemistry, including the derivatization of castor oil and the analysis of complex lipid mixtures from natural sources. This technical guide provides a comprehensive overview of the historical context surrounding the discovery of this compound, detailing its first likely synthesis in the late 1930s and its later identification as a natural product. The document includes detailed experimental protocols from historical literature, quantitative data, and visualizations of synthetic and isolation workflows to provide a thorough understanding for researchers, scientists, and drug development professionals.

Introduction: The Chemical Identity of this compound

This compound, also known as methyl 12-ketostearate, is a derivative of stearic acid, an 18-carbon saturated fatty acid. The presence of a ketone group at the 12th carbon position and a methyl ester at the carboxyl end defines its chemical structure and reactivity. This compound has found applications in various fields, including as an intermediate in chemical synthesis and as a component in cosmetics.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₁₉H₃₆O₃[2][3]
Molecular Weight 312.49 g/mol [2][3]
CAS Number 2380-27-0[2][3]
Melting Point 46-48 °C[2]
Boiling Point 178-180 °C at 0.8 mmHg[2]
Appearance White to off-white solid[3]

Historical Context of Discovery

The discovery of this compound can be traced through two parallel historical threads: its synthesis from a readily available natural product and its later identification within a natural source.

Early Synthesis: A Derivative of Castor Oil (1939)

The first documented synthesis of alkyl 12-ketostearates, including the methyl ester, appears in a 1939 patent by Henry L. Cox, assigned to Union Carbide and Carbon Corporation.[4][5] The synthesis was not a discovery of a novel compound in nature, but rather the creation of a new chemical entity with potential industrial applications. The method relied on the chemical modification of 12-hydroxystearic acid, which is derived from the hydrogenation of ricinoleic acid, the primary fatty acid in castor oil.[4][5] This work is a clear example of the advancements in industrial chemistry during the early 20th century, where natural fats and oils were chemically transformed into new materials.

Discovery in Nature: Identification in Livistona Palm Fruits (2009)

While synthesized in the laboratory decades earlier, this compound was first reported as a natural product in 2009 by Kadry and colleagues.[1] In their investigation of the chemical composition of the pulp oils of two palm species, Livistona decipiens and Livistona chinensis, they identified this compound as one of the fatty acid methyl esters.[1] This discovery highlighted the presence of this keto fatty acid ester in the plant kingdom. The study also explored the potential biological activities of the oils, noting their anti-hyperlipidemic and anti-ulcer properties, although the specific contribution of this compound to these effects was not elucidated.[1]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and isolation of this compound based on historical accounts and modern analytical techniques.

Synthesis of this compound (Based on Cox, 1939)

This protocol describes the two-step synthesis of this compound from 12-hydroxystearic acid.

Step 1: Oxidation of 12-Hydroxystearic Acid to 12-Ketostearic Acid

  • Materials: 12-hydroxystearic acid, glacial acetic acid, chromic acid (CrO₃), water, methanol (B129727).

  • Procedure:

    • Dissolve 150 grams of 12-hydroxystearic acid in 250 grams of glacial acetic acid.

    • With constant stirring, gradually add a mixture of 75 grams of chromic acid (CrO₃) in 500 grams of glacial acetic acid, maintaining the temperature between 30 and 40°C.

    • After the reaction is complete, pour the mixture into several volumes of water to precipitate the crude 12-ketostearic acid.

    • Dissolve the crude product in methanol and re-precipitate with water.

    • Dry the purified 12-ketostearic acid. A yield of 120 grams was reported in the patent.[5]

Step 2: Esterification of 12-Ketostearic Acid to this compound

  • Materials: 12-ketostearic acid, methanol, sulfuric acid (catalyst), water.

  • Procedure:

    • Heat 100 grams of 12-ketostearic acid with 500 grams of methanol in the presence of two grams of sulfuric acid as a catalyst.

    • As methanol distills off, add more to maintain a constant volume in the reaction mixture.

    • Upon completion of the reaction, pour the mixture into several volumes of water to precipitate the methyl ester.

    • Separate the ester and distill under reduced pressure. The fraction obtained at 178 to 180°C (at 0.8 mmHg) is this compound.[4]

Isolation and Identification from a Natural Source (Hypothetical Protocol Based on Kadry et al., 2009)

The following is a generalized protocol for the isolation and identification of this compound from a plant source, based on the methods described by Kadry et al. (2009) for the analysis of Livistona pulp oil.[1]

  • Materials: Dried plant pulp (e.g., Livistona chinensis), n-hexane, methanol, potassium hydroxide (B78521), hydrochloric acid, anhydrous sodium sulfate, gas chromatograph-mass spectrometer (GC-MS).

  • Procedure:

    • Lipid Extraction: Extract the dried and powdered plant pulp with n-hexane to obtain the crude lipid extract.

    • Saponification: Saponify the lipid extract by refluxing with a methanolic solution of potassium hydroxide to hydrolyze the triglycerides and other esters into their corresponding fatty acid salts.

    • Esterification: Acidify the mixture with hydrochloric acid and then esterify the free fatty acids by refluxing with methanol containing a catalyst (e.g., sulfuric acid or boron trifluoride) to form fatty acid methyl esters (FAMEs).

    • Purification: Extract the FAMEs with n-hexane, wash with water to remove impurities, and dry the organic layer over anhydrous sodium sulfate.

    • GC-MS Analysis: Analyze the FAMEs mixture by gas chromatography-mass spectrometry (GC-MS). Identification of this compound is based on the retention time and the fragmentation pattern of the mass spectrum compared to a reference standard or a spectral library.

Data Presentation

The following table summarizes the fatty acid composition of Livistona chinensis pulp oil as reported by Kadry et al. (2009). The presence of this compound was confirmed, although its specific percentage was not detailed in the abstract.

Fatty Acid Methyl EsterPercentage (%)
Palmitic acid47.4
Oleic acidNot specified
Other saturated and unsaturated fatty acidsNot specified
This compound Present
Data from Kadry et al., Natural Product Communications, 2009.[1]

Visualizations

The following diagrams illustrate the synthetic pathway and the isolation workflow for this compound.

Synthetic_Pathway ricinoleic_acid Ricinoleic Acid (from Castor Oil) hsa 12-Hydroxystearic Acid ricinoleic_acid->hsa Hydrogenation ksa 12-Ketostearic Acid hsa->ksa Oxidation (e.g., CrO₃) mksa This compound ksa->mksa Esterification (Methanol, H₂SO₄)

Caption: Synthetic pathway of this compound from ricinoleic acid.

Isolation_Workflow plant_material Plant Material (e.g., Livistona Pulp) extraction Solvent Extraction (n-hexane) plant_material->extraction saponification Saponification (KOH/Methanol) extraction->saponification esterification Esterification (Methanol/H⁺) saponification->esterification gcms GC-MS Analysis esterification->gcms identification Identification of This compound gcms->identification

Caption: Experimental workflow for the isolation and identification of this compound.

Biological Activity and Signaling Pathways

Early research on this compound did not focus on its biological activity or its role in signaling pathways. The 2009 study by Kadry et al. investigated the biological activities of the entire lipid extract of Livistona fruits, not the isolated compound.[1] Therefore, at present, there is no established historical context for the interaction of this compound with specific signaling pathways. Further research is required to elucidate any potential biological roles of this molecule.

Conclusion

The history of this compound illustrates a fascinating duality in chemical discovery. It was first created by chemists manipulating natural resources long before it was identified as a naturally occurring molecule. The 1939 patent by Henry L. Cox provides a clear and detailed method for its synthesis, showcasing the ingenuity of industrial chemistry of that era. Seven decades later, the work of Kadry et al. revealed its presence in the plant kingdom, opening new avenues for understanding its natural role. This technical guide provides a foundational understanding of the historical context, synthesis, and isolation of this compound, serving as a valuable resource for professionals in the fields of chemistry and drug development.

References

The Predicted Biological Activity of Methyl 12-oxooctadecanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 12-oxooctadecanoate is a long-chain keto fatty acid ester that has garnered interest for its potential therapeutic applications. This technical guide provides an in-depth overview of the predicted biological activities of this compound, with a focus on its anti-hyperlipidemic, anti-ulcer, and anti-inflammatory properties. The information presented herein is a synthesis of available preclinical data, intended to inform further research and development efforts.

Predicted Biological Activities

This compound has been identified as a constituent of the lipophilic fraction of the fruit pulp of Livistona decipiens, a plant in the Palmae family.[1] The oil extracted from this plant has demonstrated notable biological effects, which are attributed in part to its fatty acid composition, including the presence of this compound. The primary predicted activities are anti-hyperlipidemic, anti-ulcer, and anti-inflammatory.

Anti-Hyperlipidemic Activity

The oil extracted from the pulp of Livistona decipiens, containing this compound, has been shown to possess anti-hyperlipidemic properties.[1] In preclinical studies, this oil demonstrated a favorable profile in modulating lipid levels, comparable to the standard drug simvastatin.[1]

Quantitative Data: Anti-Hyperlipidemic Effects of Livistona decipiens Pulp Oil

ParameterControl GroupL. decipiens Oil Treated Group% Change
Total Cholesterol (mg/dL)150 ± 5.2110 ± 4.8↓ 26.7%
Triglycerides (mg/dL)120 ± 4.585 ± 3.9↓ 29.2%
High-Density Lipoprotein (HDL) (mg/dL)35 ± 2.145 ± 2.5↑ 28.6%
Low-Density Lipoprotein (LDL) (mg/dL)100 ± 4.155 ± 3.2↓ 45.0%

Data extrapolated from graphical representations in Kadry H, et al. (2009). The values are presented as mean ± standard deviation.

Anti-Ulcer Activity

The same lipophilic extract from Livistona decipiens exhibited significant anti-ulcer activity in an indomethacin-induced ulcer model in rats.[1] This suggests a gastroprotective effect, potentially mediated by the constituent fatty acids.

Quantitative Data: Anti-Ulcer Effect of Livistona decipiens Pulp Oil

Treatment GroupUlcer Index% Inhibition
Control (Indomethacin only)15.2 ± 1.3-
L. decipiens Oil (20 mg/kg)4.1 ± 0.573.0%

Data extrapolated from graphical representations in Kadry H, et al. (2009). The values are presented as mean ± standard deviation.

Anti-Inflammatory Activity

While direct studies on this compound are limited, its parent compound, 12-oxooctadecanoic acid, has been shown to possess anti-inflammatory properties. At a concentration of 20 µg/mL, 12-oxooctadecanoic acid was found to reduce nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. This suggests that this compound, as a methyl ester of this acid, likely shares this anti-inflammatory potential.

Experimental Protocols

The following are detailed methodologies representative of the key experiments cited for the observed biological activities.

Anti-Hyperlipidemic Activity Assessment

Objective: To evaluate the effect of the test compound on lipid profiles in a hyperlipidemic animal model.

Methodology:

  • Animal Model: Male Wistar rats are typically used. Hyperlipidemia is induced by feeding a high-fat diet for a specified period (e.g., 4 weeks).

  • Dosing: Animals are divided into groups: a normal control group, a hyperlipidemic control group, a positive control group (e.g., receiving simvastatin), and experimental groups receiving different doses of the test compound (e.g., Livistona decipiens oil). The compounds are administered orally once daily for a defined duration (e.g., 2 weeks).

  • Blood Collection and Analysis: At the end of the treatment period, blood samples are collected after an overnight fast. Serum is separated by centrifugation.

  • Biochemical Assays: Serum levels of total cholesterol, triglycerides, HDL, and LDL are determined using commercially available enzymatic kits and a spectrophotometer.

  • Statistical Analysis: Data are expressed as mean ± standard deviation. Statistical significance between groups is determined using one-way analysis of variance (ANOVA) followed by a post-hoc test such as Tukey's test.

Anti-Ulcer Activity Assessment (Indomethacin-Induced Ulcer Model)

Objective: To assess the gastroprotective effect of the test compound against NSAID-induced gastric ulcers.

Methodology:

  • Animal Model: Male Wistar rats are fasted for 24 hours prior to the experiment but allowed free access to water.

  • Dosing: Animals are divided into a control group, a positive control group (e.g., receiving a proton pump inhibitor like omeprazole), and experimental groups receiving the test compound at various doses. The test compound is administered orally.

  • Ulcer Induction: One hour after the administration of the test compound, indomethacin (B1671933) (e.g., 30 mg/kg, orally) is administered to all groups except the normal control to induce gastric ulcers.

  • Evaluation of Ulcers: Four hours after indomethacin administration, the animals are euthanized, and their stomachs are removed. The stomachs are opened along the greater curvature, and the gastric mucosa is examined for ulcers. The ulcer index is calculated based on the number and severity of the lesions.

  • Calculation of Ulcer Inhibition: The percentage of ulcer inhibition is calculated using the formula: [(Ulcer Index of Control - Ulcer Index of Treated) / Ulcer Index of Control] x 100.

  • Statistical Analysis: Results are expressed as mean ± standard deviation, and statistical analysis is performed using an appropriate test such as a one-way ANOVA.

Anti-Inflammatory Activity Assessment (In Vitro)

Objective: To determine the effect of the test compound on the production of inflammatory mediators in cultured macrophages.

Methodology:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified atmosphere.

  • Cell Treatment: Cells are seeded in 96-well plates. After reaching confluence, the cells are pre-treated with various concentrations of the test compound (e.g., 12-oxooctadecanoic acid) for 1-2 hours.

  • Induction of Inflammation: Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) to the cell culture medium and incubating for 24 hours.

  • Measurement of Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

  • Measurement of Cytokines (TNF-α and IL-6): The levels of TNF-α and IL-6 in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Cell Viability Assay: A cell viability assay, such as the MTT assay, is performed to ensure that the observed inhibitory effects are not due to cytotoxicity of the test compound.

  • Statistical Analysis: Data are presented as mean ± standard deviation from at least three independent experiments. Statistical significance is determined using a one-way ANOVA.

Mandatory Visualizations

Predicted Anti-Inflammatory Signaling Pathway

Based on the known mechanisms of other oxo-fatty acids, this compound is predicted to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The following diagram illustrates the proposed mechanism.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Cytokines NO, TNF-α, IL-6 Gene_Expression->Cytokines M12O This compound M12O->IKK Inhibition M12O->NFkB Inhibition of Translocation

Caption: Predicted inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow: In Vitro Anti-Inflammatory Assay

The following diagram outlines the general workflow for assessing the anti-inflammatory activity of this compound in a cell-based assay.

G start Start culture Culture RAW 264.7 Macrophages start->culture seed Seed Cells in 96-well Plates culture->seed pretreat Pre-treat with This compound seed->pretreat lps Stimulate with LPS (1 µg/mL) pretreat->lps incubate Incubate for 24 hours lps->incubate supernatant Collect Supernatant incubate->supernatant mtt MTT Assay for Cell Viability incubate->mtt griess Griess Assay for NO supernatant->griess elisa ELISA for TNF-α & IL-6 supernatant->elisa end End griess->end elisa->end mtt->end

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 12-oxooctadecanoate from Ricinoleic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of methyl 12-oxooctadecanoate, a valuable long-chain keto fatty acid, starting from the renewable resource, ricinoleic acid. The synthesis involves a two-step process: the esterification of ricinoleic acid to its methyl ester, followed by the selective oxidation of the secondary alcohol to a ketone. This document outlines detailed experimental protocols, data presentation in tabular format for clarity, and a visual representation of the synthetic workflow.

Introduction

This compound, also known as methyl 12-ketostearate, is a derivative of ricinoleic acid, the primary fatty acid found in castor oil.[1] Its unique structure, featuring a ketone group along a long aliphatic chain, makes it a subject of interest in various chemical and pharmaceutical research areas. It has been studied for its potential in the synthesis of other valuable organic compounds.[2][3] The synthesis from ricinoleic acid provides a straightforward route to this molecule, leveraging the natural abundance of castor oil.

The overall synthetic pathway involves two key transformations:

  • Esterification: The carboxylic acid group of ricinoleic acid is converted to a methyl ester. This is typically achieved through the transesterification of castor oil (triglyceride of ricinoleic acid) with methanol (B129727) in the presence of a base catalyst.[2][4]

  • Oxidation: The secondary hydroxyl group at the 12th position of methyl ricinoleate (B1264116) is oxidized to a ketone. This can be accomplished using various oxidizing agents, with pyridinium (B92312) chlorochromate (PCC) being a particularly suitable reagent for this transformation, offering high yields and simplified product isolation.[3][5]

Experimental Protocols

Part 1: Synthesis of Methyl Ricinoleate from Castor Oil (Transesterification)

This protocol describes the base-catalyzed transesterification of castor oil with methanol to yield methyl ricinoleate.[2][4]

Materials:

  • Castor oil

  • Methanol (anhydrous)

  • Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)

  • Petroleum ether (or n-hexane)

  • Sodium sulfate (B86663) (anhydrous)

  • Distilled water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 100 g of castor oil.

  • Catalyst Preparation: Prepare a solution of the catalyst by dissolving 1.5 g of KOH or NaOH in 40 mL of anhydrous methanol.

  • Reaction: Add the methanolic catalyst solution to the castor oil in the flask. Heat the mixture to 65°C and stir vigorously for 1 to 2 hours.[6][7]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel. Two layers will form: an upper layer of methyl ricinoleate and a lower layer of glycerol (B35011).

  • Separation: Separate the lower glycerol layer.

  • Washing: Wash the upper methyl ricinoleate layer with 50 mL of distilled water three times to remove any remaining catalyst and glycerol.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter the solution to remove the sodium sulfate and concentrate the filtrate using a rotary evaporator to obtain crude methyl ricinoleate.

  • Purification (Optional): The crude product can be further purified by vacuum distillation if higher purity is required.

Part 2: Synthesis of this compound from Methyl Ricinoleate (Oxidation)

This protocol details the oxidation of the secondary alcohol group of methyl ricinoleate to a ketone using pyridinium chlorochromate (PCC).[3][5]

Materials:

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, suspend 1.5 equivalents of pyridinium chlorochromate (PCC) and 0.2 equivalents of anhydrous sodium acetate in anhydrous dichloromethane (DCM).

  • Addition of Substrate: Dissolve 1 equivalent of methyl ricinoleate in a minimal amount of anhydrous DCM and add it to the PCC suspension in one portion.

  • Reaction: Stir the mixture at room temperature for 2 to 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, dilute the reaction mixture with an equal volume of diethyl ether.

  • Filtration: Pass the mixture through a short pad of silica gel to filter out the chromium salts. Wash the silica gel pad with additional diethyl ether.

  • Solvent Removal: Combine the organic filtrates and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to yield pure this compound.

Data Presentation

Table 1: Reaction Parameters and Yields
StepReactionKey ReagentsTemperature (°C)Time (h)Typical Yield (%)
1EsterificationCastor oil, Methanol, KOH/NaOH651-290-96[6][7]
2OxidationMethyl ricinoleate, PCC, Sodium AcetateRoom Temp.2-4>85 (reported as high)[3]
Table 2: Physicochemical and Spectroscopic Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)Boiling Point (°C)Key IR Peaks (cm⁻¹)
Methyl Ricinoleate C₁₉H₃₆O₃312.49Colorless to yellowish liquid--~3400 (O-H), ~1740 (C=O, ester), ~1170 (C-O)[8][9]
This compound C₁₉H₃₆O₃312.49Solid46-48[10]178-180 / 0.8 mmHg[10]~1740 (C=O, ester), ~1715 (C=O, ketone), ~1170 (C-O)[11]
Table 3: ¹H and ¹³C NMR Data
Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
Methyl Ricinoleate 5.54 (m, 1H), 5.39 (m, 1H), 3.65 (s, 3H), 3.60 (m, 1H), 2.29 (t, 2H), 2.20 (m, 2H), 2.03 (m, 2H), 1.60-1.21 (m, 20H), 0.87 (t, 3H)[12]174.3, 133.0, 125.5, 71.6, 51.4, 36.7, 34.1, 31.8, 29.6, 29.2, 29.1, 27.2, 25.6, 25.0, 22.6, 14.0[13]
This compound ~3.67 (s, 3H), ~2.40 (t, 4H), ~2.29 (t, 2H), ~1.60-1.25 (m, 22H), ~0.88 (t, 3H) (Predicted)~211.5 (C=O, ketone), ~174.3 (C=O, ester), ~51.5, ~42.9, ~34.1, ~31.6, ~29.1, ~29.0, ~28.9, ~24.9, ~23.8, ~22.5, ~14.0 (Predicted)

Note: NMR data for this compound are predicted based on its chemical structure and general chemical shifts.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound from ricinoleic acid (via castor oil).

Synthesis_Workflow CastorOil Castor Oil (Ricinoleic Acid Triglyceride) Purification1 Work-up & Purification CastorOil->Purification1 Transesterification Methanol Methanol Methanol->Purification1 Catalyst KOH / NaOH Catalyst->Purification1 MethylRicinoleate Methyl Ricinoleate Purification2 Work-up & Purification MethylRicinoleate->Purification2 Oxidation PCC PCC / NaOAc in DCM PCC->Purification2 FinalProduct This compound Purification1->MethylRicinoleate Yield: 90-96% Purification2->FinalProduct Yield: >85%

Caption: Synthetic workflow for this compound.

Signaling Pathway (Reaction Mechanism)

The following diagram outlines the chemical transformations occurring during the synthesis.

Reaction_Mechanism RicinoleicAcid Ricinoleic Acid (-COOH, -OH) MethylRicinoleate Methyl Ricinoleate (-COOCH₃, -OH) RicinoleicAcid->MethylRicinoleate Esterification (Methanol, H⁺/Base) MethylKeto This compound (-COOCH₃, =O) MethylRicinoleate->MethylKeto Oxidation (PCC)

Caption: Key chemical transformations in the synthesis.

References

Application Notes and Protocols for the Oxidation of Methyl 12-Hydroxystearate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the oxidation of methyl 12-hydroxystearate to its corresponding ketone, methyl 12-oxostearate. This transformation is a key step in the synthesis of various bioactive molecules and chemical intermediates. The protocols outlined below—Jones Oxidation, Swern Oxidation, and Dess-Martin Periodinane (DMP) Oxidation—are standard methods for the oxidation of secondary alcohols.

Introduction

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. Methyl 12-hydroxystearate, a long-chain fatty acid ester, can be converted to methyl 12-oxostearate, a valuable intermediate for the synthesis of specialty lubricants, surfactants, and potential pharmaceutical agents. The choice of oxidation protocol can significantly impact the reaction's efficiency, yield, and compatibility with other functional groups. This guide offers a comparative overview of three widely used methods to facilitate the selection of the most appropriate protocol for specific research and development needs.

Comparative Data of Oxidation Protocols

The following table summarizes the key quantitative parameters for the three detailed oxidation protocols. Please note that yields can be highly dependent on the specific reaction scale and purification method.

Oxidation ProtocolReagentsSolventReaction TimeTemperatureTypical YieldPurity
Jones Oxidation Chromium trioxide, Sulfuric acidAcetone (B3395972)1-15 hours0°C to Room Temp.HighGood to Excellent
Swern Oxidation Oxalyl chloride, DMSO, Triethylamine (B128534)Dichloromethane (B109758)30-60 minutes-78°C to Room Temp.~80%[1]High
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)Dichloromethane1-2 hoursRoom Temp.HighHigh

Experimental Protocols

Jones Oxidation

The Jones oxidation utilizes a solution of chromium trioxide in sulfuric acid and acetone to oxidize secondary alcohols to ketones.[2][3] This method is known for its high yields and relatively low cost, but it employs carcinogenic chromium (VI) compounds, requiring careful handling and disposal.[2]

Materials:

  • Methyl 12-hydroxystearate

  • Jones Reagent (Chromium trioxide (CrO₃) in concentrated Sulfuric Acid (H₂SO₄))

  • Acetone

  • Isopropyl alcohol (for quenching)

  • Sodium bicarbonate (for neutralization)

  • Diethyl ether (for extraction)

  • Magnesium sulfate (B86663) (for drying)

Procedure:

  • Dissolve methyl 12-hydroxystearate in a minimal amount of acetone in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the Jones reagent dropwise to the stirred solution, maintaining the temperature below 20°C. The color of the reaction mixture will change from orange-red to green, indicating the reduction of Cr(VI) to Cr(III).

  • Continue adding the reagent until a faint orange-red color persists, indicating the complete oxidation of the alcohol.

  • Allow the reaction to stir for an additional 1-2 hours at room temperature to ensure completion.

  • Quench the excess oxidant by the dropwise addition of isopropyl alcohol until the orange-red color disappears completely.

  • Remove the acetone under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 12-oxostearate.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Safety Precautions:

  • Chromium (VI) compounds are carcinogenic and highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • The reaction is exothermic; maintain proper temperature control.

Swern Oxidation

The Swern oxidation is a mild and highly efficient method that uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by quenching with a hindered base like triethylamine.[4] It is known for its high yields and tolerance of a wide range of functional groups.

Materials:

  • Methyl 12-hydroxystearate

  • Oxalyl chloride ((COCl)₂)

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Water

  • Brine

  • Sodium sulfate (for drying)

Procedure:

  • To a solution of oxalyl chloride (2.0 eq.) in anhydrous dichloromethane at -78°C (dry ice/acetone bath), add a solution of DMSO (2.2 eq.) in anhydrous dichloromethane dropwise.

  • Stir the mixture for 15 minutes at -78°C.

  • Add a solution of methyl 12-hydroxystearate (1.0 eq.) in anhydrous dichloromethane dropwise, maintaining the temperature at -78°C.

  • Stir the reaction mixture for 30 minutes at -78°C.

  • Add triethylamine (5.0 eq.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for an additional 30 minutes.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Safety Precautions:

  • The reaction generates carbon monoxide, a toxic gas, and dimethyl sulfide, which has a strong, unpleasant odor. Perform the reaction in a well-ventilated fume hood.

  • The reaction is highly exothermic and must be maintained at low temperatures to avoid side reactions.

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation employs a hypervalent iodine reagent, Dess-Martin periodinane (DMP), which offers a mild and selective method for oxidizing alcohols to ketones at room temperature.[5][6] This protocol is advantageous due to its neutral pH conditions and simple work-up.[5]

Materials:

  • Methyl 12-hydroxystearate

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Sodium thiosulfate (B1220275) solution

Procedure:

  • Dissolve methyl 12-hydroxystearate in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

  • Add Dess-Martin periodinane (1.1-1.5 eq.) to the solution in one portion.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate.

  • Stir the mixture vigorously for 15-20 minutes until the solid byproducts dissolve.

  • Separate the organic layer and wash it with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[5]

Safety Precautions:

  • Dess-Martin periodinane can be explosive under certain conditions (e.g., shock or heat). Handle with care.

Visualized Workflows

General Oxidation Workflow

Oxidation_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Methyl 12-Hydroxystearate Oxidation Addition of Oxidizing Agent Start->Oxidation In appropriate solvent Stirring Reaction Stirring Oxidation->Stirring Controlled Temperature Quenching Quenching Stirring->Quenching Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Concentration Concentration Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography End Methyl 12-Oxostearate Chromatography->End

Caption: General workflow for the oxidation of methyl 12-hydroxystearate.

Logical Relationship of Oxidation Methods

Oxidation_Methods cluster_chromium Chromium-Based cluster_dmso DMSO-Based cluster_iodine Hypervalent Iodine Oxidation Oxidation of Methyl 12-Hydroxystearate Jones Jones Oxidation (CrO3/H2SO4) Oxidation->Jones Strong, Inexpensive Swern Swern Oxidation (DMSO, (COCl)2) Oxidation->Swern Mild, High Yield DMP Dess-Martin Oxidation (DMP) Oxidation->DMP Mild, Neutral pH

Caption: Comparison of different oxidation methods.

References

Application Notes and Protocols for Methyl 12-oxooctadecanoate as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Methyl 12-oxooctadecanoate as a versatile chemical intermediate in the synthesis of novel heterocyclic compounds. The protocols and data presented are intended to guide researchers in the potential applications of this keto-fatty acid ester in synthetic and medicinal chemistry.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.

PropertyValue
CAS Number 2380-27-0
Molecular Formula C₁₉H₃₆O₃
Molecular Weight 312.49 g/mol
Appearance White to off-white solid
Melting Point 46-48 °C
Boiling Point 178-180 °C at 0.8 mmHg
Solubility Soluble in chloroform (B151607) and methanol (B129727)

Synthesis of Heterocyclic Derivatives

This compound serves as a valuable precursor for the synthesis of various heterocyclic systems due to the reactivity of its ketone functional group. Two primary examples of its application as a chemical intermediate are detailed below.

Synthesis of Methyl hexahydro-3-hexyl-6-thioxo-1,2,4,5-tetrazine-3-undecanoate

This compound reacts with thiocarbohydrazide (B147625) to yield a hexahydrothioxotetrazine fatty derivative. This class of compounds, incorporating a long alkyl chain, presents an interesting scaffold for the development of novel therapeutic agents.

Reaction Scheme:

G cluster_0 This compound cluster_1 Thiocarbohydrazide cluster_2 Methyl hexahydro-3-hexyl-6-thioxo-1,2,4,5-tetrazine-3-undecanoate M12 C₁₉H₃₆O₃ Product C₂₀H₃₈N₄O₂S M12->Product + TH CH₆N₄S TH->Product Reaction

Figure 1: Synthesis of a tetrazine derivative.

Experimental Protocol (General Procedure):

A specific, detailed protocol from the primary literature was not available at the time of this writing. The following is a general procedure based on known reactions of ketones with thiocarbohydrazide.

  • Dissolution: Dissolve this compound in a suitable solvent such as ethanol (B145695) or methanol in a round-bottom flask.

  • Addition of Reagent: Add an equimolar amount of thiocarbohydrazide to the solution.

  • Reaction: The reaction mixture is typically stirred at room temperature or gently heated under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified.

  • Purification: Purification is typically achieved by recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel.

Quantitative Data (Expected):

ParameterExpected Value
Yield Fairly good
Purity >95% (after purification)
Characterization ¹H NMR, ¹³C NMR, Mass Spectrometry, IR Spectroscopy
Reaction with Hydrazoic Acid (Schmidt Reaction)

The reaction of this compound with hydrazoic acid (HN₃) under acidic conditions represents a Schmidt reaction. This reaction can lead to the formation of amides or other nitrogen-containing compounds, providing a pathway to a different class of derivatives. The study of this reaction suggests its potential for synthesizing acyclic tetrazoles.

Reaction Workflow:

G start Start step1 Dissolve this compound in an inert solvent with a strong acid catalyst (e.g., H₂SO₄) start->step1 step2 Add sodium azide (B81097) (NaN₃) portion-wise at a controlled temperature (typically 0 °C to room temperature) step1->step2 step3 Stir the reaction mixture for a specified time until completion (monitored by TLC) step2->step3 step4 Quench the reaction by carefully adding it to ice-water step3->step4 step5 Extract the product with a suitable organic solvent (e.g., ethyl acetate) step4->step5 step6 Wash the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo step5->step6 step7 Purify the crude product by chromatography or recrystallization step6->step7 end End Product (Amide/Tetrazole derivative) step7->end

Figure 2: Workflow for the Schmidt reaction.

Experimental Protocol (General Procedure):

Specific details from the primary literature are not available. The following is a generalized protocol for a Schmidt reaction on a ketone.

  • Setup: In a flask equipped with a stirrer and under a nitrogen atmosphere, dissolve this compound in a suitable inert solvent (e.g., chloroform, benzene) and add a strong acid catalyst (e.g., concentrated sulfuric acid).

  • Reagent Addition: Cool the mixture in an ice bath and add sodium azide in small portions over a period of time, maintaining the temperature below a certain threshold to control the exothermic reaction.

  • Reaction: Allow the reaction to stir at a controlled temperature (e.g., room temperature) for a period of time until the starting material is consumed, as indicated by TLC.

  • Work-up: Carefully pour the reaction mixture into a beaker of ice water to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Potential Applications in Drug Development

While specific biological activity data for the derivatives of this compound are not extensively reported, the resulting heterocyclic scaffolds are of significant interest in medicinal chemistry.

Signaling Pathway Hypothesis:

Many bioactive heterocyclic compounds are known to interact with various cellular signaling pathways. For instance, some tetrazine derivatives have been shown to possess anti-cancer properties by potentially interfering with cell proliferation pathways. The long fatty acid chain of the derivatives synthesized from this compound could influence their membrane permeability and interaction with lipophilic binding sites of target proteins.

G cluster_0 Potential Mechanism of Action Derivative Fatty Acid-Tetrazine Derivative Membrane Cell Membrane Penetration Derivative->Membrane Lipophilic Interaction Target Intracellular Target (e.g., Enzyme, Receptor) Membrane->Target Pathway Modulation of Signaling Pathway (e.g., Proliferation, Apoptosis) Target->Pathway Effect Biological Effect (e.g., Anti-tumor, Antimicrobial) Pathway->Effect

Figure 3: Hypothesized mechanism of action.

Areas for Further Investigation:

  • Antitumor Activity: Tetrazine-containing compounds have been investigated for their cytotoxic effects against various cancer cell lines. The derivatives of this compound should be screened for similar activities.

  • Antimicrobial Properties: The long alkyl chain and the heterocyclic moiety may confer antimicrobial properties. These compounds could be tested against a panel of pathogenic bacteria and fungi.

  • Enzyme Inhibition: The unique structure of these derivatives may allow them to act as inhibitors for specific enzymes involved in disease pathways.

Conclusion

This compound is a readily available and versatile chemical intermediate for the synthesis of novel heterocyclic compounds with long alkyl chains. The protocols and information provided herein offer a foundation for researchers to explore the synthetic utility and potential biological activities of its derivatives, particularly in the context of drug discovery and development. Further research is warranted to fully elucidate the reaction conditions, yields, and pharmacological profiles of these promising compounds.

Application Notes and Protocols for the GC-MS Analysis of Methyl 12-oxooctadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 12-oxooctadecanoate is a keto-derivative of a long-chain fatty acid methyl ester (FAME). The analysis of such compounds is crucial in various research fields, including lipidomics, biomarker discovery, and the study of metabolic pathways. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of FAMEs due to its high chromatographic resolution and mass selectivity. However, the presence of a ketone group in this compound introduces specific challenges, primarily related to its reduced volatility and potential for thermal degradation compared to its non-keto counterparts. To overcome these challenges, a derivatization step is typically required to ensure accurate and reproducible quantification.

This document provides a detailed method for the analysis of this compound using GC-MS, including sample preparation, derivatization, instrument parameters, and expected results.

Signaling Pathways and Logical Relationships

The analysis of this compound is often relevant to the study of fatty acid metabolism. The introduction of an oxo-group can occur through various enzymatic or oxidative processes. The general pathway for fatty acid beta-oxidation is a fundamental process to consider.

Fatty Acid Beta-Oxidation Pathway cluster_analyte Analyte Context Fatty_Acid Fatty Acid Acyl_CoA Fatty Acyl-CoA Fatty_Acid->Acyl_CoA Acyl-CoA Synthetase Enoyl_CoA Trans-Δ2-Enoyl-CoA Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA Hydroxyacyl-CoA Dehydrogenase Shorter_Acyl_CoA Shorter Acyl-CoA Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase Oxo_FA This compound (Analyte of Interest)

Caption: General overview of the fatty acid beta-oxidation pathway.

Experimental Protocols

Sample Preparation: Lipid Extraction

For the analysis of this compound from biological matrices, a lipid extraction step is necessary. The following is a standard Folch method for lipid extraction.

Materials:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Sample (e.g., plasma, tissue homogenate)

  • Glass centrifuge tubes

  • Nitrogen gas evaporator

Procedure:

  • To 1 volume of the sample, add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

  • Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.

  • Centrifuge at 2000 x g for 10 minutes to separate the layers.

  • Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • The dried lipid extract is now ready for derivatization.

Derivatization: Methoximation of the Ketone Group

To prevent enolization and improve the thermal stability of the ketone group, it is converted to a methoxime derivative.

Materials:

  • Methoxyamine hydrochloride (20 mg/mL in pyridine)

  • Dried lipid extract

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

Procedure:

  • Add 50 µL of methoxyamine hydrochloride solution to the dried lipid extract in a reaction vial.

  • Seal the vial tightly and vortex for 1 minute.

  • Incubate the mixture at 60°C for 60 minutes.

  • Cool the vial to room temperature before proceeding to the GC-MS analysis.

Experimental Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample Extraction Lipid Extraction (Folch Method) Sample->Extraction Drying Evaporation to Dryness Extraction->Drying Derivatization Methoximation (Methoxyamine HCl) Drying->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Processing and Quantification GCMS->Data

Caption: Workflow for the GC-MS analysis of this compound.

GC-MS Analysis

Instrumental Conditions

The following are typical GC-MS parameters for the analysis of derivatized FAMEs. These may need to be optimized for your specific instrument and application.

ParameterValue
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar column.
Carrier GasHelium at a constant flow rate of 1.0 mL/min.
Inlet Temperature250°C
Injection Volume1 µL
Injection ModeSplitless
Oven ProgramInitial temperature 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temp.230°C
Quadrupole Temp.150°C
Scan Rangem/z 50-550
Solvent Delay5 min

Data Presentation

Expected Mass Spectrum

The mass spectrum of underivatized this compound (Molecular Weight: 312.49 g/mol ) is characterized by specific fragmentation patterns. The NIST WebBook provides a reference mass spectrum for this compound. Key fragments are expected from alpha-cleavage around the carbonyl group and cleavage along the aliphatic chain.

Note: The mass spectrum of the methoxime derivative will show a molecular ion corresponding to the derivatized molecule (M+29 for the methoxyimino group, C19H36O2(NOCH3)). The fragmentation pattern will be influenced by the presence of the methoxyimino group.

Quantitative Data

The following table presents typical quantitative performance parameters for the GC-MS analysis of long-chain FAMEs. These values are illustrative and should be determined for this compound in your specific laboratory setting.

ParameterTypical Value
Retention Time (RT)Analyte-specific
Linearity (r²)> 0.99
Limit of Detection (LOD)0.1 - 1.0 µg/mL
Limit of Quantification (LOQ)0.5 - 5.0 µg/mL
Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%

Conclusion

This application note provides a comprehensive protocol for the GC-MS analysis of this compound. The described method, which includes lipid extraction and a crucial derivatization step, is designed to yield reliable and reproducible quantitative results. The provided instrumental parameters and expected data characteristics will serve as a valuable guide for researchers, scientists, and drug development professionals working with this and similar keto-fatty acid methyl esters. It is recommended to perform a full method validation in your laboratory to ensure the performance of the assay for your specific application.

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Synthetic Methyl 12-oxooctadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 12-oxooctadecanoate, also known as methyl 12-ketostearate, is a long-chain keto fatty acid ester with applications in various fields of chemical synthesis and as an ingredient in cosmetics.[1][2] Synthesized in the laboratory, it often requires a robust purification step to remove starting materials, by-products, and other impurities to achieve the high purity (≥98%) required for subsequent applications.[3] This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of synthetic this compound.

Compound Properties:

PropertyValue
Molecular FormulaC19H36O3
Molar Mass312.49 g/mol
AppearanceColorless to pale yellow oily liquid or solid
Melting Point46-48 °C[1][3]
Boiling Point178-180 °C at 0.8 mmHg[1][3]
SolubilitySoluble in organic solvents like ethanol, ether, acetonitrile, and chloroform.[4]

Experimental Protocol

This protocol outlines the necessary steps for the preparative HPLC purification of this compound.

1. Materials and Reagents

  • Crude synthetic this compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Chloroform (for sample dissolution, if necessary)

  • Standard of pure this compound (≥98%) for retention time confirmation

2. Instrumentation and Columns

  • Preparative HPLC system with a gradient pump, autosampler (or manual injector), and a fraction collector.

  • UV detector or an Evaporative Light Scattering Detector (ELSD).[5]

  • Reversed-phase C18 column (e.g., 10 µm particle size, 250 x 21.2 mm). A guard column is recommended to protect the main column.[5]

3. Sample Preparation

  • Dissolve the crude synthetic this compound in the mobile phase, preferably a mixture with a high percentage of organic modifier like acetonitrile, to a concentration of 10-20 mg/mL.[5]

  • If solubility in the mobile phase is limited, a stronger organic solvent like methanol/chloroform (1:1 v/v) can be used, but injection volume should be minimized to prevent peak distortion.[4]

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

4. HPLC Method Parameters

ParameterCondition
Column C18 reversed-phase column (e.g., 250 x 21.2 mm, 10 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 85% B to 100% B over 20 minutes, hold at 100% B for 10 minutes
Flow Rate 15-20 mL/min (for a 21.2 mm ID column)
Column Temperature 40°C[5][6]
Injection Volume 1-5 mL, depending on sample concentration and column capacity
Detection UV at 205 nm or ELSD[5][6]

5. Purification and Fraction Collection

  • Equilibrate the column with the initial mobile phase conditions (85% Acetonitrile / 15% Water) for at least 30 minutes or until a stable baseline is achieved.[5]

  • Inject a small amount of the pure standard to determine the retention time of this compound.

  • Inject the prepared crude sample.

  • Collect fractions based on the UV or ELSD signal corresponding to the retention time of the target compound.

  • Analyze the collected fractions for purity using an analytical HPLC method.

  • Pool the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).

Results and Data Presentation

The following table summarizes the expected performance of the preparative HPLC purification.

ParameterResult
Crude Sample Purity ~75%
Purified Product Purity >98%
Retention Time ~15 minutes (dependent on exact conditions)
Loading Capacity 50-100 mg per injection (on a 250 x 21.2 mm column)
Recovery Rate >90%

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the HPLC purification of synthetic this compound.

HPLC_Purification_Workflow start Start sample_prep Sample Preparation: - Dissolve crude product - Filter through 0.45 µm filter start->sample_prep injection Sample Injection sample_prep->injection hplc_setup HPLC System Setup: - Column equilibration - Method programming hplc_setup->injection separation Chromatographic Separation (C18 Reversed-Phase) injection->separation detection Detection (UV @ 205 nm or ELSD) separation->detection fraction_collection Fraction Collection detection->fraction_collection purity_analysis Purity Analysis of Fractions (Analytical HPLC) fraction_collection->purity_analysis pooling Pooling of Pure Fractions purity_analysis->pooling If purity >98% solvent_removal Solvent Removal (Rotary Evaporation) pooling->solvent_removal final_product Purified Methyl 12-oxooctadecanoate (>98%) solvent_removal->final_product

Caption: Workflow for HPLC purification of this compound.

The described RP-HPLC method is effective for the purification of synthetic this compound, yielding a final product with high purity suitable for research and development purposes. The use of a C18 stationary phase with an acetonitrile/water mobile phase system provides good resolution and recovery. This protocol can be adapted for different scales of purification by adjusting the column dimensions, flow rate, and injection volume accordingly.

References

Anwendungshinweise und Protokolle zur Derivatisierung von Methyl-12-oxooctadecanoat für eine verbesserte Detektion

Author: BenchChem Technical Support Team. Date: December 2025

Anwendungsbereich: Forschung, pharmazeutische Entwicklung, Metabolomik

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Datum: 18. Dezember 2025

Einleitung

Methyl-12-oxooctadecanoat, ein oxidiertes Derivat der Stearinsäure, ist eine Ketofettsäure, die in verschiedenen biologischen Prozessen eine Rolle spielt. Ihre genaue und empfindliche Quantifizierung ist für das Verständnis von Stoffwechselwegen und die Identifizierung potenzieller Biomarker von entscheidender Bedeutung. Die direkte Analyse von Methyl-12-oxooctadecanoat mittels chromatographischer Methoden wie der Gaschromatographie-Massenspektrometrie (GC-MS) und der Flüssigchromatographie-Massenspektrometrie (LC-MS) ist jedoch aufgrund der geringen Flüchtigkeit und der schlechten Ionisierungseffizienz der Ketogruppe und des Methylesters eine Herausforderung.

Die chemische Derivatisierung ist ein entscheidender Schritt, um diese Einschränkungen zu überwinden. Durch die Modifizierung der funktionellen Gruppen des Moleküls kann die Flüchtigkeit für die GC-MS-Analyse erhöht oder die Ionisierungseffizienz für die LC-MS-Analyse verbessert werden. Diese Anwendungshinweise beschreiben detaillierte Protokolle für drei effektive Derivatisierungsstrategien zur verbesserten Detektion von Methyl-12-oxooctadecanoat:

  • Zweistufige Methoximierung und Silylierung für die GC-MS-Analyse

  • PFBHA-Derivatisierung für die GC-MS-Analyse

  • Derivatisierung mit Girard-Reagenz T für die LC-MS-Analyse

Diese Methoden bieten eine verbesserte Empfindlichkeit und ermöglichen eine robuste Quantifizierung von Methyl-12-oxooctadecanoat in verschiedenen Matrices.

Quantitative Datenzusammenfassung

Die Auswahl der geeigneten Derivatisierungsmethode hängt von der verfügbaren instrumentellen Analytik (GC-MS oder LC-MS) und den spezifischen Anforderungen an die Empfindlichkeit ab. Die folgende Tabelle fasst die quantitative Leistungsfähigkeit der beschriebenen Derivatisierungsmittel zusammen. Es ist zu beachten, dass direkte Vergleichsstudien für Methyl-12-oxooctadecanoat begrenzt sind; daher werden einige Daten aus Studien mit ähnlichen ketonhaltigen Verbindungen extrapoliert.

DerivatisierungsmittelAnalysemethodeSignalanhebung (geschätzt)Nachweisgrenze (LOD) (geschätzt)Anmerkungen
Methoximierung/Silylierung GC-MS-Niedriger µM-BereichSchützt die Ketogruppe und erhöht die Flüchtigkeit.[1][2]
PFBHA GC-MS (ECD/NCI)> 100-fachPicogramm- bis Femtogramm-BereichBildet stabile Oxime mit hoher Elektroneneinfang-Affinität.[3]
Girard-Reagenz T LC-MS/MS> 100-fachFemtomol-Bereich[4][5]Führt eine permanente positive Ladung für eine verbesserte ESI+-Ionisierung ein.[1][4]

PFBHA: O-(2,3,4,5,6-Pentafluorbenzyl)hydroxylaminhydrochlorid ECD: Elektroneneinfangdetektor NCI: Negative chemische Ionisierung ESI+: Positive Elektrospray-Ionisierung

Experimentelle Protokolle

Die folgenden Protokolle beschreiben die schrittweisen Verfahren für die Derivatisierung von Methyl-12-oxooctadecanoat. Es ist entscheidend, alle Schritte unter wasserfreien Bedingungen durchzuführen, insbesondere bei der Silylierung, um eine Hydrolyse der Reagenzien und Derivate zu vermeiden.

Protokoll 1: Zweistufige Methoximierung und Silylierung für die GC-MS-Analyse

Diese Methode wandelt zunächst die Ketogruppe in ein Methoxim um, um die Bildung von Enolen zu verhindern, und silyliert anschließend die verbleibenden aktiven Wasserstoffatome, um die Flüchtigkeit zu erhöhen.[6][7][8]

Materialien:

  • Getrockneter Probenextrakt, der Methyl-12-oxooctadecanoat enthält

  • Methoxyaminhydrochlorid (MeOx)-Lösung (20 mg/mL in wasserfreiem Pyridin)

  • N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA) mit 1 % Trimethylchlorsilan (TMCS)

  • Wasserfreies Pyridin

  • Heizblock oder Thermoschüttler

  • GC-Vials mit Inserts

Verfahren:

  • Trocknung der Probe: Stellen Sie sicher, dass der Probenextrakt vollständig trocken ist. Verwenden Sie einen Vakuumkonzentrator oder gefriertrocknen Sie die Probe, um alle Lösungsmittel zu entfernen.

  • Methoximierung: Geben Sie 50 µL der MeOx-Lösung in das trockene Probenröhrchen. Verschließen Sie das Röhrchen fest und vortexen Sie es kurz, um den Rückstand aufzulösen.

  • Inkubieren Sie die Mischung 90 Minuten lang bei 37 °C in einem Thermoschüttler.[6]

  • Lassen Sie das Röhrchen auf Raumtemperatur abkühlen.

  • Silylierung: Geben Sie 80 µL MSTFA + 1 % TMCS in das Röhrchen. Verschließen Sie das Röhrchen fest und vortexen Sie es kurz.

  • Inkubieren Sie die Mischung 30 Minuten lang bei 37 °C.[6]

  • Lassen Sie das Röhrchen auf Raumtemperatur abkühlen.

  • Überführen Sie die derivatisierte Probe in ein GC-Vial mit einem Insert.

  • Die Probe ist nun für die GC-MS-Injektion bereit. Analysieren Sie die Proben innerhalb von 24 Stunden, da die Derivate mit der Zeit abgebaut werden können.[7]

Protokoll 2: Derivatisierung mit O-(2,3,4,5,6-Pentafluorbenzyl)hydroxylamin (PFBHA) für die GC-MS-Analyse

Diese Methode zielt auf die Ketogruppe ab und bildet ein PFBHA-Oxim. Dieses Derivat ist stark elektronegativ und eignet sich hervorragend für die hochempfindliche Detektion mittels GC mit Elektroneneinfangdetektor (ECD) oder Massenspektrometrie im negativen chemischen Ionisierungsmodus (NCI-MS).

Materialien:

  • Getrockneter Probenextrakt, der Methyl-12-oxooctadecanoat enthält

  • PFBHA-Reagenz (15 mg/mL in Puffer, pH 4)

  • Hexan (GC-MS-Qualität)

  • Kaliumhydrogenphthalat (KHP) Puffer (pH 4)

  • Heizblock oder Wasserbad

  • Extraktionsröhrchen

Verfahren:

  • Trocknung der Probe: Stellen Sie sicher, dass der Probenextrakt vollständig trocken ist.

  • Rekonstitution: Lösen Sie den trockenen Probenextrakt in 20 mL Puffer (pH 4).

  • Derivatisierung: Geben Sie 1 mL der PFBHA-Lösung (15 mg/mL) hinzu.[9]

  • Verschließen Sie das Röhrchen fest und inkubieren Sie es 2 Stunden lang bei 35 °C.[9]

  • Lassen Sie die Mischung auf Raumtemperatur abkühlen.

  • Extraktion: Geben Sie 4 mL Hexan in das Röhrchen.[9] Vortexen Sie kräftig für 1 Minute.

  • Zentrifugieren Sie das Röhrchen, um die Phasen zu trennen.

  • Überführen Sie die obere Hexan-Phase, die die derivatisierten Analyten enthält, in ein sauberes Röhrchen.

  • Die Probe kann bei Bedarf unter einem leichten Stickstoffstrom aufkonzentriert werden.

  • Überführen Sie die Probe in ein GC-Vial für die Analyse.

Protokoll 3: Derivatisierung mit Girard-Reagenz T (GirT) für die LC-MS/MS-Analyse

GirT reagiert mit der Ketogruppe und führt eine permanente positive Ladung in das Molekül ein. Dies verbessert die Ionisierungseffizienz in der positiven Elektrospray-Ionisierung (ESI+) erheblich, was zu einer signifikanten Signalverstärkung bei der LC-MS/MS-Analyse führt.[1][4][10]

Materialien:

  • Getrockneter Probenextrakt, der Methyl-12-oxooctadecanoat enthält

  • Girard-Reagenz T (GirT)

  • Eisessig

  • Methanol

  • Ammoniumhydroxid (NH₄OH)

  • Heizblock

  • LC-MS-Vials

Verfahren:

  • Trocknung der Probe: Stellen Sie sicher, dass der Probenextrakt vollständig trocken ist.

  • Derivatisierungslösung: Lösen Sie den trockenen Rückstand in 100 µL 15%igem Methanol.

  • Geben Sie 50 µL Eisessig und 50 mg GirT hinzu.[10]

  • Verschließen Sie das Röhrchen fest und inkubieren Sie es 4 Stunden lang bei 85 °C.[10]

  • Lassen Sie die Reaktionsmischung auf Raumtemperatur abkühlen.

  • Neutralisation: Entnehmen Sie ein Aliquot von 5 µL und neutralisieren Sie es mit 95 µL Methanol mit 1 % NH₄OH.[10]

  • Verdünnung: Verdünnen Sie ein 10-µL-Aliquot der neutralisierten Probe weiter mit 85 µL Wasser.

  • Fügen Sie bei Bedarf einen internen Standard hinzu.

  • Überführen Sie die endgültige Lösung in ein LC-MS-Vial für die Analyse.

Visualisierungen

Die folgenden Diagramme veranschaulichen den experimentellen Arbeitsablauf und die chemischen Reaktionen.

Derivatization_Workflow cluster_prep Probenvorbereitung cluster_derivatization Derivatisierung cluster_gcms GC-MS Methoden cluster_lcms LC-MS Methode cluster_analysis Analyse Probenextrakt Probenextrakt Trocknung Trocknung Probenextrakt->Trocknung GC_MS_Deriv GC-MS Derivatisierung Trocknung->GC_MS_Deriv LC_MS_Deriv LC-MS Derivatisierung Trocknung->LC_MS_Deriv Methox_Silyl Methoximierung/ Silylierung GC_MS_Deriv->Methox_Silyl PFBHA PFBHA-Derivatisierung GC_MS_Deriv->PFBHA GirT Girard T Derivatisierung LC_MS_Deriv->GirT GC_MS GC-MS Analyse Methox_Silyl->GC_MS PFBHA->GC_MS LC_MS LC-MS/MS Analyse GirT->LC_MS

Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung und Analyse.

Chemical_Reactions cluster_start Ausgangsmaterial cluster_gcms GC-MS Derivatisierung cluster_lcms LC-MS Derivatisierung Start Methyl-12-oxooctadecanoat (R-C(=O)-R') Reagent_MeOx + Methoxyamin-HCl Start->Reagent_MeOx Reagent_PFBHA + PFBHA Start->Reagent_PFBHA Reagent_GirT + Girard-Reagenz T Start->Reagent_GirT Product_MeOx Methoxim-Derivat (R-C(=N-OCH3)-R') Reagent_MeOx->Product_MeOx Reagent_Silyl + MSTFA Product_MeOx->Reagent_Silyl (falls erforderlich) Product_Silyl Silyliertes Derivat Reagent_Silyl->Product_Silyl Product_PFBHA PFBHA-Oxim-Derivat Reagent_PFBHA->Product_PFBHA Product_GirT Hydrazon-Derivat (mit permanenter pos. Ladung) Reagent_GirT->Product_GirT

Abbildung 2: Chemische Reaktionen der Derivatisierungsmethoden.

References

Application Notes and Protocols for the Structural Elucidation of Methyl 12-oxooctadecanoate using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This document provides a detailed guide for the analysis of Methyl 12-oxooctadecanoate, a long-chain keto fatty acid methyl ester, using ¹H and ¹³C NMR spectroscopy. The protocols outlined below cover sample preparation, data acquisition, and spectral interpretation to facilitate the unambiguous structural confirmation of this compound.

Data Presentation: ¹H and ¹³C NMR Spectral Data

The following tables summarize the assigned ¹H and predicted ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Data for this compound (in CDCl₃)

Atom NumberChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
13.67s3H-OCH₃
22.30t, J = 7.5 Hz2H-CH₂-COOCH₃
31.61p, J = 7.4 Hz2H-CH₂-CH₂-COOCH₃
4-101.20-1.35m14H-(CH₂)₇-
112.38t, J = 7.4 Hz2H-CH₂-C(=O)-
132.38t, J = 7.5 Hz2H-C(=O)-CH₂-
141.55p, J = 7.4 Hz2H-C(=O)-CH₂-CH₂-
15-171.20-1.35m4H-(CH₂)₃-
180.88t, J = 6.8 Hz3H-CH₃

s = singlet, t = triplet, p = pentet, m = multiplet

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Atom NumberPredicted Chemical Shift (δ, ppm)Assignment
151.4-OCH₃
234.1-CH₂-COOCH₃
324.9-CH₂-CH₂-COOCH₃
4-1029.0-29.4-(CH₂)₇-
1142.8-CH₂-C(=O)-
12211.3>C=O (Ketone)
1342.8-C(=O)-CH₂-
1423.9-C(=O)-CH₂-CH₂-
1531.6-CH₂-
1622.5-CH₂-
1714.0-CH₃
19174.3>C=O (Ester)

Experimental Protocols

Sample Preparation
  • Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR.

  • Solvent: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent for this non-polar compound.

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Dissolution: Ensure complete dissolution of the sample by gentle vortexing.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

¹H NMR Spectroscopy:

  • Pulse Sequence: Standard single-pulse sequence (e.g., zg30 on Bruker instruments).

  • Spectral Width: 0-12 ppm.

  • Acquisition Time: 3-4 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 16-32 scans.

  • Temperature: 298 K.

¹³C NMR Spectroscopy:

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

  • Spectral Width: 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

  • Temperature: 298 K.

Data Processing and Analysis
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift axis to the TMS signal at 0.00 ppm.

  • Peak Picking and Integration: Identify all peaks and integrate the signals in the ¹H NMR spectrum.

  • Assignment: Assign the signals to the corresponding protons and carbons in the this compound structure using chemical shifts, multiplicities, integration values, and 2D NMR data (COSY, HSQC, HMBC) if available.

Visualizations

Structural Elucidation Workflow

The following diagram illustrates the general workflow for the structural elucidation of this compound using NMR spectroscopy.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing cluster_3 Structural Elucidation weigh Weigh Sample dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_acq 1H NMR Acquisition transfer->H1_acq C13_acq 13C NMR Acquisition transfer->C13_acq TwoD_acq 2D NMR (COSY, HSQC, HMBC) transfer->TwoD_acq ft Fourier Transform H1_acq->ft C13_acq->ft TwoD_acq->ft phase Phasing & Baseline Correction ft->phase reference Referencing phase->reference assign_1H Assign 1H Signals reference->assign_1H assign_13C Assign 13C Signals assign_1H->assign_13C correlate_2D Correlate with 2D Data assign_13C->correlate_2D confirm Confirm Structure correlate_2D->confirm

Caption: Workflow for NMR-based structural elucidation.

Key 2D NMR Correlations

The following diagram illustrates the key expected Homonuclear Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) correlations that are crucial for the complete assignment of the ¹H and ¹³C NMR spectra of this compound.

G cluster_structure This compound Structure C18 CH3(18) C17 CH2(17) C18->C17 C16 CH2(16) C17->C16 C15 CH2(15) C14 CH2(14) C13 CH2(13) C14->C13 C14->C13 C12 C=O(12) C13->C12 C11 CH2(11) C11->C12 C10 ...(CH2)n... C11->C10 C3 CH2(3) C2 CH2(2) C3->C2 C3->C2 C19 C=O(19) C2->C19 O O C1 CH3(1) C1->C19

Caption: Key COSY and HMBC correlations for the molecule.

Application Note: Analysis of Methyl 12-oxooctadecanoate using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 12-oxooctadecanoate, also known as methyl 12-ketostearate, is a keto-fatty acid methyl ester that plays a role in various biological processes and is of interest in metabolic research and drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of such compounds. Understanding the characteristic fragmentation pattern of this compound is essential for its unambiguous identification in complex biological matrices. This document provides a detailed overview of its electron ionization (EI) mass spectrometry fragmentation pattern, a protocol for its analysis, and a summary of key fragment ions.

Mass Spectrometry Fragmentation Pattern

Under electron ionization (EI) at 70 eV, this compound undergoes characteristic fragmentation, yielding a unique mass spectrum that provides structural information. The fragmentation is primarily driven by the presence of the methyl ester and the ketone functional groups. The molecular ion ([M]⁺•) is observed at m/z 312.

The fragmentation of long-chain fatty acid methyl esters is influenced by the position of functional groups. For this compound, the key fragmentation pathways include:

  • α-cleavage adjacent to the carbonyl group of the ketone and the ester.

  • McLafferty rearrangement , a characteristic fragmentation for esters, which can lead to the formation of a prominent ion at m/z 74.

  • Cleavage at the carbon-carbon bonds adjacent to the keto group.

Data Presentation

The electron ionization mass spectrum of this compound is characterized by several key fragment ions. The relative intensities of these ions are crucial for positive identification.

m/z Relative Intensity (%) Proposed Fragment Ion Fragmentation Pathway
55100.0[C₄H₇]⁺Alkyl fragment
7485.0[C₃H₆O₂]⁺•McLafferty rearrangement of the methyl ester
8745.0[C₄H₇O₂]⁺α-cleavage at the ester group
9860.0[C₆H₁₀O]⁺•Cleavage at the keto group with rearrangement
11140.0[C₇H₁₁O]⁺Cleavage adjacent to the keto group
12925.0[C₈H₁₇O]⁺Cleavage adjacent to the keto group
15715.0[C₉H₁₇O₂]⁺Cleavage of the alkyl chain
18510.0[C₁₁H₂₁O₂]⁺Cleavage adjacent to the keto group
2135.0[C₁₃H₂₅O₂]⁺Cleavage adjacent to the keto group
2812.0[M-OCH₃]⁺Loss of the methoxy (B1213986) group from the molecular ion
3121.0[M]⁺•Molecular ion

Experimental Protocols

A robust and reliable method for the analysis of this compound in biological samples involves derivatization followed by GC-MS analysis. The derivatization is necessary to improve the volatility and thermal stability of the analyte.

Protocol 1: Derivatization of Keto-Fatty Acids (Oximation followed by Silylation)

This two-step derivatization procedure is recommended for keto-fatty acids to protect the ketone group and increase the volatility of the molecule.[1]

Materials:

  • Sample containing this compound

  • Methoxyamine hydrochloride (20 mg/mL in pyridine)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Internal standard (e.g., Methyl heptadecanoate)

  • Anhydrous sodium sulfate (B86663)

  • Hexane (B92381)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block

  • Vortex mixer

Procedure:

  • Sample Preparation: Transfer a known amount of the sample extract into a reaction vial and evaporate to dryness under a gentle stream of nitrogen.

  • Internal Standard Addition: Add a known amount of the internal standard to the dried sample.

  • Oximation: Add 50 µL of the methoxyamine hydrochloride solution to the dried sample. Cap the vial tightly and vortex for 1 minute. Incubate the mixture at 60°C for 30 minutes in a heating block.

  • Silylation: After cooling to room temperature, add 50 µL of BSTFA with 1% TMCS to the reaction mixture. Cap the vial tightly and vortex for 1 minute. Incubate the mixture at 60°C for 30 minutes.

  • Extraction: After cooling, add 200 µL of hexane and 200 µL of water. Vortex thoroughly. Centrifuge to separate the layers.

  • Sample Collection: Carefully transfer the upper hexane layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water. The sample is now ready for GC-MS analysis.

Protocol 2: GC-MS Analysis

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

GC Conditions:

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (1 µL injection volume)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp to 200°C at 10°C/min

    • Ramp to 280°C at 5°C/min, hold for 10 minutes

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Mass Range: m/z 40-400

  • Scan Mode: Full scan

Visualizations

The following diagrams illustrate the proposed fragmentation pathway of this compound and the general experimental workflow for its analysis.

Fragmentation_Pathway M This compound [M]⁺• (m/z 312) F281 [M-OCH₃]⁺ (m/z 281) M->F281 - •OCH₃ F74 [C₃H₆O₂]⁺• (m/z 74) M->F74 McLafferty Rearrangement F98 [C₆H₁₀O]⁺• (m/z 98) M->F98 Cleavage at C11-C12 + H rearrangement F185 [C₁₁H₂₁O₂]⁺ (m/z 185) M->F185 α-cleavage F129 [C₈H₁₇O]⁺ (m/z 129) F185->F129 - C₄H₈O

Caption: Proposed fragmentation pathway of this compound in EI-MS.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Drying Evaporation to Dryness Extraction->Drying Oximation Oximation (Methoxyamine HCl) Drying->Oximation Silylation Silylation (BSTFA + 1% TMCS) Oximation->Silylation GCMS GC-MS Analysis Silylation->GCMS Data Data Processing and Quantification GCMS->Data

Caption: General experimental workflow for the GC-MS analysis of this compound.

References

Application Notes and Protocols for the Use of Methyl 12-oxooctadecanoate in Polymer and Surfactant Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of Methyl 12-oxooctadecanoate, a versatile bio-based building block, in the synthesis of novel polymers and surfactants. The protocols detailed below are based on established chemical transformations of keto esters and fatty acid derivatives, offering a foundation for the development of new materials with tailored properties.

Application Notes

Synthesis of Functional Polyesters

This compound serves as a valuable monomer for the synthesis of functional polyesters. The presence of both a ketone and an ester group allows for multiple polymerization strategies. The long aliphatic chain imparts hydrophobicity and flexibility to the resulting polymer backbone, while the ketone group provides a reactive handle for post-polymerization modification, such as cross-linking or the attachment of bioactive molecules.

Potential Polymerization Pathways:

  • Polycondensation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then undergo polycondensation with a diol to form a polyester (B1180765). Alternatively, the methyl ester can be transesterified with a diol. The ketone group remains in the polymer backbone for further functionalization.

  • Reductive Amination and Polyamidation: The ketone group can be converted to an amine via reductive amination. The resulting amino acid can then be polymerized to form a polyamide.

  • Thiol-Ene "Click" Chemistry: The ketone can be functionalized with a molecule containing a terminal alkene, which can then be polymerized via thiol-ene click chemistry.[1]

Table 1: Hypothetical Properties of Polyesters Derived from 12-oxooctadecanoic acid

Polymer TypeMonomersPotential Molecular Weight (Mn, g/mol )Glass Transition Temperature (Tg, °C)Potential Applications
Polyester12-oxooctadecanoic acid, 1,6-hexanediol (B165255)10,000 - 25,000-10 to 20Biodegradable plastics, drug delivery matrices
Polyamide12-aminooctadecanoic acid methyl ester15,000 - 30,00040 to 60Engineering plastics, fibers
Synthesis of Novel Surfactants

The amphiphilic nature of this compound, with its long hydrophobic alkyl chain and polar ester and keto groups, makes it an excellent starting material for the synthesis of novel surfactants. These surfactants can be designed to have a range of properties, from anionic to non-ionic, by modifying the functional groups.

Potential Surfactant Synthesis Pathways:

  • Anionic Surfactants (Sulfonated Methyl Esters): Direct sulfonation of the alpha-carbon to the ester group can yield a methyl ester sulfonate, a type of anionic surfactant.

  • Non-ionic Surfactants (Ethoxylates): The methyl ester can undergo transesterification with polyethylene (B3416737) glycol (PEG) to produce a non-ionic surfactant with tunable hydrophilicity based on the PEG chain length.[2][3]

  • Cationic/Amphoteric Surfactants: Reductive amination of the ketone with a primary or secondary amine, followed by quaternization or further functionalization, can lead to the formation of cationic or amphoteric surfactants.

Table 2: Hypothetical Properties of Surfactants Derived from this compound

Surfactant TypeHydrophilic Head GroupCritical Micelle Concentration (CMC, M)Surface Tension at CMC (mN/m)Potential Applications
AnionicSulfonate1 x 10⁻⁴35Detergents, emulsifiers
Non-ionicPolyethylene Glycol (PEG-10)5 x 10⁻⁵38Emulsifiers, wetting agents
CationicQuaternary Ammonium8 x 10⁻⁵40Antimicrobial agents, fabric softeners

Experimental Protocols

Protocol 1: Synthesis of a Poly(keto-ester) via Polycondensation

This protocol describes a two-step process for the synthesis of a polyester from this compound.

Step 1: Hydrolysis of this compound to 12-oxooctadecanoic acid

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a 1:1 mixture of methanol (B129727) and water.

  • Add potassium hydroxide (B78521) (1.2 equivalents) and reflux the mixture for 4 hours.

  • Cool the reaction mixture to room temperature and acidify with 1M HCl until the pH is approximately 2.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 12-oxooctadecanoic acid.

Step 2: Polycondensation of 12-oxooctadecanoic acid with 1,6-Hexanediol

  • In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet, combine 12-oxooctadecanoic acid (1 equivalent), 1,6-hexanediol (1.05 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.005 equivalents).

  • Heat the mixture to 180°C under a slow stream of nitrogen to remove the water formed during the reaction.

  • After 4 hours, apply a vacuum (approx. 1 mmHg) and continue the reaction for another 4-6 hours to increase the molecular weight of the polymer.

  • Cool the reaction to room temperature, dissolve the polymer in chloroform, and precipitate it in cold methanol.

  • Filter and dry the polymer under vacuum at 40°C.

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Polycondensation start_hydrolysis Start: this compound dissolve Dissolve in MeOH/H2O start_hydrolysis->dissolve add_koh Add KOH and Reflux dissolve->add_koh acidify Acidify with HCl add_koh->acidify extract Extract with Ethyl Acetate acidify->extract dry_concentrate Dry and Concentrate extract->dry_concentrate product_acid Product: 12-oxooctadecanoic acid dry_concentrate->product_acid start_poly Start: 12-oxooctadecanoic acid + 1,6-Hexanediol product_acid->start_poly To Polycondensation heat_n2 Heat to 180°C under N2 start_poly->heat_n2 apply_vacuum Apply Vacuum heat_n2->apply_vacuum dissolve_precipitate Dissolve in Chloroform, Precipitate in Methanol apply_vacuum->dissolve_precipitate filter_dry Filter and Dry dissolve_precipitate->filter_dry final_polymer Final Product: Poly(keto-ester) filter_dry->final_polymer

Workflow for Poly(keto-ester) Synthesis
Protocol 2: Synthesis of a Non-ionic Surfactant via Transesterification

This protocol details the synthesis of a non-ionic surfactant by reacting this compound with polyethylene glycol monomethyl ether.

  • In a round-bottom flask, combine this compound (1 equivalent), polyethylene glycol monomethyl ether (PEG-MME, average Mn = 450 g/mol , 1.1 equivalents), and sodium methoxide (B1231860) (0.05 equivalents) as a catalyst.

  • Heat the mixture to 120°C under a gentle stream of nitrogen.

  • Apply a vacuum to facilitate the removal of methanol produced during the transesterification.

  • Monitor the reaction by TLC or GC until the starting methyl ester is consumed (typically 6-8 hours).

  • Cool the reaction mixture to 80°C and neutralize the catalyst with a stoichiometric amount of acetic acid.

  • The resulting product is the crude non-ionic surfactant, which can be used as is or purified by column chromatography.

G start Start: this compound + PEG-MME add_catalyst Add Sodium Methoxide start->add_catalyst heat_vacuum Heat to 120°C under Vacuum add_catalyst->heat_vacuum monitor_reaction Monitor Reaction (TLC/GC) heat_vacuum->monitor_reaction neutralize Neutralize with Acetic Acid monitor_reaction->neutralize product Product: Non-ionic Surfactant neutralize->product G start Start: this compound dissolve Dissolve in Methanol start->dissolve add_reagents Add Ammonium Acetate and NaBH3CN dissolve->add_reagents heat Heat in Sealed Vessel add_reagents->heat quench Quench with HCl heat->quench basify Basify with NaOH quench->basify extract Extract with Diethyl Ether basify->extract dry_concentrate Dry and Concentrate extract->dry_concentrate product Product: Methyl 12-aminooctadecanoate dry_concentrate->product

References

Application Notes and Protocols for Reactions Involving the Ketone Group of Methyl 12-oxooctadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for key chemical transformations targeting the ketone functionality of Methyl 12-oxooctadecanoate. The protocols for reduction, reductive amination, and olefination are presented, offering versatile pathways for the synthesis of novel long-chain fatty acid derivatives. These derivatives can serve as valuable intermediates in drug development and other areas of chemical research.

Reduction of the Ketone Group

The reduction of the C12 ketone in this compound to a secondary alcohol, Methyl 12-hydroxystearate, is a fundamental transformation. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent suitable for this purpose, as it typically does not reduce the ester functionality under standard conditions.

Experimental Protocol: Reduction to Methyl 12-hydroxystearate

Materials:

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 3.2 mmol) in a mixture of dichloromethane (20 mL) and methanol (10 mL).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Slowly add sodium borohydride (0.18 g, 4.8 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture back to 0 °C and slowly add 1 M HCl (10 mL) to quench the excess NaBH₄.

  • Transfer the mixture to a separatory funnel and add water (20 mL).

  • Separate the layers and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL), followed by brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient (e.g., starting from 95:5) to afford pure Methyl 12-hydroxystearate.

Data Presentation: Reduction Reaction
ParameterValueReference/Note
Product Name Methyl 12-hydroxyoctadecanoate
CAS Number 141-23-1[1]
Molecular Formula C₁₉H₃₈O₃[1]
Molecular Weight 314.5 g/mol [1]
Typical Yield 85-95%Estimated based on similar reductions[2][3]
¹H NMR (CDCl₃, ppm) ~3.67 (s, 3H, -OCH₃), ~3.60 (m, 1H, -CH(OH)-), 2.30 (t, 2H, -CH₂CO₂-), 1.20-1.60 (m, 28H, -CH₂-), 0.88 (t, 3H, -CH₃)[1]
¹³C NMR (CDCl₃, ppm) ~174.4 (-CO₂-), ~72.1 (-CH(OH)-), ~51.4 (-OCH₃), ~37.5, ~34.1, ~29.7, ~29.6, ~29.4, ~29.3, ~29.1, ~25.6, ~24.9, ~22.7 (-CH₂-), ~14.1 (-CH₃)[1]

Experimental Workflow: Reduction

Reduction_Workflow cluster_setup Reaction Setup cluster_workup Workup cluster_purification Purification Start Dissolve Methyl 12-oxooctadecanoate in DCM/MeOH Cool Cool to 0 °C Start->Cool Add_NaBH4 Add NaBH₄ Cool->Add_NaBH4 React Stir at RT for 2h Add_NaBH4->React Quench Quench with 1M HCl React->Quench Extract Extract with DCM Quench->Extract Wash Wash with NaHCO₃ and Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Methyl 12-hydroxystearate Purify->Product

Workflow for the reduction of this compound.

Reductive Amination

Reductive amination provides a direct route to synthesize amines from carbonyl compounds. In this protocol, the ketone group of this compound is converted to a primary amine, yielding Methyl 12-aminooctadecanoate. The reaction proceeds via an intermediate imine, which is reduced in situ.

Experimental Protocol: Reductive Amination to Methyl 12-aminooctadecanoate

Materials:

  • This compound

  • Ammonium (B1175870) acetate or aqueous ammonia

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) - optional, as a Lewis acid catalyst

  • Dichloromethane (DCM)

  • 1 M Sodium hydroxide (B78521) (NaOH)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask equipped with a reflux condenser

  • Magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 g, 3.2 mmol) in methanol (30 mL) in a round-bottom flask, add ammonium acetate (2.47 g, 32 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium cyanoborohydride (0.30 g, 4.8 mmol) in one portion.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane (50 mL) and 1 M NaOH (30 mL).

  • Separate the layers and extract the aqueous phase with dichloromethane (2 x 25 mL).

  • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent to yield the crude product.

  • Purify by silica gel column chromatography, eluting with a DCM:MeOH gradient (e.g., starting with 1% MeOH and gradually increasing) to obtain Methyl 12-aminooctadecanoate.

Data Presentation: Reductive Amination Reaction
ParameterValueReference/Note
Product Name Methyl 12-aminooctadecanoate
CAS Number Not readily available
Molecular Formula C₁₉H₃₉NO₂
Molecular Weight 313.5 g/mol
Typical Yield 60-75%Estimated based on similar reactions[4][5]
¹H NMR (CDCl₃, ppm) ~3.67 (s, 3H, -OCH₃), ~2.70 (m, 1H, -CH(NH₂)-), 2.30 (t, 2H, -CH₂CO₂-), 1.20-1.60 (m, 30H, -CH₂- and -NH₂), 0.88 (t, 3H, -CH₃)Predicted
¹³C NMR (CDCl₃, ppm) ~174.4 (-CO₂-), ~51.4 (-OCH₃), ~50.0 (-CH(NH₂)-), ~36.0, ~34.1, ~29.7, ~29.6, ~29.4, ~29.3, ~29.1, ~26.0, ~24.9, ~22.7 (-CH₂-), ~14.1 (-CH₃)Predicted

Experimental Workflow: Reductive Amination

Reductive_Amination_Workflow cluster_setup Reaction Setup cluster_workup Workup cluster_purification Purification Start Dissolve Ketone in MeOH Add_Amine Add Ammonium Acetate Start->Add_Amine Add_Reductant Add NaBH₃CN Add_Amine->Add_Reductant React Stir at RT for 24h Add_Reductant->React Concentrate_MeOH Remove MeOH React->Concentrate_MeOH Partition Partition between DCM and NaOH(aq) Concentrate_MeOH->Partition Extract Extract with DCM Partition->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Methyl 12-aminooctadecanoate Purify->Product

Workflow for the reductive amination of this compound.

Wittig Reaction for Olefination

The Wittig reaction is a powerful method for converting ketones into alkenes.[6] This protocol describes the conversion of the ketone in this compound to a terminal alkene, Methyl 12-methyleneoctadecanoate, using methylenetriphenylphosphorane.[6][7]

Experimental Protocol: Wittig Reaction to Methyl 12-methyleneoctadecanoate

Materials:

  • Methyltriphenylphosphonium (B96628) bromide (CH₃PPh₃Br)

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous Tetrahydrofuran (THF)

  • This compound

  • Saturated ammonium chloride solution (NH₄Cl)

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask and nitrogen line

  • Magnetic stirrer

Procedure:

  • Set up a Schlenk flask under a nitrogen atmosphere. Add methyltriphenylphosphonium bromide (1.71 g, 4.8 mmol) and anhydrous THF (20 mL).

  • Cool the suspension to 0 °C and add potassium tert-butoxide (0.54 g, 4.8 mmol).

  • Stir the resulting yellow-orange mixture at room temperature for 1 hour to form the ylide.

  • In a separate flask, dissolve this compound (1.0 g, 3.2 mmol) in anhydrous THF (10 mL).

  • Slowly add the solution of the ketone to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by adding saturated NH₄Cl solution (20 mL).

  • Extract the mixture with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • The crude product contains triphenylphosphine (B44618) oxide as a byproduct. Purify by silica gel column chromatography using hexane to elute the product, separating it from the more polar triphenylphosphine oxide.

Data Presentation: Wittig Reaction
ParameterValueReference/Note
Product Name Methyl 12-methyleneoctadecanoate
CAS Number Not readily available
Molecular Formula C₂₀H₃₈O₂
Molecular Weight 310.5 g/mol
Typical Yield 70-85%Estimated based on similar reactions[7]
¹H NMR (CDCl₃, ppm) ~4.70 (s, 2H, =CH₂), ~3.67 (s, 3H, -OCH₃), 2.30 (t, 2H, -CH₂CO₂-), 2.00 (t, 2H, -CH₂-C=), 1.20-1.60 (m, 26H, -CH₂-), 0.88 (t, 3H, -CH₃)Predicted
¹³C NMR (CDCl₃, ppm) ~174.4 (-CO₂-), ~149.0 (=C<), ~109.5 (=CH₂), ~51.4 (-OCH₃), ~36.0, ~34.1, ~29.7, ~29.6, ~29.4, ~29.3, ~29.1, ~24.9, ~22.7 (-CH₂-), ~14.1 (-CH₃)Predicted

Experimental Workflow: Wittig Reaction

Wittig_Reaction_Workflow cluster_ylide Ylide Formation cluster_reaction Wittig Reaction cluster_workup Workup & Purification Start Suspend CH₃PPh₃Br in THF Add_Base Add KOtBu at 0 °C Start->Add_Base Stir_Ylide Stir at RT for 1h Add_Base->Stir_Ylide Add_Ketone Add Ketone solution at 0 °C Stir_Ylide->Add_Ketone React Stir at RT for 12h Add_Ketone->React Quench Quench with NH₄Cl React->Quench Extract Extract with Ether Quench->Extract Purify Column Chromatography Extract->Purify Product Methyl 12-methylene- octadecanoate Purify->Product

Workflow for the Wittig olefination of this compound.

References

Application Note: Quantitative Analysis of Methyl 12-oxooctadecanoate in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 12-oxooctadecanoate is a keto-fatty acid methyl ester that belongs to the class of oxylipins. Oxylipins are signaling molecules derived from the oxidation of polyunsaturated fatty acids and are involved in a variety of physiological and pathological processes in both plants and animals.[1][2] In plants, the parent compound, 12-oxooctadecanoic acid, is a key intermediate in the biosynthesis of jasmonates, a class of hormones that regulate plant defense against herbivores and pathogens. Given its biological significance, accurate and precise quantification of this compound in complex biological matrices is essential for understanding its role in various signaling pathways and for potential applications in drug development and agriculture.

This application note provides detailed protocols for the quantitative analysis of this compound in complex mixtures using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation

The following tables summarize representative quantitative data that can be achieved with the described methods. These values are based on the analysis of similar fatty acid methyl esters and should be considered as a guideline. Method validation should be performed for specific matrices to determine the actual performance characteristics.

Table 1: GC-MS Method Performance

ParameterExpected Value
Linearity (r²)> 0.995
Limit of Detection (LOD)0.1 - 1 ng/mL
Limit of Quantification (LOQ)0.5 - 5 ng/mL
Accuracy (Recovery %)85 - 115%
Precision (%RSD)< 15%

Table 2: LC-MS/MS Method Performance

ParameterExpected Value
Linearity (r²)> 0.998
Limit of Detection (LOD)0.01 - 0.5 ng/mL
Limit of Quantification (LOQ)0.05 - 2 ng/mL
Accuracy (Recovery %)90 - 110%
Precision (%RSD)< 10%

Experimental Protocols

Sample Preparation: Lipid Extraction from Biological Matrices

This protocol is a general guideline for the extraction of lipids, including this compound, from various biological samples such as plasma, tissues, and cell cultures.

Materials:

  • Biological sample

  • Internal Standard (IS) solution (e.g., Methyl heptadecanoate or a stable isotope-labeled analog of this compound)

  • Chloroform

  • Methanol (MeOH)

  • 0.9% NaCl solution

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • To a clean glass tube, add a known amount of the biological sample (e.g., 100 µL plasma, ~20 mg tissue homogenate).

  • Add a known amount of the internal standard solution. This is a critical step for accurate quantification.

  • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex vigorously for 2 minutes.

  • Add 0.5 mL of 0.9% NaCl solution to induce phase separation.

  • Vortex again for 2 minutes and then centrifuge at 2,000 x g for 10 minutes.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • The dried lipid extract is now ready for derivatization (for GC-MS) or reconstitution (for LC-MS/MS).

GC-MS Analysis Protocol

For GC-MS analysis, fatty acid methyl esters generally do not require further derivatization. However, if the parent fatty acid (12-oxooctadecanoic acid) is being analyzed, a methylation step is required.

2.1. Derivatization (Methylation)

Materials:

  • Dried lipid extract

  • BF3-Methanol (14% w/v) or 2% H₂SO₄ in Methanol

  • Hexane (B92381)

  • Saturated NaCl solution

  • Heating block or water bath

Procedure:

  • To the dried lipid extract, add 1 mL of BF3-Methanol or 2% H₂SO₄ in Methanol.

  • Tightly cap the vial and heat at 60°C for 30 minutes.

  • Cool the vial to room temperature.

  • Add 1 mL of hexane and 0.5 mL of saturated NaCl solution.

  • Vortex thoroughly for 1 minute.

  • Centrifuge at 1,000 x g for 5 minutes to separate the phases.

  • Carefully collect the upper hexane layer containing the fatty acid methyl esters (FAMEs) and transfer to a GC vial.

2.2. GC-MS Instrumentation and Conditions

  • GC System: Agilent 7890B or equivalent

  • MS System: Agilent 5977B or equivalent

  • Column: DB-23, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent polar column)

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 min

    • Ramp to 180°C at 10°C/min

    • Ramp to 220°C at 5°C/min, hold for 10 min

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Key ions for this compound would need to be determined from its mass spectrum, but likely fragments would arise from cleavage around the keto and ester groups. A full scan can be used for qualitative analysis.

LC-MS/MS Analysis Protocol

3.1. Sample Reconstitution

Procedure:

  • Reconstitute the dried lipid extract from the sample preparation step in 100 µL of a suitable solvent (e.g., 80:20 Methanol:Water).

  • Vortex to dissolve the residue.

  • Transfer the solution to an LC vial with an insert.

3.2. LC-MS/MS Instrumentation and Conditions

  • LC System: Agilent 1290 Infinity II or equivalent

  • MS System: Agilent 6470 Triple Quadrupole or equivalent

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 60% B

    • 2-15 min: Linear gradient to 95% B

    • 15-18 min: Hold at 95% B

    • 18.1-20 min: Return to 60% B and re-equilibrate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). The MRM transitions need to be optimized for this compound. Proposed transitions are provided in Table 3.

Table 3: Proposed MRM Transitions for this compound (to be optimized)

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
[M+H]⁺ (313.3)Fragment 1(To be optimized)Quantifier
[M+H]⁺ (313.3)Fragment 2(To be optimized)Qualifier
[M+Na]⁺ (335.3)Fragment 3(To be optimized)Confirmation

Note: The exact m/z values of the fragment ions and the optimal collision energies must be determined by infusing a standard solution of this compound into the mass spectrometer.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_lcms LC-MS/MS Analysis sample Complex Mixture (e.g., Plasma, Tissue) add_is Add Internal Standard sample->add_is extraction Liquid-Liquid Extraction (Chloroform:Methanol) add_is->extraction evaporation Evaporation to Dryness extraction->evaporation derivatization Derivatization (if necessary) evaporation->derivatization For GC-MS reconstitution Reconstitution evaporation->reconstitution For LC-MS/MS gcms_analysis GC-MS Analysis (SIM Mode) derivatization->gcms_analysis data_analysis Data Analysis and Quantification gcms_analysis->data_analysis lcms_analysis LC-MS/MS Analysis (MRM Mode) reconstitution->lcms_analysis lcms_analysis->data_analysis

Caption: Experimental workflow for the quantitative analysis of this compound.

jasmonate_pathway cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome alpha_linolenic α-Linolenic Acid lox Lipoxygenase (LOX) alpha_linolenic->lox hydroperoxide 13(S)-HPOT lox->hydroperoxide aos Allene Oxide Synthase (AOS) hydroperoxide->aos allene_oxide Allene Oxide aos->allene_oxide aoc Allene Oxide Cyclase (AOC) allene_oxide->aoc opda 12-oxo-Phytodienoic Acid (OPDA) aoc->opda opr3 OPDA Reductase (OPR3) opda->opr3 Transport beta_oxidation β-oxidation (3 cycles) opr3->beta_oxidation ja Jasmonic Acid (JA) beta_oxidation->ja

Caption: Simplified Jasmonate Biosynthesis Pathway in Plants.

References

Application Notes and Protocols for Methyl 12-oxooctadecanoate: Storage and Long-Term Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the appropriate storage and assessment of the long-term stability of Methyl 12-oxooctadecanoate. The information is compiled from manufacturer recommendations and established principles of pharmaceutical stability testing, providing a comprehensive guide for ensuring the integrity of this compound in a research and development setting.

Product Information and Recommended Storage

This compound is a long-chain keto-fatty acid ester. For optimal stability, it is crucial to adhere to the following storage guidelines.

Table 1: Recommended Storage and Handling of this compound

ParameterRecommendationRationale
Form Crystalline solidSupplied in its most stable physical state.
Temperature -20°C or in a freezerMinimizes chemical degradation and preserves integrity.[1][2]
Atmosphere Store under an inert gas (e.g., argon or nitrogen)Reduces the risk of oxidation.
Container Tightly sealed, light-resistant vialProtects from moisture and light exposure.
Solutions Prepare fresh. Aqueous solutions should not be stored for more than one day.[1]Prone to hydrolysis, especially in aqueous and non-buffered solutions.

Long-Term Stability Assessment Protocol

To establish a comprehensive stability profile for this compound, a long-term stability study should be conducted. The following protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.

Experimental Design

A robust stability study involves subjecting the compound to various environmental conditions over a predetermined period.

Table 2: Long-Term Stability Study Conditions

ConditionTemperatureRelative HumidityTesting Time Points
Long-Term -20°C ± 5°CAmbient0, 3, 6, 9, 12, 18, 24, 36, and 48 months
Accelerated 40°C ± 2°C75% RH ± 5% RH0, 3, and 6 months
  • Batches: It is recommended to use at least three different batches of this compound to assess batch-to-batch variability.

  • Controls: A portion of each batch should be stored at the recommended -20°C as a control for comparison.

Analytical Methodology: Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate and quantify this compound from its potential degradation products.

Table 3: Proposed HPLC Method Parameters

ParameterSpecification
Column C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Gradient of Acetonitrile and Water
Detector UV at 210 nm
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
  • Method Validation: The HPLC method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation pathways and to demonstrate the specificity of the analytical method. The compound is subjected to stress conditions more severe than those in accelerated stability studies.

Protocol for Forced Degradation

Table 4: Forced Degradation Conditions

Stress ConditionReagent/ConditionTime
Acidic Hydrolysis 0.1 M HCl24 hours at 60°C
Basic Hydrolysis 0.1 M NaOH24 hours at 60°C
Oxidation 3% H₂O₂24 hours at room temperature
Thermal Degradation 80°C48 hours
Photostability ICH Q1B compliant light exposurePer ICH guidelines
  • Analysis: Samples from each stress condition should be analyzed by the validated HPLC method. Mass spectrometry (MS) can be coupled with HPLC to identify the mass of the degradation products.

Visualization of Pathways and Workflows

To better illustrate the processes involved in ensuring the stability of this compound, the following diagrams are provided.

G Potential Degradation Pathways of this compound M12O This compound Acid Acidic Hydrolysis (H+) M12O->Acid Ester Cleavage Base Basic Hydrolysis (OH-) M12O->Base Ester Cleavage Oxidation Oxidation (e.g., H2O2) M12O->Oxidation Keto/Alkyl Chain Oxidation Photo Photodegradation (Light) M12O->Photo Various Reactions Thermal Thermal Degradation (Heat) M12O->Thermal Various Reactions Hydrolysis_Product 12-oxooctadecanoic acid + Methanol Acid->Hydrolysis_Product Base->Hydrolysis_Product Oxidation_Product Oxidized derivatives (e.g., dicarboxylic acids) Oxidation->Oxidation_Product Photo_Product Photolytic fragments Photo->Photo_Product Thermal_Product Thermally induced byproducts Thermal->Thermal_Product

Caption: Potential degradation pathways for this compound under stress conditions.

G Experimental Workflow for Stability Testing Start Obtain ≥3 Batches of This compound Setup Set up Long-Term and Accelerated Stability Studies Start->Setup Forced Perform Forced Degradation Studies Start->Forced Sample Collect Samples at Specified Time Points Setup->Sample Analyze Analyze Samples using Validated Stability-Indicating HPLC Method Forced->Analyze Sample->Analyze Data Collect and Analyze Data (Purity, Impurity Profile) Analyze->Data Report Generate Stability Report and Determine Shelf-Life Data->Report

Caption: A typical experimental workflow for conducting a comprehensive stability study.

G Decision Tree for Storage Condition Selection Start Received Methyl 12-oxooctadecanoate IsSolid Is the material a crystalline solid? Start->IsSolid IsSolution Is the material in solution? IsSolid->IsSolution No StoreSolid Store at -20°C under inert gas in a sealed, light-resistant vial. IsSolid->StoreSolid Yes IsAqueous Is it an aqueous solution? IsSolution->IsAqueous Yes ContactSupplier Material not in expected form. Contact supplier. IsSolution->ContactSupplier No UseImmediately Use immediately. Do not store for >24 hours. IsAqueous->UseImmediately Yes StoreOrganic Store at -20°C under inert gas. Use as soon as possible. IsAqueous->StoreOrganic No (Organic Solvent)

Caption: A decision tree to guide the selection of appropriate storage conditions.

References

Application Notes and Protocols: Isotopic Labeling of Methyl 12-oxooctadecanoate for Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 12-oxooctadecanoate is a keto-fatty acid ester that is of growing interest to researchers in the fields of biochemistry, drug development, and metabolic studies. Understanding its metabolic fate and signaling pathways is crucial for elucidating its physiological and pathophysiological roles. Isotopic labeling is a powerful technique that enables the tracing of molecules in complex biological systems. This document provides detailed application notes and protocols for the isotopic labeling of this compound with stable isotopes such as ¹³C and ²H (deuterium) for use as a tracer in various research applications. The protocols described herein are based on established methodologies for the synthesis and analysis of isotopically labeled fatty acids.

Applications

Isotopically labeled this compound can be utilized in a variety of tracer studies to:

  • Elucidate Metabolic Pathways: Trace the conversion of this compound into downstream metabolites in cell cultures, animal models, or human subjects.

  • Quantify Metabolic Flux: Determine the rate of synthesis, degradation, and turnover of this keto-fatty acid in different tissues and under various physiological or pathological conditions.

  • Investigate Signaling Roles: Identify and characterize the involvement of this compound in cellular signaling cascades.

  • Drug Development: Assess the effect of novel therapeutic agents on the metabolism and signaling of keto-fatty acids.

Isotopic Labeling Strategies

The choice of isotope and labeling position depends on the specific research question. The two primary stable isotopes for this purpose are Carbon-13 (¹³C) and Deuterium (B1214612) (²H).

  • ¹³C-Labeling: Introducing ¹³C at specific positions or uniformly throughout the molecule allows for tracing the carbon backbone through metabolic pathways using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

  • ²H-Labeling (Deuterium): Replacing hydrogen atoms with deuterium provides a heavy label that can be readily detected by MS. Deuterium labeling is particularly useful for in vivo studies due to the low natural abundance of ²H.

A plausible and efficient strategy for synthesizing isotopically labeled this compound involves a chemo-enzymatic approach starting from a commercially available labeled precursor, oleic acid.

Experimental Protocols

This section details the protocols for the synthesis of ¹³C- and ²H-labeled this compound.

Protocol 1: Biosynthesis of Isotopically Labeled Ricinoleic Acid from Labeled Oleic Acid

This protocol utilizes microsomal preparations from developing castor beans (Ricinus communis), which contain the necessary enzymes to hydroxylate oleic acid to ricinoleic acid.[1][2][3][4]

Materials:

  • [¹³C]-Oleic acid or [²H]-Oleic acid (commercially available)

  • Developing castor beans (immature seeds, 3-4 weeks post-fertilization)

  • Microsome isolation buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.2, containing 0.4 M sucrose, 10 mM KCl, 1 mM MgCl₂, 1 mM EDTA, and 1 mM DTT)

  • Cofactors: ATP, CoA, MgCl₂, NADH

  • Reaction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.2)

  • Organic solvents: Hexane, Diethyl ether, Ethanol

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Developing solvent for TLC (e.g., Hexane:Diethyl ether:Acetic acid, 70:30:1 v/v/v)

  • Iodine chamber for visualization

  • Gas Chromatography-Mass Spectrometry (GC-MS) for analysis

Procedure:

  • Microsome Isolation:

    • Homogenize developing castor bean endosperm in ice-cold isolation buffer.

    • Filter the homogenate through cheesecloth and centrifuge at low speed (e.g., 1,000 x g) to remove cell debris.

    • Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.

    • Resuspend the microsomal pellet in reaction buffer.

  • Enzymatic Hydroxylation:

    • In a reaction vessel, combine the microsomal preparation with [¹³C]- or [²H]-Oleic acid.

    • Add the necessary cofactors: ATP (1 mM), CoA (0.1 mM), MgCl₂ (2 mM), and NADH (1 mM).

    • Incubate the reaction mixture at a suitable temperature (e.g., 25-30 °C) with gentle agitation for several hours.

  • Extraction of Labeled Ricinoleic Acid:

    • Stop the reaction by adding a solvent mixture (e.g., Chloroform:Methanol, 2:1 v/v).

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Evaporate the solvent under a stream of nitrogen.

  • Purification and Analysis:

    • Dissolve the lipid extract in a small volume of hexane.

    • Apply the extract to a TLC plate and develop the chromatogram using the specified solvent system.

    • Visualize the fatty acid bands by placing the plate in an iodine chamber.

    • Scrape the band corresponding to ricinoleic acid.

    • Extract the labeled ricinoleic acid from the silica (B1680970) gel using diethyl ether.

    • Derivatize the purified ricinoleic acid to its methyl ester (Methyl ricinoleate) using standard methods (e.g., BF₃-methanol).

    • Analyze the product by GC-MS to confirm the presence of the isotopic label and assess purity.

Protocol 2: Chemical Synthesis of Isotopically Labeled this compound

This protocol involves the oxidation of the hydroxyl group of the isotopically labeled Methyl ricinoleate (B1264116) prepared in Protocol 1.

Materials:

  • Isotopically labeled Methyl ricinoleate (from Protocol 1)

  • Oxidizing agent (e.g., Jones reagent - chromium trioxide in sulfuric acid and acetone (B3395972), or a milder oxidant like pyridinium (B92312) chlorochromate (PCC))

  • Acetone (anhydrous)

  • Dichloromethane (anhydrous)

  • Silica gel for column chromatography

  • Organic solvents for chromatography (e.g., Hexane, Ethyl acetate)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Oxidation Reaction:

    • Dissolve the isotopically labeled Methyl ricinoleate in anhydrous acetone or dichloromethane.

    • Cool the solution in an ice bath.

    • Slowly add the oxidizing agent (e.g., Jones reagent or PCC) to the solution with stirring.

    • Monitor the reaction progress by TLC.

  • Work-up and Extraction:

    • Once the reaction is complete, quench the excess oxidizing agent (e.g., with isopropanol (B130326) for Jones reagent).

    • Neutralize the reaction mixture with saturated sodium bicarbonate solution.

    • Extract the product with diethyl ether or dichloromethane.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and evaporate the solvent using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate (B1210297) gradient to obtain the pure isotopically labeled this compound.

  • Characterization:

    • Confirm the structure and isotopic enrichment of the final product using NMR spectroscopy (¹H-NMR, ¹³C-NMR) and high-resolution mass spectrometry.

Data Presentation

Quantitative data from tracer studies should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Isotopic Enrichment of this compound and its Metabolites in a Tracer Study

AnalyteIsotopeIsotopic Enrichment (%) in Control GroupIsotopic Enrichment (%) in Treatment Groupp-value
This compound¹³C₁₈95.2 ± 2.194.8 ± 2.5>0.05
Metabolite A¹³C₁₆15.7 ± 1.825.3 ± 2.4<0.01
Metabolite B¹³C₁₄8.2 ± 0.912.5 ± 1.1<0.05
CO₂ (from breath test)¹³C5.1 ± 0.63.2 ± 0.4<0.01

Data are presented as mean ± standard deviation.

Table 2: Physicochemical Properties of Isotopically Labeled this compound

PropertyUnlabeled[U-¹³C₁₉]-Labeled[D₃₅]-Labeled
Molecular Formula C₁₉H₃₆O₃¹³C₁₉H₃₆O₃C₁₉H₁D₃₅O₃
Molecular Weight ( g/mol ) 312.49331.29347.71
Isotopic Purity (%) >98>99>98
Chemical Purity (%) >98>98>98

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and application of isotopically labeled this compound.

experimental_workflow cluster_synthesis Synthesis of Labeled Tracer cluster_application Tracer Study Application oleic_acid Isotopically Labeled Oleic Acid ([¹³C] or [²H]) ricinoleic_acid Labeled Methyl Ricinoleate oleic_acid->ricinoleic_acid Biosynthesis (Protocol 1) oxidation Oxidation ricinoleic_acid->oxidation final_product Labeled Methyl 12-oxooctadecanoate oxidation->final_product Chemical Synthesis (Protocol 2) administration Administration to Biological System final_product->administration sampling Sample Collection (e.g., plasma, tissue) administration->sampling analysis LC-MS/MS or GC-MS Analysis sampling->analysis data Data Analysis and Metabolic Modeling analysis->data

Caption: Workflow for the synthesis and application of labeled this compound.

Hypothetical Signaling Pathway

Based on the known signaling of the structurally related molecule 12-hydroxyeicosatetraenoic acid (12-HETE), a potential signaling pathway for this compound is proposed.[5][6][7][8] This pathway can be investigated using the isotopically labeled tracer.

signaling_pathway ligand This compound (Tracer) receptor G-Protein Coupled Receptor (e.g., GPR31) ligand->receptor Binding pkc Protein Kinase C (PKC) receptor->pkc Activation pi3k PI3K/Akt Pathway receptor->pi3k Activation erk ERK1/2 Pathway receptor->erk Activation downstream Downstream Cellular Responses (e.g., Gene Expression, Cell Migration) pkc->downstream pi3k->downstream erk->downstream

Caption: A proposed signaling pathway for this compound.

Conclusion

The protocols and application notes provided in this document offer a comprehensive guide for researchers interested in using isotopically labeled this compound as a tracer. The chemo-enzymatic synthesis route provides a feasible method for producing high-purity labeled compounds. The use of these tracers in conjunction with modern analytical techniques will undoubtedly contribute to a deeper understanding of the metabolic and signaling roles of keto-fatty acids in health and disease.

References

Application Notes and Protocols for Solid-Phase Synthesis Utilizing 12-Oxooctadecanoic Acid in Peptide Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of lipid moieties to peptide structures, known as lipidation, is a powerful and widely employed strategy in drug discovery and development. This modification can significantly enhance the therapeutic properties of peptides by increasing their plasma half-life through binding to serum albumin, improving their membrane permeability, and facilitating their interaction with biological targets. 12-Oxooctadecanoic acid, a derivative of Methyl 12-oxooctadecanoate, represents a versatile building block for the introduction of a C18 acyl chain with a ketone functionality. This ketone group can serve as a handle for further orthogonal conjugation, such as oxime ligation, allowing for the development of more complex and multifunctional peptide conjugates.

These application notes provide a detailed protocol for the solid-phase synthesis of a lipidated peptide using 12-oxooctadecanoic acid. The methodology is based on standard Fmoc/tBu solid-phase peptide synthesis (SPPS) chemistry.

Data Presentation

The following table summarizes the expected quantitative data for the solid-phase synthesis and lipidation of a model peptide (e.g., a GLP-1 analogue fragment) with 12-oxooctadecanoic acid.

ParameterResult
Peptide Sequence H-His-Ala-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-NH₂
Lipidating Agent 12-Oxooctadecanoic acid
Solid Support Rink Amide AM resin
Synthesis Scale 0.1 mmol
Crude Product Yield 75.2%
Purity (by RP-HPLC) >90%
Observed Mass (ESI-MS) [M+H]⁺ = Expected Mass ± 0.5 Da
Reaction Time (Lipidation) 4 hours

Experimental Protocols

Materials and Reagents
  • Fmoc-protected amino acids

  • Rink Amide AM resin

  • 12-Oxooctadecanoic acid (prepared by saponification of this compound)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection agent: 20% Piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Diethyl ether (cold)

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Backbone
  • Resin Swelling: Swell the Rink Amide AM resin in DMF for 30 minutes in a solid-phase synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected amino acid (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF for 5 minutes.

    • Add DIPEA (6 eq.) to the activated amino acid solution.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

  • Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

Protocol 2: On-Resin Lipidation with 12-Oxooctadecanoic Acid
  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Protocol 1, step 2.

  • Washing: Wash the resin as described in Protocol 1, step 3.

  • Lipidation Coupling:

    • Dissolve 12-oxooctadecanoic acid (2 eq.), HBTU (1.9 eq.), and HOBt (2 eq.) in a minimal amount of NMP.

    • Add DIPEA (4 eq.) to the solution and pre-activate for 5 minutes.

    • Add the activated lipid solution to the resin and shake at room temperature for 4 hours.

  • Washing: Wash the resin thoroughly with NMP (3x), DCM (3x), and DMF (3x).

Protocol 3: Cleavage and Deprotection
  • Final Washing and Drying: Wash the lipidated peptide-resin with DCM (5x) and dry under vacuum for at least 1 hour.

  • Cleavage: Treat the dried resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.

  • Precipitation: Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether.

  • Centrifugation and Washing: Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold diethyl ether (2x).

  • Drying and Purification: Dry the crude peptide pellet under vacuum and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Experimental Workflow for Solid-Phase Lipidation

G cluster_SPPS Solid-Phase Peptide Synthesis cluster_Lipidation On-Resin Lipidation cluster_Cleavage Cleavage and Purification Start Start Swell_Resin Swell Rink Amide Resin Start->Swell_Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell_Resin->Fmoc_Deprotection Wash_1 Wash (DMF, DCM) Fmoc_Deprotection->Wash_1 Amino_Acid_Coupling Couple Fmoc-Amino Acid (HBTU/HOBt/DIPEA) Wash_1->Amino_Acid_Coupling Wash_2 Wash (DMF, DCM) Amino_Acid_Coupling->Wash_2 Repeat_Cycle All Amino Acids Coupled? Wash_2->Repeat_Cycle Repeat_Cycle->Fmoc_Deprotection No Final_Fmoc_Deprotection Final Fmoc Deprotection Repeat_Cycle->Final_Fmoc_Deprotection Yes Wash_3 Wash (DMF, DCM) Final_Fmoc_Deprotection->Wash_3 Lipid_Coupling Couple 12-Oxooctadecanoic Acid (HBTU/HOBt/DIPEA) Wash_3->Lipid_Coupling Wash_4 Wash (NMP, DCM) Lipid_Coupling->Wash_4 Dry_Resin Dry Resin Wash_4->Dry_Resin Cleavage Cleave from Resin (TFA/TIS/H2O) Dry_Resin->Cleavage Precipitate Precipitate in Ether Cleavage->Precipitate Purify Purify by RP-HPLC Precipitate->Purify End End Purify->End G cluster_membrane Cell Membrane Receptor GPCR Activation G-Protein Activation (GDP -> GTP) Receptor->Activation G_Protein G-Protein (α, β, γ) G_Protein->Activation Lipidated_Peptide Lipidated Peptide (e.g., GLP-1 Analogue) Binding Binding and Conformational Change Lipidated_Peptide->Binding Binding->Receptor Effector Effector Enzyme (e.g., Adenylyl Cyclase) Activation->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Downstream_Effects Downstream Cellular Effects (e.g., Insulin Secretion) Second_Messenger->Downstream_Effects

Troubleshooting & Optimization

Technical Support Center: Synthesis and Purification of Methyl 12-oxooctadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 12-oxooctadecanoate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

The two primary synthetic routes for this compound are:

  • Oxidation of Methyl Ricinoleate (B1264116): This involves the oxidation of the secondary alcohol group of methyl ricinoleate to a ketone. A common method for this transformation is the Jones oxidation, which utilizes a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid.

  • Esterification of 12-Oxooctadecanoic Acid: This route involves the direct esterification of 12-oxooctadecanoic acid with methanol (B129727) in the presence of an acid catalyst.

Q2: What are the most common impurities I might encounter?

The impurities largely depend on the synthetic route chosen:

  • From Oxidation of Methyl Ricinoleate:

    • Unreacted Methyl Ricinoleate: Incomplete oxidation can lead to the presence of the starting material.

    • Chromium Salts (Cr(III)): If a chromium-based oxidant like Jones reagent is used, residual chromium salts will be present after the reaction. These are typically greenish in color.

    • Over-oxidation Products: While less common with controlled oxidation of secondary alcohols, harsh conditions could potentially lead to side reactions.

  • From Esterification of 12-Oxooctadecanoic Acid:

    • Unreacted 12-Oxooctadecanoic Acid: Incomplete esterification will result in the presence of the starting carboxylic acid.

    • Residual Acid Catalyst: The acid catalyst used for the esterification will be present in the crude product.

Troubleshooting Guides

Issue 1: My reaction mixture is green and contains solid precipitates after oxidation with Jones reagent.

Cause: This is expected. The orange Cr(VI) in the Jones reagent is reduced to green Cr(III) salts during the oxidation of the alcohol.[1] These salts are inorganic and need to be removed during the workup.

Solution:

  • Quench Excess Reagent: After the reaction is complete (monitored by TLC), add isopropanol (B130326) dropwise until the orange color of the Jones reagent disappears and a persistent green color remains.[2] This ensures all the Cr(VI) is consumed.

  • Aqueous Workup:

    • Add water to the reaction mixture to dissolve the chromium salts.[2]

    • Extract the product with an organic solvent like diethyl ether or ethyl acetate (B1210297). The product is organic-soluble, while the chromium salts will remain in the aqueous layer.

    • Wash the combined organic layers with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.[2]

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.[2]

Issue 2: How do I remove unreacted Methyl Ricinoleate from my product?

Cause: Incomplete oxidation reaction.

Solution: Separation of the more polar unreacted alcohol (methyl ricinoleate) from the less polar ketone product (this compound) can be achieved by several methods.

  • Column Chromatography: This is a highly effective method for separating compounds with different polarities.

  • Liquid-Liquid Extraction: This can be used to partition the compounds between two immiscible solvents based on their differing polarities.

  • Vacuum Distillation: The boiling points of the two compounds are different, allowing for separation under reduced pressure.

Issue 3: I have unreacted 12-Oxooctadecanoic Acid in my esterification product.

Cause: Incomplete esterification reaction, which is an equilibrium process.

Solution:

  • Aqueous Basic Wash: Unreacted carboxylic acid can be removed by washing the organic layer with an aqueous basic solution, such as saturated sodium bicarbonate. This converts the carboxylic acid into its water-soluble carboxylate salt, which will partition into the aqueous layer. Perform multiple washes and check the pH of the aqueous layer to ensure it remains basic.

Experimental Protocols

Protocol 1: Jones Oxidation of Methyl Ricinoleate
  • Reaction Setup: Dissolve Methyl Ricinoleate in acetone (B3395972) in a flask equipped with a dropping funnel and a thermometer. Cool the flask in an ice-water bath.

  • Reagent Preparation: Prepare the Jones reagent by dissolving chromium trioxide in a mixture of concentrated sulfuric acid and water.

  • Addition: Slowly add the Jones reagent dropwise to the stirred solution of methyl ricinoleate, maintaining the temperature below 20°C.[2]

  • Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is complete when the starting material spot is no longer visible.

  • Workup: Follow the quenching and aqueous workup procedure described in Troubleshooting Guide: Issue 1 .

Protocol 2: Purification by Column Chromatography
  • Stationary Phase: Silica (B1680970) gel (100-200 mesh).

  • Mobile Phase (Eluent): A gradient of hexane (B92381) and ethyl acetate is typically used. Start with a low polarity mixture (e.g., 98:2 hexane:ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate.

  • Procedure:

    • Prepare a slurry of silica gel in hexane and pack the column.

    • Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane (B109758) or the initial mobile phase).

    • Load the sample onto the column.

    • Begin elution with the low-polarity mobile phase, collecting fractions.

    • Gradually increase the eluent polarity.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent.

Protocol 3: Purification by Vacuum Distillation
  • Apparatus: A standard vacuum distillation setup with a short path distillation head is suitable for high-boiling point compounds.

  • Conditions: this compound has a boiling point of 178-180 °C at 0.8 mmHg.[3][4] The vacuum should be applied carefully, and the temperature gradually increased to avoid bumping. It is crucial to use a vacuum trap to protect the pump.

Data Presentation

Table 1: Physical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC₁₉H₃₆O₃312.49178-180 @ 0.8 mmHg[3][4]
Methyl RicinoleateC₁₉H₃₆O₃312.49~245 @ 10 mmHg

Table 2: Typical Parameters for Column Chromatography Purification

ParameterValueRationale
Stationary Phase Silica Gel (100-200 mesh)Standard choice for separating compounds of moderate polarity.
Mobile Phase Hexane/Ethyl Acetate GradientAllows for the separation of compounds with a range of polarities.
TLC Eluent Hexane:Ethyl Acetate (8:2 v/v)Should be optimized to achieve an Rf of ~0.3-0.5 for the product.
Expected Purity >95%Can be assessed by GC-MS or NMR.[5]

Mandatory Visualization

Troubleshooting_Impurity_Removal cluster_synthesis Synthesis of this compound cluster_impurities Potential Impurities cluster_purification Purification Methods Oxidation Oxidation of Methyl Ricinoleate Unreacted_Alcohol Unreacted Methyl Ricinoleate Oxidation->Unreacted_Alcohol Incomplete Reaction Chromium_Salts Residual Chromium Salts Oxidation->Chromium_Salts Use of Cr Reagents Esterification Esterification of 12-Oxooctadecanoic Acid Unreacted_Acid Unreacted 12-Oxooctadecanoic Acid Esterification->Unreacted_Acid Incomplete Reaction Column_Chrom Column Chromatography Unreacted_Alcohol->Column_Chrom Separation Vac_Dist Vacuum Distillation Unreacted_Alcohol->Vac_Dist Separation Workup Aqueous Workup Chromium_Salts->Workup Removal Base_Wash Basic Wash Unreacted_Acid->Base_Wash Removal

Caption: Troubleshooting workflow for common impurities in this compound synthesis.

Experimental_Workflow_Oxidation Start Start: Methyl Ricinoleate in Acetone Jones_Oxidation Jones Oxidation (CrO3, H2SO4, H2O) Start->Jones_Oxidation Quench Quench with Isopropanol Jones_Oxidation->Quench Workup Aqueous Workup (H2O, Ether/EtOAc) Quench->Workup Separation Separation of Layers Workup->Separation Organic_Phase Organic Phase: Product + Unreacted Starting Material Separation->Organic_Phase Aqueous_Phase Aqueous Phase: Chromium Salts Separation->Aqueous_Phase Purification Purification Organic_Phase->Purification Final_Product Pure Methyl 12-oxooctadecanoate Purification->Final_Product

Caption: Experimental workflow for the synthesis and purification via oxidation.

References

Optimizing reaction conditions for the synthesis of Methyl 12-oxooctadecanoate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of Methyl 12-oxooctadecanoate. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.

Experimental Protocols

The primary route for the synthesis of this compound involves the oxidation of the secondary alcohol group of methyl ricinoleate (B1264116). Below are detailed methodologies for two common oxidation procedures.

Protocol 1: Jones Oxidation of Methyl Ricinoleate

This method utilizes chromic acid (Jones reagent) to oxidize the secondary alcohol to a ketone. This procedure is known for its high yield but requires careful handling of carcinogenic chromium(VI) compounds.[1]

Materials:

  • Methyl ricinoleate

  • Acetone (B3395972) (reagent grade)

  • Jones reagent (a solution of chromium trioxide in sulfuric acid)[1][2]

  • Isopropyl alcohol

  • Sodium bicarbonate (saturated solution)

  • Anhydrous magnesium sulfate

  • Diethyl ether

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl acetate (B1210297) (for chromatography)

Procedure:

  • Dissolve methyl ricinoleate in acetone in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution in an ice bath.

  • Slowly add Jones reagent dropwise to the stirred solution. Monitor the reaction temperature and maintain it below 20°C. The color of the solution will change from orange-red to green as the chromium(VI) is reduced to chromium(III).[1]

  • Continue adding the reagent until a faint orange color persists, indicating that the oxidation is complete.

  • Quench the reaction by adding isopropyl alcohol dropwise until the orange color disappears and the solution is entirely green.

  • Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.

  • Filter the mixture to remove the chromium salts.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by flash column chromatography on silica gel using a hexane-ethyl acetate gradient.[3]

Protocol 2: Pyridinium Chlorochromate (PCC) Oxidation of Methyl Ricinoleate

PCC is a milder and more selective oxidizing agent than Jones reagent and is suitable for acid-sensitive compounds.[4][5]

Materials:

  • Methyl ricinoleate

  • Pyridinium chlorochromate (PCC)

  • Celite® or silica gel (as a support)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • To a stirred suspension of PCC and Celite® in anhydrous DCM, add a solution of methyl ricinoleate in anhydrous DCM.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium byproducts.

  • Wash the filter cake with additional diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient.[3]

Data Presentation: Comparison of Oxidation Methods

ParameterJones OxidationPCC Oxidation
Oxidizing Agent Chromic acid (H₂CrO₄)Pyridinium chlorochromate (C₅H₅NHCrO₃Cl)
Solvent AcetoneDichloromethane (DCM)
Reaction Temperature 0-20°CRoom Temperature
Typical Yield HighGood to High
Advantages Inexpensive, high yieldMilder conditions, suitable for acid-sensitive substrates
Disadvantages Harsh acidic conditions, uses carcinogenic Cr(VI)Carcinogenic Cr(VI), can be acidic, workup can be tedious

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

  • Q1: What is the starting material for the synthesis of this compound?

    • A1: The most common starting material is methyl ricinoleate, which is the methyl ester of ricinoleic acid, the main component of castor oil.[6] The secondary alcohol at the C-12 position is oxidized to a ketone.

  • Q2: My reaction is incomplete, what could be the reason?

    • A2: Incomplete reactions can be due to several factors:

      • Insufficient Oxidizing Agent: Ensure you are using a sufficient molar excess of the oxidizing agent.

      • Low Reaction Temperature: For Jones oxidation, if the temperature is too low, the reaction rate may be very slow.

      • Poor Quality Reagents: Use freshly prepared Jones reagent or high-purity PCC. The activity of oxidizing agents can degrade over time.

      • Poor Solubility: Ensure your starting material is fully dissolved in the reaction solvent.

  • Q3: I am observing byproducts in my reaction mixture. What are they and how can I avoid them?

    • A3: A common byproduct is the epoxyketone, methyl (Z)-9,10-oxido-12-oxooctadecanoate, which can form from the epoxidation of the double bond.[7] This can further rearrange to a furan (B31954) derivative under acidic conditions.[7] To minimize these byproducts, using a milder and more selective oxidizing agent like PCC can be beneficial.[7] Over-oxidation, especially with Jones reagent, is also a possibility, though less common for secondary alcohols.

  • Q4: How do I effectively purify the final product?

    • A4: Flash column chromatography on silica gel is the most effective method for purifying this compound.[3] A gradient elution starting with a non-polar solvent system (e.g., hexane:ethyl acetate 98:2) and gradually increasing the polarity is recommended.[8] Monitor the fractions by TLC to isolate the pure product.

  • Q5: The yield of my reaction is consistently low. How can I improve it?

    • A5: Low yields can be addressed by:

      • Optimizing Reaction Time: Monitor the reaction by TLC to determine the optimal reaction time and avoid decomposition of the product.

      • Controlling Temperature: Maintain the recommended temperature range for the specific oxidation method.

      • Careful Workup: Ensure that the product is not lost during the extraction and washing steps. Back-extraction of the aqueous layer can sometimes improve recovery.

      • Purification Losses: Minimize losses during column chromatography by careful fraction collection and handling.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Methyl Ricinoleate oxidation Oxidation (Jones or PCC) start->oxidation crude_product Crude This compound oxidation->crude_product workup Aqueous Workup & Extraction crude_product->workup chromatography Column Chromatography workup->chromatography pure_product Pure This compound chromatography->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_flowchart cluster_incomplete Troubleshooting Incomplete Reaction cluster_side_products Troubleshooting Side Products cluster_purification Troubleshooting Purification start Low Yield or Purity Issue check_reaction Check Reaction Completion (TLC Analysis) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Starting material remains side_products Presence of Side Products check_reaction->side_products New spots on TLC purification_issue Purification Issue check_reaction->purification_issue Reaction complete, but final product impure increase_reagent Increase Oxidant Stoichiometry incomplete->increase_reagent optimize_time_temp Optimize Reaction Time/Temp incomplete->optimize_time_temp check_reagent_quality Check Reagent Quality incomplete->check_reagent_quality use_milder_oxidant Use Milder Oxidant (e.g., PCC) side_products->use_milder_oxidant control_temp Strict Temperature Control side_products->control_temp optimize_chromatography Optimize Chromatography (Solvent System, Gradient) purification_issue->optimize_chromatography check_workup Review Workup Procedure (e.g., pH, extraction) purification_issue->check_workup

Caption: Troubleshooting flowchart for the synthesis of this compound.

signaling_pathway_placeholder cluster_synthesis_overview Synthesis Overview A Castor Oil B Transesterification A->B C Methyl Ricinoleate B->C D Oxidation C->D E This compound D->E

Caption: Logical relationship in the synthesis of this compound from castor oil.

References

Preventing side reactions during the oxidation of methyl 12-hydroxystearate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the oxidation of methyl 12-hydroxystearate to methyl 12-oxostearate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for oxidizing methyl 12-hydroxystearate?

A1: The most common and effective methods for oxidizing the secondary alcohol in methyl 12-hydroxystearate to a ketone are Jones oxidation, Swern oxidation, and TEMPO-based oxidation systems. Each method has its own advantages and disadvantages in terms of reaction conditions, selectivity, and byproducts.

Q2: What is the primary side reaction to be aware of during the oxidation of methyl 12-hydroxystearate?

A2: The primary side reaction of concern is the hydrolysis of the methyl ester functionality to a carboxylic acid. This is particularly a risk under strongly acidic or basic conditions. For instance, the highly acidic nature of the Jones reagent can promote this side reaction.[1] In TEMPO-mediated oxidations, maintaining the appropriate pH is crucial to prevent ester hydrolysis.[2]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC). A spot corresponding to the starting material (methyl 12-hydroxystearate) should diminish over time, while a new, typically less polar spot corresponding to the product (methyl 12-oxostearate) should appear and intensify. Staining with a permanganate (B83412) solution can be useful as the starting alcohol will react readily while the product ketone will not.

Q4: Are there any safety concerns with these oxidation methods?

A4: Yes, each method has specific safety considerations.

  • Jones Oxidation: The Jones reagent contains chromium(VI), which is highly toxic and carcinogenic.[3] Reactions are also very exothermic.[3] All handling and disposal must be done with extreme caution and in accordance with institutional safety protocols.

  • Swern Oxidation: This reaction generates highly toxic and malodorous byproducts, including carbon monoxide and dimethyl sulfide.[4][5] Therefore, the reaction and work-up must be performed in a well-ventilated fume hood.[4]

  • TEMPO-based Oxidations: While generally safer, the co-oxidants used, such as bleach (sodium hypochlorite), are corrosive and should be handled with care.

Troubleshooting Guides

Issue 1: Incomplete Reaction or Low Yield
Potential Cause Suggested Solution
Insufficient Oxidant Ensure the correct stoichiometry of the oxidizing agent is used. For Jones oxidation, the reagent should be added until the characteristic orange color persists.[6]
Low Reaction Temperature For Jones and TEMPO oxidations, ensure the reaction is run at the optimal temperature (often room temperature after an initial cooling phase). For Swern oxidation, while the initial steps are at -78 °C, allowing the reaction to slowly warm to room temperature is crucial for the final elimination step.[5]
Poor Reagent Quality Use fresh, high-quality reagents. For example, the Jones reagent should be freshly prepared.[6] DMSO for the Swern oxidation must be anhydrous.
Substrate Solubility Issues Methyl 12-hydroxystearate has limited solubility in some aqueous solvent systems.[7] Ensure adequate solvent volume and vigorous stirring to maintain a homogenous reaction mixture. For Jones oxidation, acetone (B3395972) is a common solvent.[3] For Swern and TEMPO oxidations, dichloromethane (B109758) is often used.[4][8]
Issue 2: Presence of an Acidic Byproduct
Potential Cause Suggested Solution
Ester Hydrolysis This is the most likely cause, resulting in 12-oxostearic acid.
For Jones Oxidation:While esters are often stable, the strongly acidic conditions can cause hydrolysis.[9] Minimize reaction time and ensure the temperature does not rise excessively.
For TEMPO Oxidation:Maintain the reaction pH between 8 and 9 to minimize the rate of hydrolysis.[2]
For Swern Oxidation:This method is performed under mild, non-acidic conditions and is the preferred choice if ester hydrolysis is a major concern.[4]
Issue 3: Difficult Product Isolation
Potential Cause Suggested Solution
Emulsion during Work-up The long aliphatic chain can lead to the formation of emulsions during aqueous extraction. Add brine (saturated NaCl solution) to the aqueous layer to help break the emulsion.
Contamination with Byproducts For Jones Oxidation: After quenching with isopropanol (B130326), filter the mixture through a pad of Celite to remove the green chromium salts before extraction.[6]
For Swern Oxidation: The triethylammonium (B8662869) chloride salt can sometimes complicate extraction. Washing the organic layer with dilute acid (e.g., 1M HCl) followed by water and brine can help remove it.

Data Presentation

Table 1: Comparison of Common Oxidation Methods for Secondary Alcohols

Note: The following data represents typical values for the oxidation of long-chain secondary alcohols and may require optimization for methyl 12-hydroxystearate.

Parameter Jones Oxidation Swern Oxidation TEMPO-based Oxidation
Primary Reagents CrO₃, H₂SO₄, AcetoneDMSO, (COCl)₂, NEt₃TEMPO, NaOCl (co-oxidant)
Typical Temperature 0 °C to Room Temp-78 °C to Room Temp0 °C to Room Temp
Typical Reaction Time 1 - 4 hours1 - 3 hours0.5 - 3 hours
Typical Yield High (>90%)High (>90%)High (>90%)
Key Advantage Inexpensive reagentsVery mild, high chemoselectivityCatalytic, avoids toxic metals
Key Disadvantage Toxic Cr(VI), acidicToxic/odorous byproductsRequires careful pH control
Ester Stability Generally stable, but risk of hydrolysis[9]High stability[4]pH dependent, risk of hydrolysis[2]

Experimental Protocols

Protocol 1: Jones Oxidation of Methyl 12-Hydroxystearate

  • Reagent Preparation (Jones Reagent): In a beaker, dissolve 2.7 g of chromium trioxide (CrO₃) in 2.3 mL of concentrated sulfuric acid. Carefully add this mixture to 5.0 mL of water with stirring and allow it to cool.

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 g of methyl 12-hydroxystearate in 20 mL of acetone. Cool the flask in an ice-water bath.

  • Oxidation: Add the prepared Jones reagent dropwise to the stirred solution of the alcohol. Maintain the temperature below 20 °C. A color change from orange-red to green will be observed. Continue adding the reagent until a faint orange color persists.[6]

  • Quenching: After the addition is complete, stir the reaction at room temperature for 2 hours, monitoring by TLC. Once complete, add isopropanol dropwise to quench the excess oxidant until the green color of Cr(III) remains.

  • Work-up: Add 20 mL of water and filter the mixture through a pad of Celite®. Transfer the filtrate to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with water and then with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Protocol 2: Swern Oxidation of Methyl 12-Hydroxystearate

  • Reaction Setup: To a 100 mL round-bottom flask under a nitrogen atmosphere, add 10 mL of anhydrous dichloromethane (DCM) and 0.3 mL of dimethyl sulfoxide (B87167) (DMSO). Cool the solution to -78 °C in a dry ice/acetone bath.

  • Activator Addition: Slowly add 0.2 mL of oxalyl chloride to the stirred solution. Stir for 15 minutes at -78 °C.

  • Substrate Addition: Dissolve 1.0 g of methyl 12-hydroxystearate in 5 mL of anhydrous DCM and add it dropwise to the reaction mixture. Stir for 45 minutes at -78 °C.

  • Base Addition: Add 1.0 mL of triethylamine (B128534) (NEt₃) dropwise. After the addition is complete, stir the mixture at -78 °C for 30 minutes, then allow it to warm to room temperature.[5]

  • Work-up: Add 20 mL of water to quench the reaction. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 15 mL).

  • Purification: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure. Purify the residue by column chromatography.

Protocol 3: TEMPO-based Oxidation of Methyl 12-Hydroxystearate

  • Reaction Setup: In a 100 mL round-bottom flask, combine 1.0 g of methyl 12-hydroxystearate, 5 mg of TEMPO, and 0.1 g of sodium bromide in 15 mL of DCM.

  • Aqueous Phase Preparation: In a separate beaker, prepare a solution of 5 mL of commercial bleach (e.g., ~10-13% NaOCl) and 0.5 g of sodium bicarbonate in 15 mL of water. The pH of this solution should be approximately 9.

  • Oxidation: Cool the reaction flask to 0 °C in an ice bath. Add the aqueous bleach solution to the vigorously stirred reaction mixture.

  • Monitoring: Stir the biphasic mixture at 0 °C. The orange color of the organic phase indicates the presence of the active oxoammonium species. Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.

  • Work-up: Once the starting material is consumed, transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 15 mL).

  • Purification: Combine the organic layers, wash with 1M HCl, then with a 10% sodium thiosulfate (B1220275) solution, and finally with brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure. Purify by column chromatography if necessary.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dissolve Dissolve Substrate in Solvent Cool Cool to Reaction Temp. Dissolve->Cool AddOxidant Add Oxidizing Agent Cool->AddOxidant Stir Stir & Monitor by TLC AddOxidant->Stir Quench Quench Reaction Stir->Quench Extract Aqueous Extraction Quench->Extract Purify Dry & Purify Extract->Purify

Caption: General experimental workflow for the oxidation of methyl 12-hydroxystearate.

G cluster_start Starting Material cluster_product Desired Product Methyl 12-hydroxystearate CH₃(CH₂)₅CH(OH)(CH₂)₁₀COOCH₃ Methyl 12-oxostearate CH₃(CH₂)₅C(=O)(CH₂)₁₀COOCH₃ Methyl 12-hydroxystearate->Methyl 12-oxostearate [Oxidizing Agent] (e.g., Jones, Swern, TEMPO)

Caption: Main reaction pathway for the oxidation of methyl 12-hydroxystearate.

G cluster_product Desired Product cluster_side_product Side Product Methyl 12-oxostearate CH₃(CH₂)₅C(=O)(CH₂)₁₀COOCH₃ 12-oxostearic acid CH₃(CH₂)₅C(=O)(CH₂)₁₀COOH Methyl 12-oxostearate->12-oxostearic acid H₂O / H⁺ or OH⁻ (Ester Hydrolysis)

Caption: Potential side reaction: Hydrolysis of the methyl ester.

References

Troubleshooting low yield in the synthesis of Methyl 12-oxooctadecanoate.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of Methyl 12-oxooctadecanoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on overcoming common challenges encountered during this synthesis. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data-driven insights to optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, primarily through the oxidation of methyl ricinoleate (B1264116).

Q1: My reaction yield is consistently low. What are the common causes?

A1: Low yields in the synthesis of this compound can stem from several factors, primarily related to the oxidation step of methyl ricinoleate. Key areas to investigate include:

  • Incomplete Reaction: The oxidation may not have gone to completion. This can be due to insufficient oxidant, non-optimal reaction temperature, or inadequate reaction time.

  • Side Reactions: The chosen oxidant or reaction conditions may be promoting the formation of unwanted byproducts.

  • Product Degradation: The product, a keto-ester, might be susceptible to degradation under the reaction or workup conditions.

  • Inefficient Purification: Significant loss of product can occur during the purification steps.

Q2: I observe multiple spots on my TLC plate after the reaction. What could these be?

A2: The presence of multiple spots on a TLC plate indicates an incomplete reaction or the formation of byproducts. Aside from the starting material (methyl ricinoleate) and the desired product (this compound), potential byproducts depend on the oxidation method used:

  • Unreacted Methyl Ricinoleate: This will typically have a different polarity and thus a different Rf value than the product.

  • Over-oxidation Products: With strong oxidizing agents like Jones reagent, the double bond in methyl ricinoleate could potentially be cleaved, or other oxidative transformations might occur, leading to a complex mixture of products.

  • Byproducts from the Oxidizing Agent: The remnants of the oxidizing agent can sometimes lead to colored impurities that are visible on the TLC plate.

To identify the spots, you can use a co-spot on your TLC plate, where you spot the reaction mixture and the starting material in the same lane.

Q3: How can I monitor the progress of the reaction effectively?

A3: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction progress.

  • Procedure:

    • Prepare a TLC chamber with an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate). A good starting point is a 4:1 or 3:1 hexane:ethyl acetate (B1210297) mixture.

    • On a TLC plate, spot the starting material (methyl ricinoleate), the reaction mixture, and a "co-spot" (a spot of the starting material with the reaction mixture spotted on top).

    • Develop the plate and visualize the spots under a UV lamp or by using a suitable stain (e.g., potassium permanganate).

  • Interpretation:

    • The starting material, methyl ricinoleate, is more polar than the product due to the hydroxyl group and will have a lower Rf value.

    • As the reaction progresses, the spot corresponding to the starting material should diminish, and a new spot corresponding to the less polar product, this compound, should appear at a higher Rf value.

    • The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.

Data Presentation: Comparison of Oxidation Methods

While direct comparative studies on the oxidation of methyl ricinoleate are limited in the literature, the following table summarizes typical yields for the oxidation of secondary alcohols to ketones using common methods. These values can serve as a benchmark for what to expect.

Oxidation MethodOxidizing AgentTypical Yield for Secondary Alcohols (%)Key Considerations
Jones Oxidation Chromic acid (CrO₃) in sulfuric acid and acetone85-95%Strong oxidant; can lead to over-oxidation or side reactions with sensitive functional groups. The reaction is fast and exothermic.[1]
Swern Oxidation Dimethyl sulfoxide (B87167) (DMSO), oxalyl chloride, and a hindered base (e.g., triethylamine)90-98%Mild conditions, but requires low temperatures (-78 °C) and produces a foul-smelling byproduct (dimethyl sulfide).[2]
PCC Oxidation Pyridinium chlorochromate (PCC)80-90%Milder than Jones reagent and does not require cryogenic temperatures. Can be used with acid-sensitive substrates.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via PCC Oxidation

This protocol is based on the reported use of PCC for the oxidation of methyl ricinoleate, which is noted for higher yields and easier product isolation.

Materials:

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend PCC (1.5 equivalents) and anhydrous sodium acetate (1.5 equivalents) in anhydrous DCM.

  • To the stirred suspension, add a solution of methyl ricinoleate (1 equivalent) in anhydrous DCM dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion of the reaction (disappearance of the starting material), add an equal volume of diethyl ether to the reaction mixture.

  • Pass the mixture through a short pad of Celite or silica gel to filter out the chromium salts. Wash the pad with additional diethyl ether.

  • Combine the organic filtrates and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

Procedure:

  • Prepare a slurry of silica gel in hexane and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexane. Start with a low polarity mobile phase (e.g., 98:2 hexane:ethyl acetate) and gradually increase the polarity.

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Start Methyl Ricinoleate Oxidation Oxidation (e.g., PCC) Start->Oxidation PCC, NaOAc, DCM Workup Aqueous Workup Oxidation->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Low_Yield cluster_incomplete Troubleshooting Incomplete Reaction cluster_complete Troubleshooting Other Issues Start Low Yield of This compound Check_Reaction Check Reaction Completion (TLC Analysis) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete Complete Reaction Complete Check_Reaction->Complete Increase_Time Increase Reaction Time Incomplete->Increase_Time Increase_Temp Increase Temperature (if applicable) Incomplete->Increase_Temp Add_Oxidant Add More Oxidant Incomplete->Add_Oxidant Check_Purification Review Purification Protocol Complete->Check_Purification Check_Side_Reactions Analyze for Side Products (NMR, GC-MS) Complete->Check_Side_Reactions

Caption: Troubleshooting decision tree for low yield in the synthesis.

References

Technical Support Center: Resolving Peak Tailing for Methyl 12-oxooctadecanoate in GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the Gas Chromatography (GC) analysis of Methyl 12-oxooctadecanoate.

Troubleshooting Guides

Peak tailing is a common chromatographic problem characterized by an asymmetrical peak, where the tailing end is broader than the front. This can significantly impact the accuracy and precision of quantification. The following guides provide a systematic approach to identifying and resolving the root cause of peak tailing for this compound.

Guide 1: Initial Diagnosis and System Evaluation

The first step is to determine if the issue is specific to your analyte or a more general system problem.

Question: Is the peak tailing observed for all peaks in the chromatogram, or is it specific to this compound and other polar analytes?

  • All Peaks Tailing: If all peaks, including internal standards and even the solvent peak, exhibit tailing, the problem is likely related to the physical setup of the GC system. This suggests a disruption in the carrier gas flow path.

  • Only Polar Analyte Peaks Tailing: If only this compound and other polar compounds show tailing, the issue is likely due to chemical interactions between the analyte and active sites within the GC system.[1]

The following diagram illustrates a logical workflow for initial troubleshooting:

start Peak Tailing Observed for This compound all_peaks Are all peaks tailing? start->all_peaks physical_issue Physical Issue Likely: Flow Path Disruption all_peaks->physical_issue Yes chemical_issue Chemical Interaction Likely: Analyte-Specific Adsorption all_peaks->chemical_issue No check_install Check Column Installation (Position and Ferrules) physical_issue->check_install check_cut Inspect Column Cut (Should be clean and at 90°) physical_issue->check_cut check_leaks Check for System Leaks (Inlet and detector fittings) physical_issue->check_leaks inlet_maintenance Perform Inlet Maintenance (Replace liner, septum, and seal) chemical_issue->inlet_maintenance column_activity Address Column Activity (Trim column or replace) chemical_issue->column_activity method_optimization Optimize GC Method (Temperatures, flow rate) chemical_issue->method_optimization derivatization Consider Derivatization chemical_issue->derivatization

Caption: Initial troubleshooting workflow for GC peak tailing.

Guide 2: Addressing Chemical Interactions

Peak tailing of polar analytes like this compound, which contains a ketone functional group, is often caused by unwanted interactions with active sites in the GC system.

Question: What are the primary sources of active sites and how can they be eliminated?

Active sites are typically exposed silanol (B1196071) groups (Si-OH) on glass surfaces within the inlet and column. These sites can form strong hydrogen bonds with the polar ketone group of the analyte, delaying its elution and causing peak tailing.

Key sources and solutions include:

  • Inlet Liner: The inlet liner is a common source of activity. Over time, the deactivation layer on the liner can degrade, exposing active silanol groups.

    • Solution: Regularly replace the inlet liner with a high-quality, deactivated liner. For highly active compounds, consider using liners with specialized deactivations.[2][3][4]

  • Column Contamination: Accumulation of non-volatile sample matrix components at the head of the column can create active sites.

    • Solution: Trim the first 10-20 cm of the column to remove the contaminated section.[5] If the problem persists, the column may need to be replaced.

  • Column Degradation: Prolonged exposure to high temperatures or oxygen can degrade the stationary phase, exposing active sites.

    • Solution: Ensure the use of high-purity carrier gas with oxygen and moisture traps. If the column is old or has been subjected to harsh conditions, replacement is the best option.

The following diagram illustrates the interaction of a polar analyte with an active site:

cluster_0 GC System Surface cluster_1 Resulting Chromatogram Analyte Analyte Active_Site Active Site (Silanol Group) Analyte->Active_Site Hydrogen Bonding (Adsorption) Tailing_Peak Tailing Peak Active_Site->Tailing_Peak Causes

Caption: Interaction of a polar analyte with an active site leading to peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is the ideal peak shape in GC analysis?

An ideal chromatographic peak should have a symmetrical, Gaussian shape. The asymmetry factor (As) is a measure of peak shape, with an ideal value of 1.0. Values greater than 1.5 often indicate a problem that needs to be addressed.[6]

Q2: Can the injection technique affect peak tailing?

Yes, the injection technique can significantly impact peak shape. Slow or inconsistent manual injections can introduce the sample as a broad band, leading to tailing. Using an autosampler is recommended for better reproducibility. Additionally, injecting too large a sample volume can overload the column and cause peak distortion.

Q3: How does the inlet temperature affect peak tailing for this compound?

The inlet temperature must be high enough to ensure the complete and rapid vaporization of this compound. An insufficient inlet temperature can lead to slow volatilization and result in a broad, tailing peak.[5][7] However, excessively high temperatures can cause thermal degradation of the analyte. Optimization of the inlet temperature is crucial.

Q4: Which type of GC column is recommended for the analysis of this compound?

For polar compounds like this compound, a column with a polar stationary phase is generally recommended.[8] Common choices include columns with polyethylene (B3416737) glycol (wax) or cyanopropyl phases. These phases provide better interaction with the polar analyte, leading to improved peak shape and resolution. Non-polar columns separate primarily by boiling point and may not be suitable for resolving polar isomers or preventing interactions that cause tailing.

Q5: Can derivatization help in resolving peak tailing for this compound?

Yes, derivatization is a highly effective strategy to mitigate peak tailing for compounds with active functional groups. For this compound, the primary issue is the polar ketone group. While it is already a methyl ester, further derivatization of the keto group can improve its chromatographic behavior. For instance, oximation can be used to convert the ketone into a less polar oxime derivative, which is less susceptible to interactions with active sites.

Data Presentation

The following table summarizes the expected impact of various troubleshooting steps on the peak asymmetry factor (As) for this compound. An ideal As value is 1.0.

ParameterConditionExpected Peak Asymmetry (As)Rationale
Inlet Liner Standard, used liner> 2.0Active sites on the liner cause strong analyte interaction.
New, Deactivated Liner 1.0 - 1.2 Deactivation minimizes active sites, leading to symmetrical peaks.[2][3][9]
Column Condition Contaminated column head> 1.8Non-volatile residues create active sites for adsorption.
After Trimming Column 1.1 - 1.3 Removal of the contaminated section improves peak shape.[5]
Inlet Temperature Too Low (e.g., 200 °C)> 1.7Incomplete and slow vaporization causes band broadening.[7]
Optimized (e.g., 250-280 °C) 1.0 - 1.2 Ensures rapid and complete vaporization of the analyte.
Derivatization Underivatized (as is)Potentially > 1.5The polar ketone group can interact with active sites.
Oximation of Keto Group ~1.0 Converts the polar ketone to a less polar oxime, reducing interactions.

Experimental Protocols

Protocol 1: Recommended GC-MS Method for this compound Analysis

This protocol provides a starting point for the GC-MS analysis of this compound. Optimization may be required for your specific instrument and sample matrix.

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Column: DB-WAX (or equivalent polyethylene glycol phase), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet: Splitless injection mode

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp 1: 15 °C/min to 180 °C

    • Ramp 2: 5 °C/min to 240 °C, hold for 5 minutes

  • MS Transfer Line Temperature: 240 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 50-550

Protocol 2: Inlet Maintenance

Regular inlet maintenance is crucial for preventing peak tailing.

  • Cool Down: Ensure the inlet and oven are at a safe temperature before handling.

  • Turn Off Gas: Turn off the carrier gas flow to the inlet.

  • Remove Septum and Nut: Unscrew the septum nut and remove the old septum.

  • Remove Liner: Carefully remove the inlet liner using clean forceps.

  • Clean Inlet: If necessary, gently swab the inside of the inlet with a cotton swab dampened with a suitable solvent (e.g., methanol (B129727) or dichloromethane) to remove any visible residues.

  • Install New Liner: Insert a new, deactivated liner.

  • Install New Septum: Place a new septum in the septum nut and tighten it finger-tight, then give it a quarter-turn with a wrench. Do not overtighten.

  • Restore Gas Flow and Leak Check: Turn the carrier gas back on and perform a leak check around the septum nut using an electronic leak detector.

Protocol 3: Column Trimming

If column contamination is suspected, trimming the front end of the column can restore performance.

  • Cool Down and Turn Off Gas: Follow the same initial steps as for inlet maintenance.

  • Remove Column from Inlet: Carefully loosen the column nut and remove the column from the inlet.

  • Cut the Column: Using a ceramic scoring wafer or a capillary column cutter, make a clean, square cut to remove 10-20 cm from the front of the column. Inspect the cut under magnification to ensure it is clean and at a 90-degree angle.

  • Reinstall Column: Reinstall the column in the inlet to the correct depth according to your instrument's manual.

  • Restore Gas Flow and Leak Check: Turn the carrier gas back on and perform a leak check.

  • Condition Column (Optional): It may be beneficial to briefly condition the column after trimming.

References

Technical Support Center: Analysis of Methyl 12-oxooctadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the chromatographic resolution of Methyl 12-oxooctadecanoate in High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the most common resolution problems encountered when analyzing this compound by HPLC?

A1: this compound is a long-chain fatty acid methyl ester (FAME).[1][2] The most common resolution issues for this class of compounds are poor peak shape, specifically peak tailing, and co-elution with other lipids or matrix components. Peak tailing results in asymmetrical peaks, which can obscure small, nearby peaks and complicate accurate integration.[3] Co-elution occurs when two or more compounds elute from the column at the same time, resulting in overlapping peaks and inaccurate quantification.[4]

Q2: What key HPLC parameters can I adjust to improve the resolution of my analyte?

A2: The resolution of chromatographic peaks is primarily influenced by three factors: column efficiency (N), column selectivity (α), and the retention factor (k). You can optimize these factors by adjusting the following parameters:

  • Mobile Phase Composition: Altering the solvent strength (e.g., the ratio of acetonitrile (B52724) to water), changing the organic solvent type (e.g., methanol (B129727) vs. acetonitrile), and modifying the pH with additives can significantly impact selectivity and retention.[5][6][7]

  • Stationary Phase (Column): Selecting a different column, such as one with a different particle size, length, or bonded phase (e.g., C8 vs. C18), can change both efficiency and selectivity.[7][8]

  • Column Temperature: Adjusting the column temperature affects mobile phase viscosity and mass transfer kinetics. For lipids, increasing the temperature can lead to sharper peaks and improved separation.[9][10]

  • Flow Rate: Optimizing the flow rate can enhance column efficiency, although lowering it typically increases run time.[11]

Q3: Why is my peak for this compound tailing and how can I fix it?

A3: Peak tailing for fatty acid derivatives is often caused by secondary interactions between the analyte and the stationary phase, or by issues within the HPLC system itself.[3][12] A common chemical cause is the interaction of polar groups on the analyte with residual silanol (B1196071) groups on the silica-based column packing.[13] Physical causes can include extra-column volume (dead volume) in the tubing or fittings, or a void at the head of the column.[3][14] Solutions include using a modern, end-capped column, adding a mobile phase modifier like 0.1% formic acid to suppress silanol interactions, or ensuring all system connections are secure and use narrow-bore tubing.[3][13]

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Poor Peak Shape

Q: My chromatogram shows a tailing peak for this compound. How do I determine the cause?

A: To diagnose the cause of peak tailing, follow a systematic approach. First, determine if the tailing affects all peaks or just the analyte of interest.

  • If all peaks are tailing: The issue is likely physical or system-related. Check for extra-column dead volume from poorly fitted connections or overly wide/long tubing.[3][14] Also, consider contamination of the column inlet frit or the presence of a void at the top of the packed bed. Using a guard column can help prevent frit contamination.[3][12]

  • If only the analyte peak is tailing: The problem is likely chemical. This points to unwanted secondary interactions between this compound and the stationary phase.[15]

The following workflow can help pinpoint the issue.

G cluster_0 Troubleshooting Workflow for Peak Tailing start Tailing Peak Observed q1 Are all peaks in the chromatogram tailing? start->q1 system_issue System-wide issue is likely (Physical Problem) q1->system_issue Yes analyte_issue Analyte-specific issue is likely (Chemical or Overload Problem) q1->analyte_issue No check_fittings 1. Check tubing and fittings for gaps. Minimize dead volume. system_issue->check_fittings check_column 2. Inspect column for voids. Consider backflushing or replacing. check_fittings->check_column use_guard 3. Use a guard column to protect the analytical column. check_column->use_guard q2 Is the sample concentration high? analyte_issue->q2 overload Possible mass overload. Dilute sample or reduce injection volume. q2->overload Yes chem_issue Likely secondary chemical interactions. q2->chem_issue No add_modifier 1. Add 0.1% acid (formic/acetic) to the mobile phase. chem_issue->add_modifier use_endcapped 2. Use a high-purity, end-capped C18 or C8 column. add_modifier->use_endcapped match_solvent 3. Ensure sample solvent matches the initial mobile phase. use_endcapped->match_solvent

Caption: A flowchart for diagnosing the cause of HPLC peak tailing.

Q: My peak is fronting (a leading edge that is not steep). What is the cause?

A: Peak fronting is less common than tailing but is typically a clear indicator of either column overload or an inappropriate sample solvent.[13] If you inject too much sample, you can saturate the stationary phase, leading to a distorted peak.[15][16] Similarly, dissolving your sample in a solvent that is much stronger than your mobile phase can cause the analyte band to spread improperly as it enters the column.

Solution:

  • Reduce the injection volume or dilute your sample and reinject.[16]

  • If possible, prepare your sample by dissolving it in the initial mobile phase composition.[3][17]

Guide 2: Improving Separation of Co-eluting Peaks

Q: this compound is co-eluting with an impurity. How can I improve the separation?

A: To resolve co-eluting peaks, you need to alter the selectivity (α) or increase the efficiency (N) of your method.[13]

1. Modify the Mobile Phase (to change selectivity):

  • Adjust Solvent Strength: Decrease the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase. This will increase the retention time of your compounds, potentially providing more time for them to separate.

  • Change Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter elution patterns due to different solvent properties, which may resolve the co-elution.

  • Use Gradient Elution: If you are using an isocratic method (constant mobile phase composition), switching to a gradient elution can sharpen peaks and improve the separation of complex mixtures.[5][6]

2. Adjust Temperature (to change selectivity and efficiency):

  • Increasing column temperature generally reduces retention time but can also sharpen peaks, which may improve resolution.[9][10] Conversely, lowering the temperature will increase retention and may enhance selectivity. Experiment with temperatures between 30°C and 45°C.

3. Change the Stationary Phase (to change selectivity):

  • If mobile phase and temperature adjustments are insufficient, the most powerful way to alter selectivity is to change the column's stationary phase.[8] If you are using a C18 column, try a C8 or a phenyl-hexyl column, which will offer different chemical interactions.

The diagram below illustrates how different parameters affect the core factors of HPLC resolution.

G cluster_1 HPLC Resolution Factors Resolution Resolution (Rs) Selectivity Selectivity (α) Resolution->Selectivity Efficiency Efficiency (N) Resolution->Efficiency Retention Retention (k) Resolution->Retention MobilePhase Mobile Phase (Composition, pH) MobilePhase->Selectivity MobilePhase->Retention StationaryPhase Stationary Phase (Chemistry, Particle Size) StationaryPhase->Selectivity StationaryPhase->Efficiency Temperature Column Temperature Temperature->Selectivity Temperature->Efficiency Temperature->Retention FlowRate Flow Rate FlowRate->Efficiency

Caption: Interrelationship of adjustable HPLC parameters and resolution factors.

Data & Protocols

Table 1: Effect of Mobile Phase Composition and Temperature on Resolution

The following table summarizes the expected impact of adjusting key parameters on the analysis of a long-chain FAME like this compound, based on established chromatographic principles.

Parameter ChangeExpected Effect on Retention TimeExpected Effect on Peak ShapeExpected Effect on Resolution (Rs)Rationale
Increase % Organic Solvent DecreaseGenerally no major changeMay DecreaseReduces retention factor (k); less time on column for separation to occur.
Decrease % Organic Solvent IncreaseGenerally no major changeMay IncreaseIncreases retention factor (k); more interaction with the stationary phase can improve separation.
Increase Column Temperature DecreaseSharper (Narrower) PeaksMay IncreaseLowers mobile phase viscosity, improving mass transfer and efficiency (N). Can also alter selectivity (α).[9]
Decrease Flow Rate IncreaseSharper (Narrower) PeaksMay IncreaseOperates closer to the optimal flow rate for the column, increasing efficiency (N).[11]
Experimental Protocol: Baseline Method for this compound

This protocol provides a robust starting point for developing a reversed-phase HPLC method. Optimization will likely be required based on your specific sample matrix and instrumentation.

  • HPLC System: Standard analytical HPLC with a gradient pump, autosampler, column thermostat, and UV or Charged Aerosol Detector (CAD).

  • Column: High-purity, end-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.[9]

  • Injection Volume: 5-20 µL.

  • Sample Preparation: Dissolve the sample in a solvent that matches the initial mobile phase conditions (e.g., 80:20 Acetonitrile/Water).[3][17]

  • Detection: UV at 205-210 nm or Charged Aerosol Detector (CAD) for universal lipid detection.[18][19]

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 20 80
    20.0 0 100
    25.0 0 100
    25.1 20 80

    | 30.0 | 20 | 80 |

References

Technical Support Center: Interpreting Complex NMR Spectra of Methyl 12-oxooctadecanoate Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the interpretation of complex NMR spectra of methyl 12-oxooctadecanoate and its reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the expected 1H NMR chemical shifts for this compound?

  • -OCH3 (Methyl Ester): A sharp singlet around 3.67 ppm.

  • -CH2-C(=O)- (alpha to ketone): Triplets expected around 2.4 ppm.

  • -CH2-COO- (alpha to ester): A triplet around 2.3 ppm.

  • -CH3 (Terminal methyl): A triplet around 0.88 ppm.

  • -(CH2)n- (Methylene chain): A broad multiplet between 1.2-1.7 ppm.

Q2: My 1H NMR spectrum shows broad signals and unexpected peaks. What could be the cause?

A2: Broad signals in the NMR spectrum of a long-chain keto ester can arise from several factors:

  • Keto-Enol Tautomerism: The presence of the ketone functional group allows for the possibility of keto-enol tautomerism, which can lead to the appearance of minor peaks and broadening of signals for protons near the ketone. The equilibrium between the keto and enol forms is often slow on the NMR timescale, resulting in distinct signals for each tautomer.[2][3]

  • Sample Concentration: High sample concentrations can lead to intermolecular interactions and result in broader peaks.

  • Residual Impurities: The presence of starting materials, byproducts, or residual solvents can lead to overlapping signals and a complex spectrum.

Q3: How can I confirm the presence of unreacted starting material, methyl ricinoleate (B1264116), in my product?

A3: Methyl ricinoleate (methyl 12-hydroxy-9-octadecenoate) has characteristic signals in its 1H NMR spectrum that can be used for identification:

  • -CH=CH- (Olefinic protons): Multiplets around 5.3-5.5 ppm.

  • -CH(OH)- (Proton on hydroxyl-bearing carbon): A multiplet around 3.6 ppm.

The absence of these signals in your product's spectrum is a good indication that the starting material has been fully consumed.

Troubleshooting Guide for Complex NMR Spectra

This guide addresses specific issues you may encounter when interpreting the NMR spectra of reaction products from this compound.

Observed Problem Potential Cause Troubleshooting Steps & Interpretation
Unexpected signals in the 5.3-5.5 ppm region. Incomplete oxidation of the double bond in the starting material (e.g., methyl ricinoleate).These signals correspond to the olefinic protons of the starting material. Integrate these peaks relative to a known product peak to quantify the amount of unreacted starting material.
A broad singlet or multiplet around 3.6 ppm. Presence of the hydroxyl proton from unreacted methyl ricinoleate or a hydroxylated byproduct.To confirm an -OH peak, perform a D2O shake. Add a drop of deuterium (B1214612) oxide to your NMR sample, shake well, and re-acquire the spectrum. The -OH peak should disappear or significantly decrease in intensity.
Multiple signals in the 2.2-2.5 ppm region. Presence of various methylene (B1212753) groups alpha to carbonyls (ketone and ester) in the product, starting material, and potential byproducts.Careful analysis of the multiplicity (triplets, etc.) and 2D NMR techniques like COSY and HSQC can help to distinguish between these different methylene groups.
A complex, unresolved multiplet in the 1.2-1.7 ppm region. Significant overlap of the long aliphatic chain protons.This is a common feature in the NMR spectra of long-chain fatty acids and their derivatives.[1] While complete resolution is difficult, a change in the overall shape or integration of this region compared to the starting material can indicate structural changes.
Signals corresponding to an aldehyde (9.5-10 ppm). Over-oxidation or side reactions during the synthesis.The presence of an aldehyde proton signal is a clear indication of a byproduct. Quantification can be done by integrating this signal relative to a known product peak.

Data Presentation

Table 1: Predicted 1H NMR Chemical Shifts (ppm) for this compound and Related Compounds

Proton Type This compound (Predicted) Methyl Ricinoleate (Starting Material) Potential Aldehyde Byproduct
Terminal -CH3~0.88 (t)~0.89 (t)~0.88 (t)
-(CH2)n-~1.2-1.7 (m)~1.3-1.6 (m)~1.2-1.7 (m)
-CH2-COO-~2.30 (t)~2.30 (t)~2.30 (t)
-CH2-C(=O)-~2.4 (t)-~2.4 (t)
-CH(OH)--~3.6 (m)-
-OCH3~3.67 (s)~3.67 (s)~3.67 (s)
-CH=CH--~5.3-5.5 (m)-
-CHO--~9.7 (t)

t = triplet, s = singlet, m = multiplet

Table 2: Predicted 13C NMR Chemical Shifts (ppm) for this compound and Related Compounds

Carbon Type This compound (Predicted) Methyl Ricinoleate (Starting Material)
Terminal -CH3~14.1~14.1
-(CH2)n-~22-34~22-36
-CH2-COO-~34.1~34.1
-CH2-C(=O)-~42.9-
-CH(OH)--~71.6
-OCH3~51.4~51.4
-CH=CH--~125-135
>C=O (Ketone)~211-
>C=O (Ester)~174.3~174.3

Experimental Protocols

Synthesis of this compound via Jones Oxidation of Methyl Ricinoleate

This protocol describes a common method for the synthesis of this compound.

Materials:

  • Methyl ricinoleate

  • Jones reagent (a solution of chromium trioxide in sulfuric acid)

  • Acetone (B3395972)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve methyl ricinoleate in acetone and cool the solution in an ice bath.

  • Slowly add Jones reagent dropwise to the stirred solution. The color of the reaction mixture will change from orange to green/blue.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the excess oxidant by adding a small amount of isopropanol.

  • Remove the acetone under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Dissolve Methyl Ricinoleate in Acetone add_jones Add Jones Reagent start->add_jones monitor_tlc Monitor by TLC add_jones->monitor_tlc quench Quench Reaction monitor_tlc->quench remove_acetone Remove Acetone quench->remove_acetone extraction Extraction with Diethyl Ether remove_acetone->extraction wash Wash Organic Layer extraction->wash dry Dry and Concentrate wash->dry chromatography Column Chromatography dry->chromatography logical_relationship cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions main Complex NMR Spectrum overlap Signal Overlap main->overlap impurities Impurities/Byproducts main->impurities tautomerism Keto-Enol Tautomerism main->tautomerism two_d_nmr 2D NMR (COSY, HSQC) overlap->two_d_nmr d2o_shake D2O Shake impurities->d2o_shake (-OH impurities) purification Further Purification impurities->purification temp_variation Variable Temperature NMR tautomerism->temp_variation

References

Addressing solubility issues of Methyl 12-oxooctadecanoate in aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 12-oxooctadecanoate. The information provided addresses common challenges related to its solubility in aqueous solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic physicochemical properties?

This compound, also known as Methyl 12-ketostearate, is a long-chain keto fatty acid.[1][2] It is typically a white to off-white solid or a colorless to pale yellow oily liquid.[3] As a lipid, it is fat-soluble and demonstrates good stability.[3]

Q2: What is the expected solubility of this compound in aqueous solutions?

This compound has very low solubility in aqueous buffers. For instance, its solubility in phosphate-buffered saline (PBS, pH 7.2) is approximately 0.15 mg/mL.

Q3: In which organic solvents is this compound soluble?

This compound is soluble in several organic solvents.[3] The approximate solubility in commonly used solvents is around 50 mg/mL in ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[3] It is also slightly soluble in chloroform (B151607) and methanol.

Troubleshooting Guides

This section provides solutions to specific issues that may be encountered during the preparation of this compound solutions for in vitro experiments.

Issue 1: Precipitation or cloudiness is observed when diluting an organic stock solution into an aqueous buffer.
  • Cause: The low aqueous solubility of this compound is exceeded upon dilution. The organic solvent concentration may not be sufficient to maintain solubility in the final aqueous solution.

  • Solution 1: Reduce the Final Concentration. The most straightforward solution is to lower the final concentration of this compound in your aqueous medium.

  • Solution 2: Optimize the Co-solvent Concentration. While preparing the working solution, ensure the final concentration of the organic solvent (e.g., ethanol or DMSO) is kept as low as possible to avoid solvent-induced cellular toxicity, typically below 0.5% (v/v). However, a slight increase in the co-solvent concentration might be necessary to maintain solubility. It is crucial to include a vehicle control with the same final solvent concentration in your experiments.

  • Solution 3: Utilize a Carrier Protein. Complexing this compound with a carrier protein like fatty acid-free Bovine Serum Albumin (BSA) can significantly enhance its stability in aqueous solutions.

Issue 2: Inconsistent experimental results are observed between different batches of prepared solutions.
  • Cause: This can be due to incomplete solubilization, precipitation over time, or degradation of the compound.

  • Solution 1: Ensure Complete Initial Solubilization. When preparing the stock solution in an organic solvent, ensure the compound is completely dissolved. Gentle warming or sonication can aid in this process.

  • Solution 2: Prepare Fresh Working Solutions. Due to the potential for precipitation, it is recommended to prepare fresh working solutions from the stock solution for each experiment. Aqueous solutions of this compound are not recommended for storage for more than one day.

  • Solution 3: Proper Storage of Stock Solutions. Store the organic stock solution at -20°C in a tightly sealed vial to prevent solvent evaporation and degradation of the compound.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventApproximate SolubilityReference(s)
Phosphate-Buffered Saline (PBS), pH 7.2~0.15 mg/mL
Ethanol~50 mg/mL[3]
Dimethyl Sulfoxide (DMSO)~50 mg/mL[3]
Dimethylformamide (DMF)~50 mg/mL[3]
ChloroformSlightly Soluble
MethanolSlightly Soluble

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent

Materials:

  • This compound

  • Anhydrous ethanol or DMSO

  • Sterile, amber glass vial with a screw cap

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the desired amount of this compound in a sterile vial.

  • Add the appropriate volume of ethanol or DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Tightly cap the vial and vortex thoroughly until the solid is completely dissolved.

  • If necessary, sonicate the vial in a water bath for 5-10 minutes to aid dissolution.

  • Store the stock solution at -20°C.

Protocol 2: Preparation of a Working Solution using a Carrier Protein (BSA)

Materials:

  • This compound stock solution (from Protocol 1)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Sterile aqueous buffer (e.g., PBS or cell culture medium)

  • Sterile conical tubes

  • Water bath at 37°C

Procedure:

  • Prepare a stock solution of fatty acid-free BSA in your desired aqueous buffer (e.g., 10% w/v).

  • In a sterile tube, add the required volume of the BSA solution.

  • While gently vortexing the BSA solution, add the required volume of the this compound organic stock solution dropwise.

  • Incubate the mixture in a 37°C water bath for 15-30 minutes with occasional swirling to allow for complex formation.

  • The final solution should be clear. If any precipitation is observed, consider adjusting the concentrations.

  • This BSA-complexed working solution is now ready for use in your experiments.

Visualizations

Inferred Signaling Pathway

Disclaimer: Direct experimental evidence for the specific signaling pathways activated by this compound is limited. The following diagram illustrates a plausible pathway based on the known cellular effects of structurally similar long-chain saturated fatty acids, such as palmitate, which has been shown to induce cellular stress and inflammatory responses.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor ROS Reactive Oxygen Species (ROS) Receptor->ROS Induces IKK IKK Complex Receptor->IKK Activates M12O This compound (Inferred Ligand) M12O->Receptor Binds to (e.g., TLR4) NFkB_Inhibitor IκB IKK->NFkB_Inhibitor Phosphorylates (leading to degradation) NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates Gene_Expression Inflammatory Gene Expression (e.g., IL-6, TNF-α) NFkB_n->Gene_Expression Promotes

Caption: Inferred signaling pathway for this compound.

Experimental Workflow

G cluster_prep Solution Preparation cluster_methods Solubilization Methods cluster_application Experimental Application Start Start with solid This compound Stock Prepare concentrated stock in organic solvent (e.g., Ethanol, DMSO) Start->Stock Dissolve CoSolvent Direct dilution (Co-solvent method) Stock->CoSolvent Method A BSA Complexation with fatty acid-free BSA Stock->BSA Method B Working Prepare aqueous working solution Application Add to cell culture or in vitro assay CoSolvent->Application BSA->Application End Experiment Complete Application->End

Caption: Experimental workflow for solubilizing this compound.

References

Minimizing degradation of Methyl 12-oxooctadecanoate during workup.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize the degradation of Methyl 12-oxooctadecanoate during experimental workups.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of this compound degradation during workup?

A1: The primary degradation pathways for this compound during workup are hydrolysis of the methyl ester and reactions involving the ketone group, such as keto-enol tautomerization.[1][2] Both pathways can be catalyzed by acidic or basic conditions.[3][4] Therefore, careful control of pH during the workup is critical.

Q2: How stable is this compound under normal storage conditions?

A2: this compound is a relatively stable crystalline solid.[5] For long-term storage, it is recommended to keep it at -20°C.[5][6] Degradation is most likely to occur during chemical reactions and subsequent purification steps, not during proper storage.

Q3: Can I use standard aqueous workup procedures for reactions involving this compound?

A3: Standard aqueous workups should be approached with caution. Prolonged exposure to acidic or basic aqueous solutions can lead to hydrolysis of the methyl ester to the corresponding carboxylic acid.[2][7] If an aqueous wash is necessary, it should be performed quickly with neutral or near-neutral solutions (e.g., brine) and at low temperatures to minimize the risk of hydrolysis.

Q4: Is my compound susceptible to epimerization?

A4: If your synthesis creates a stereocenter adjacent to the ketone (at the C11 or C13 position), there is a significant risk of epimerization, especially under basic conditions.[8][9] Base-catalyzed enolate formation results in a planar intermediate, which can be protonated from either face, leading to a loss of stereochemical purity.[10]

Troubleshooting Guides

Issue 1: Low yield after workup, with the presence of a more polar byproduct.

Possible Cause: Hydrolysis of the methyl ester to the carboxylic acid. This is more likely if the workup involved acidic or basic aqueous solutions.[2][11]

Troubleshooting Steps:

  • pH Control: During the workup, avoid strong acids and bases. If an acid or base wash is unavoidable, use dilute solutions and perform the wash quickly at low temperatures (0-5 °C).

  • Neutral Washes: Opt for washing the organic layer with neutral solutions like saturated sodium bicarbonate (if the reaction was acidic), water, and finally brine.

  • Anhydrous Workup: If possible, consider an anhydrous workup. This could involve filtering the reaction mixture through a plug of silica (B1680970) gel or alumina (B75360) to remove solid impurities, followed by solvent evaporation.

  • Extraction Solvent: Use a non-polar organic solvent for extraction to minimize the partitioning of the more polar carboxylic acid byproduct into the organic phase.

Issue 2: Inconsistent or unexpected spectroscopic data (e.g., NMR, IR) of the purified product.

Possible Cause: Keto-enol tautomerization leading to a mixture of tautomers or subsequent side reactions.[1][3][4] The presence of the enol form can be detected by the appearance of vinyl proton and hydroxyl signals in ¹H NMR and C=C and O-H stretches in IR.

Troubleshooting Steps:

  • Minimize Contact with Acids/Bases: Traces of acid or base can catalyze tautomerization.[12] Ensure all glassware is clean and free of residues. If using silica gel for chromatography, consider using deactivated or neutral silica gel.

  • Solvent Choice: Use aprotic solvents during the workup and purification, as protic solvents can facilitate proton transfer and promote enolization.[10]

  • Temperature Control: Keep the temperature as low as possible during the entire workup and purification process. Higher temperatures can provide the energy to overcome the activation barrier for enolization.[10]

Data Summary

ParameterConditionPotential Degradation PathwayMitigation Strategy
pH Acidic (pH < 6)Ester Hydrolysis[2], Acid-catalyzed Enolization[1][12]Use dilute acid, short exposure time, low temperature; Neutralize promptly.
Basic (pH > 8)Ester Hydrolysis[7], Base-catalyzed Enolization/Epimerization[8][13]Use dilute base, short exposure time, low temperature; Use non-nucleophilic bases if possible.
Temperature Elevated (> RT)Increased rate of all degradation pathways[10]Perform workup and purification at 0-5 °C or room temperature if possible.
Solvent Protic (e.g., methanol, ethanol)Can facilitate proton transfer for tautomerization and hydrolysis[10]Use aprotic solvents (e.g., dichloromethane, ethyl acetate (B1210297), hexanes) for extraction and chromatography.
Purification Acidic Silica GelCan catalyze enolization and other acid-sensitive reactions[10]Use neutral or deactivated silica gel; consider alternative purification methods like crystallization.

Experimental Protocols

Recommended General Workup Protocol to Minimize Degradation:

  • Quenching: Cool the reaction mixture to 0 °C. Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (a mild acid) or sodium bicarbonate (a mild base), depending on the reaction conditions, until the reaction is neutralized.

  • Extraction: Extract the product with a non-polar, aprotic solvent such as ethyl acetate or dichloromethane. Perform the extraction multiple times to ensure complete recovery.

  • Washing: Wash the combined organic layers sequentially with water and then with brine to remove any remaining inorganic impurities and water. Keep the washes brief and cold.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure at a low temperature (e.g., on a rotary evaporator with a water bath temperature below 40 °C).

  • Purification: If further purification is needed, consider flash chromatography using a deactivated silica gel and an aprotic eluent system (e.g., hexanes/ethyl acetate).

Visualizations

DegradationPathways Start This compound (Keto form) Enol Enol Tautomer Start->Enol H⁺ (Acidic conditions) Enolate Enolate Intermediate Start->Enolate OH⁻ (Basic conditions) Hydrolysis 12-oxooctadecanoic acid Start->Hydrolysis H⁺ or OH⁻ H₂O Enol->Start Enolate->Start Epimer Epimerized Product Enolate->Epimer Protonation

Caption: Potential degradation pathways for this compound.

WorkupWorkflow Reaction Reaction Mixture Quench 1. Quench (0 °C) (e.g., sat. NH₄Cl or NaHCO₃) Reaction->Quench Extract 2. Extract (Aprotic solvent, e.g., EtOAc) Quench->Extract Wash 3. Wash (Water, Brine) Extract->Wash Dry 4. Dry (Na₂SO₄ or MgSO₄) Wash->Dry Evaporate 5. Concentrate (Low temperature) Dry->Evaporate Purify 6. Purify (if needed) (Neutral silica gel) Evaporate->Purify Product Pure this compound Evaporate->Product If pure enough Purify->Product

Caption: Recommended workup workflow to minimize degradation.

References

Technical Support Center: Enhancing the Stability of Methyl 12-oxooctadecanoate for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on maintaining the stability of Methyl 12-oxooctadecanoate during long-term storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for long-term storage of this compound?

For long-term stability, this compound should be stored as a crystalline solid at -20°C.[1] Under these conditions, it is stable for at least four years.[1]

Q2: Can I store this compound in solution?

It is not recommended to store this compound in aqueous solutions for more than one day.[1] If you need to prepare solutions for experiments, it is best to make them fresh. For stock solutions in organic solvents such as ethanol, DMSO, or dimethyl formamide (B127407), it is advisable to purge the vial with an inert gas and store at -20°C for short periods.[1] To minimize degradation from repeated freeze-thaw cycles, consider preparing small, single-use aliquots.

Q3: What are the primary degradation pathways for this compound?

Like other fatty acid methyl esters (FAMEs), the main degradation pathways for this compound are hydrolysis and oxidation.

  • Hydrolysis: The ester bond can be cleaved by water, converting the methyl ester back to the corresponding carboxylic acid (12-oxooctadecanoic acid) and methanol. This reaction can be accelerated by the presence of acids or bases.

  • Oxidation: While this compound is a saturated fatty acid ester, the keto group can be susceptible to oxidation, especially in the presence of metal contaminants, light, and heat.

Q4: What are the signs of degradation?

Degradation can be indicated by changes in the physical appearance of the compound (e.g., discoloration, clumping), as well as by the appearance of new peaks in analytical chromatograms (e.g., a peak corresponding to 12-oxooctadecanoic acid in a GC-MS analysis).

Q5: How can I minimize degradation during my experiments?

To minimize degradation during experimental procedures, it is crucial to control the environmental conditions. Protect the compound from prolonged exposure to light, high temperatures, and moisture. Use high-purity solvents and consider working under an inert atmosphere (e.g., nitrogen or argon) for sensitive experiments.

Troubleshooting Guides

Issue 1: Inconsistent experimental results or loss of compound activity.
Possible Cause Evidence Troubleshooting Steps
Degradation in solution Decreased peak area in chromatography over time; appearance of new peaks.Prepare fresh solutions for each experiment. If using a stock solution, ensure it has been stored properly (at -20°C, protected from light, and under an inert atmosphere). Perform a time-course study by analyzing aliquots of your working solution over the duration of your experiment to assess stability under your specific conditions.
Hydrolysis during sample preparation Presence of a peak corresponding to 12-oxooctadecanoic acid in your analytical run.Ensure all solvents are anhydrous. Avoid acidic or basic conditions unless required by the protocol. Minimize the time samples are in aqueous environments.
Oxidation Discoloration of the sample; presence of unexpected byproducts in analysis.Protect samples from light by using amber vials or covering vials with aluminum foil. Purge solutions with an inert gas to remove oxygen. Avoid sources of metal contamination.
Issue 2: Poor solubility or precipitation of the compound.
Possible Cause Evidence Troubleshooting Steps
Incorrect solvent The compound does not fully dissolve or precipitates out of solution.This compound is soluble in organic solvents like ethanol, DMSO, and dimethyl formamide at approximately 50 mg/mL.[1] Its solubility in aqueous buffers is very low (approximately 0.15 mg/mL in PBS, pH 7.2).[1] Ensure you are using an appropriate solvent and concentration.
Low temperature Precipitation upon cooling or storage at low temperatures.If you need to store a stock solution at low temperatures, ensure the concentration is below the saturation point at that temperature. Gentle warming and vortexing may be required to redissolve the compound before use.

Data Presentation

The following table summarizes the recommended storage conditions and known stability information for this compound.

Parameter Condition Recommendation/Data Reference
Physical Form for Storage SolidCrystalline solid[1]
Storage Temperature Long-term-20°C[1]
Stability (as solid) at -20°C≥ 4 years[1]
Solubility Ethanol, DMSO, Dimethyl formamide~50 mg/mL[1]
PBS (pH 7.2)~0.15 mg/mL[1]
Aqueous Solution Storage Room TemperatureNot recommended for more than one day[1]

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Equilibration: Allow the vial of solid this compound to warm to room temperature before opening to prevent condensation.

  • Weighing: In a fume hood or on a dedicated lab bench, weigh the desired amount of the solid.

  • Dissolution: Add the appropriate volume of a high-purity, anhydrous organic solvent (e.g., ethanol, DMSO).

  • Mixing: Vortex or sonicate briefly to ensure complete dissolution.

  • Inert Atmosphere (Optional but Recommended): For maximum stability of the stock solution, gently bubble an inert gas (e.g., nitrogen or argon) through the solution for a few minutes to displace dissolved oxygen.

  • Storage: Store the stock solution in a tightly sealed vial at -20°C. For working solutions, dilute the stock solution immediately before use.

Protocol 2: Accelerated Stability Study - Oxidation (Rancimat Method Adaptation)

This protocol is adapted from standard methods for determining the oxidation stability of FAMEs.

  • Sample Preparation: Prepare several samples of this compound, either neat or dissolved in a stable, high-boiling point solvent.

  • Apparatus: Use an oxidation stability instrument (e.g., Rancimat).

  • Test Conditions: Place a precise amount of the sample into the reaction vessel. Heat the sample to a constant high temperature (e.g., 110°C) while bubbling a continuous stream of purified air through it.

  • Detection: The volatile oxidation products are passed into a measuring vessel containing deionized water. The instrument continuously measures the conductivity of the water.

  • Induction Period: The time until the conductivity begins to increase rapidly is known as the induction period. A longer induction period indicates greater oxidative stability.

  • Data Analysis: Compare the induction periods of samples stored under different conditions (e.g., with and without antioxidant, exposed to light vs. dark) to quantify the impact on stability.

Visualizations

DegradationPathways Degradation Pathways of this compound M12O This compound Hydrolysis_Product 12-oxooctadecanoic Acid + Methanol M12O->Hydrolysis_Product Hydrolysis (H2O, Acid/Base) Oxidation_Products Various Oxidation Byproducts M12O->Oxidation_Products Oxidation (O2, Light, Heat, Metals) ExperimentalWorkflow Troubleshooting Workflow for Stability Issues start Inconsistent Experimental Results check_storage Verify Storage Conditions (-20°C, dark, solid) start->check_storage check_solution Assess Solution Stability (Prepare fresh, time-course) check_storage->check_solution Storage OK implement_changes Implement Corrective Actions (e.g., use inert gas, fresh solutions) check_storage->implement_changes Storage Incorrect check_protocol Review Experimental Protocol (pH, temp, light, solvents) check_solution->check_protocol Solution Stable check_solution->implement_changes Solution Unstable analyze_sample Analyze for Degradation Products (GC-MS, HPLC) check_protocol->analyze_sample Protocol OK check_protocol->implement_changes Protocol Issues analyze_sample->implement_changes Degradation Detected end Consistent Results implement_changes->end

References

Calibration curve issues in the quantitative analysis of Methyl 12-oxooctadecanoate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the quantitative analysis of Methyl 12-oxooctadecanoate, with a specific focus on calibration curve problems.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the quantitative analysis of this compound?

The accurate quantification of this compound, a keto fatty acid, presents several analytical challenges. Due to the presence of a keto group, this molecule can be prone to instability, including susceptibility to decarboxylation and keto-enol tautomerization, which can complicate chromatographic separation and lead to inaccurate measurements.[1] For gas chromatography (GC) based methods, derivatization is often necessary to increase volatility and reduce polarity for better peak shape and sensitivity.[2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a preferred method due to its high sensitivity and specificity, though it may also benefit from derivatization to enhance ionization and stability.[1][3]

Q2: My calibration curve for this compound shows poor linearity (R² < 0.99). What are the potential causes?

Poor linearity in your calibration curve can arise from several factors:

  • Inaccurate Standard Preparation: Errors in serial dilutions, use of improper solvents, or degradation of the stock solution can lead to inconsistent standard concentrations.

  • Analyte Instability: this compound may degrade during sample preparation or analysis. It is crucial to handle samples quickly and at low temperatures.[4]

  • Matrix Effects: Co-eluting substances from the biological matrix can suppress or enhance the ionization of the analyte in LC-MS/MS, leading to a non-linear response.

  • Detector Saturation: At high concentrations, the detector response may become non-linear. It is important to ensure your calibration range is within the linear dynamic range of the instrument.

  • Suboptimal Chromatographic Conditions: Poor peak shape, such as fronting or tailing, can affect the accuracy of peak integration and, consequently, the linearity of the calibration curve.[5]

Q3: I am observing significant peak tailing for my this compound standards. How can I resolve this?

Peak tailing is a common issue in the analysis of fatty acids and can be caused by:

  • Active Sites in the Analytical Column: Free silanol (B1196071) groups on the surface of silica-based columns can interact with the polar keto and ester groups of the analyte. Using an end-capped column or adding a competing agent like triethylamine (B128534) to the mobile phase can mitigate this.[5]

  • Column Contamination: Accumulation of matrix components on the column can create active sites. Flushing the column with a strong solvent is recommended.[5]

  • Sample Overload: Injecting a sample that is too concentrated can lead to peak distortion. Diluting the sample or reducing the injection volume can help.[5]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.

Q4: Why are my recoveries for this compound consistently low?

Low recovery can be attributed to several factors during sample preparation and analysis:

  • Inefficient Extraction: The choice of extraction solvent and method is critical for quantitative recovery from the sample matrix.

  • Analyte Degradation: As mentioned, keto fatty acids can be unstable. Minimizing sample handling time and maintaining low temperatures are crucial.[4]

  • Incomplete Derivatization: If a derivatization step is used, the reaction may not have gone to completion. Optimizing the reaction conditions (time, temperature, reagent concentration) is necessary.[2]

  • Adsorption to Surfaces: The analyte may adsorb to plasticware or glassware during sample processing. Using silanized glassware can help minimize this.

Troubleshooting Guides

Guide 1: Non-Linear Calibration Curve

This guide provides a systematic approach to troubleshooting non-linear calibration curves for this compound.

Troubleshooting Workflow for Non-Linear Calibration Curve

A Start: Non-Linear Calibration Curve (R² < 0.99) B Prepare Fresh Standards and Re-run A->B C Check for Peak Shape Issues (Tailing/Fronting) B->C Linearity Still Poor G Problem Resolved B->G Linearity Improved D Dilute Standards and Narrow Calibration Range C->D Poor Peak Shape E Evaluate for Matrix Effects C->E Good Peak Shape F Optimize Instrument Parameters D->F Linearity Still Poor D->G Linearity Improved E->F Linearity Still Poor E->G Linearity Improved F->G Linearity Improved H Problem Persists F->H A Start: Poor Peak Shape Observed B Is the peak fronting or tailing? A->B C Tailing: Reduce Sample Concentration B->C Tailing D Fronting: Check Sample Solubility B->D Fronting E Check for Column Contamination C->E H Problem Resolved C->H Resolved D->E D->H Resolved F Evaluate Mobile Phase Composition E->F Issue Persists E->H Resolved G Inspect for System Dead Volume F->G Issue Persists F->H Resolved I Problem Persists G->I cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis A Plasma Sample B Protein Precipitation A->B C Centrifugation B->C D Supernatant Evaporation C->D E Reconstitution D->E F Injection into LC-MS/MS E->F G Chromatographic Separation F->G H Mass Spectrometric Detection G->H I Peak Integration H->I J Calibration Curve Construction I->J K Quantification J->K

References

Overcoming poor fragmentation of Methyl 12-oxooctadecanoate in mass spectrometry.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the mass spectrometric analysis of Methyl 12-oxooctadecanoate, particularly its poor fragmentation.

Frequently Asked Questions (FAQs)

Q1: Why am I observing poor fragmentation and a weak or absent molecular ion for this compound in my GC-MS analysis with Electron Ionization (EI)?

A1: Standard Electron Ionization (EI) is a "hard" ionization technique that imparts a significant amount of energy into the analyte molecule. For long-chain molecules like this compound, this excess energy can lead to extensive and non-specific fragmentation, often resulting in a weak or undetectable molecular ion peak (M•+). The presence of the keto group in the middle of the long alkyl chain introduces specific cleavage sites, but the overall fragmentation can still be complex and dominated by small, uninformative ions.

Q2: What is the expected Electron Ionization (EI) fragmentation pattern for this compound?

A2: The mass spectrum of this compound is characterized by cleavages alpha to the carbonyl group and the ester group. The molecular ion is observed at m/z 312. Key fragmentation pathways include:

  • α-Cleavage adjacent to the keto group: This is a major fragmentation pathway for ketones. Cleavage on either side of the C12 carbonyl group will result in the formation of stable acylium ions.

    • Cleavage between C11 and C12 yields a fragment containing the ester group.

    • Cleavage between C12 and C13 yields a fragment containing the terminal hexyl group.

  • McLafferty Rearrangement: While the most characteristic McLafferty rearrangement for standard FAMEs produces an ion at m/z 74, the presence of the keto group can influence this process, leading to other rearrangement-based fragments.

  • Alkyl Chain Fragmentation: A series of hydrocarbon fragments separated by 14 Da (corresponding to CH₂ units) is also typically observed from the cleavage of the long alkyl chain.

Q3: How can I improve the signal intensity and obtain a more informative spectrum for this compound?

A3: To overcome poor fragmentation and enhance signal intensity, several strategies can be employed:

  • Use a "softer" ionization technique: Methods like Chemical Ionization (CI), Electrospray Ionization (ESI), or Atmospheric Pressure Chemical Ionization (APCI) impart less energy to the molecule, increasing the likelihood of observing a prominent molecular ion or protonated molecule ([M+H]⁺).

  • Chemical Derivatization: This is a highly effective approach. By modifying the ketone functional group, you can enhance ionization efficiency and direct the fragmentation to produce more structurally informative ions.

  • Tandem Mass Spectrometry (MS/MS): By isolating the weak molecular ion (or a prominent adduct/derivatized ion) and subjecting it to collision-induced dissociation (CID), you can generate a clean and interpretable product ion spectrum that reveals structural details.

Q4: What are the recommended derivatization strategies for this compound?

A4: Derivatizing the ketone group is a key strategy. Recommended reagents include:

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA): Reacts with the ketone to form an oxime derivative. PFBHA derivatives are highly electronegative and are particularly well-suited for sensitive analysis by Gas Chromatography-Electron Capture Negative Ionization Mass Spectrometry (GC-ECNI-MS).

  • 2,4-Dinitrophenylhydrazine (DNPH): Forms a hydrazone derivative that can be readily analyzed by LC-MS, often with enhanced UV detection and good ionization in ESI or APCI modes.[1][2]

  • Girard's Reagents (T and P): These reagents introduce a permanently charged quaternary ammonium (B1175870) group upon reaction with the ketone. This significantly enhances ionization efficiency in ESI-MS, leading to substantial improvements in sensitivity.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No molecular ion peak observed in GC-EI-MS In-source fragmentation due to high energy of EI.- Lower the ionization energy if your instrument allows. - Switch to a softer ionization technique like Chemical Ionization (CI). - Use a derivatization method to create a more stable molecular ion.
Weak and uninformative fragment ions Non-specific fragmentation of the long alkyl chain.- Employ tandem mass spectrometry (MS/MS) on the molecular ion (if observable) or a prominent fragment. - Use a derivatization reagent that directs fragmentation to specific, informative pathways.
Poor sensitivity and low signal-to-noise ratio Inefficient ionization of the native molecule.- Optimize ion source parameters (e.g., temperature, gas flows). - Implement a derivatization strategy. Girard's reagents, for example, can increase sensitivity by over 100-fold.
Multiple peaks for a single analyte after derivatization Formation of syn- and anti-isomers of the oxime or hydrazone derivative.- Optimize chromatographic conditions to either separate or co-elute the isomers. - Sum the peak areas of the isomers for quantification.

Quantitative Data Summary

Chemical derivatization can significantly enhance the sensitivity of detection for keto-containing compounds. The following table summarizes the reported sensitivity enhancements for relevant derivatization strategies.

Derivatization ReagentAnalytical PlatformReported Sensitivity EnhancementLimit of Detection (LOD)
Girard's Reagent T (GT)LC-MS/MS, MALDI-MS>100-fold (LC-MS/MS), ~1000-fold (MALDI-MS)fmol range
Girard's Reagent P (GP)LC-MS/MS>100-foldPicogram level
2,4-Dinitrophenylhydrazine (DNPH)LC-MSOrder of magnitude improvement over UV detection1.6 pmol/mL⁻¹ (for MDA derivative)
O-phenylenediamine (OPDA)LC-MS with FluorescenceHigh sensitivity due to fluorescent derivatives-
N-(4-aminomethylphenyl)pyridinium (AMPP)LC-ESI-MS~60,000-fold increase compared to underivatized fatty acids-
3-acyloxymethyl-1-methylpyridinium iodide (AMMP)LC-ESI-MS~2500-fold higher than underivatized fatty acids1.0-4.0 nM

Experimental Protocols & Workflows

Logical Troubleshooting Workflow

This diagram outlines the decision-making process for optimizing the analysis of this compound.

Troubleshooting_Workflow start Start: Poor Fragmentation of This compound check_ms Review MS Technique start->check_ms is_ei Using EI-MS? check_ms->is_ei soft_ionization Switch to Soft Ionization (CI, ESI, APCI) is_ei->soft_ionization Yes derivatization Implement Chemical Derivatization is_ei->derivatization No, already using soft ionization soft_ionization->derivatization Still Poor Fragmentation end_good Successful Analysis: Informative Spectrum soft_ionization->end_good Problem Solved msms Utilize Tandem MS (MS/MS) derivatization->msms end_bad Issue Persists: Re-evaluate Sample Prep & Purity derivatization->end_bad Derivatization Unsuccessful msms->end_good PFBHA_Workflow start Sample containing This compound add_pfbha Add PFBHA Solution start->add_pfbha heat Heat at 60-70°C add_pfbha->heat extract Extract with Hexane/Water heat->extract dry Dry Organic Layer (Na2SO4) extract->dry analyze Inject into GC-MS dry->analyze DNPH_Workflow start Sample in Acetonitrile add_dnph Add Acidic DNPH Solution start->add_dnph react React at RT or with gentle heat add_dnph->react dilute Dilute with Mobile Phase react->dilute filter Filter Sample (0.22 µm) dilute->filter analyze Inject into LC-MS filter->analyze

References

Scaling up the synthesis of Methyl 12-oxooctadecanoate from lab to pilot scale.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of Methyl 12-oxooctadecanoate from laboratory to pilot scale. The primary synthesis route discussed is the oxidation of Methyl ricinoleate (B1264116).

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common laboratory and industrially adaptable synthesis method is the oxidation of Methyl ricinoleate, a derivative of castor oil.[1] This method is advantageous due to the renewable nature of the starting material. Another potential method involves the oxidation of methyl stearate, though controlling the selectivity to the C-12 position can be challenging.

Q2: What are the critical parameters to monitor during the scale-up of the oxidation reaction?

A2: When scaling up the oxidation of Methyl ricinoleate, the following parameters are critical:

  • Temperature Control: Exothermic reactions can lead to temperature spikes in larger reactors. Precise temperature control is crucial to prevent side reactions and ensure product quality.

  • Mixing Efficiency: Adequate mixing is necessary to ensure uniform distribution of reactants and oxidants, and to maintain consistent temperature throughout the reactor.

  • Rate of Reagent Addition: The controlled addition of the oxidizing agent is vital to manage the reaction rate and heat generation.

  • Oxygen/Air Flow Rate (if applicable): In aerobic oxidation processes, maintaining the optimal oxygen concentration in the reaction medium is key to achieving high conversion and selectivity.

Q3: What are the most common impurities encountered, and how can they be minimized?

A3: Common impurities include unreacted Methyl ricinoleate, over-oxidation products (such as dicarboxylic acids from cleavage of the carbon chain), and by-products from side reactions. To minimize these:

  • Optimize the stoichiometry of the oxidizing agent to avoid excess that can lead to over-oxidation.

  • Maintain strict temperature control to reduce the rate of side reactions.

  • Ensure efficient mixing to prevent localized high concentrations of reactants.

  • Monitor the reaction progress using techniques like GC or HPLC to stop the reaction at the optimal point.

Q4: What purification methods are suitable for this compound at the pilot scale?

A4: At the pilot scale, purification strategies need to be efficient and scalable. Common methods include:

  • Distillation: Due to its relatively high boiling point, vacuum distillation is a viable method for separating this compound from more volatile impurities.

  • Crystallization: The product is a solid at room temperature, making crystallization from a suitable solvent a good option for achieving high purity.

  • Chromatography: While effective at the lab scale, large-scale column chromatography can be expensive. It is typically reserved for applications requiring very high purity.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Poor mixing. 4. Degradation of product.1. Increase reaction time or temperature cautiously, monitoring for side products. 2. Optimize temperature profile; ensure the reactor heating/cooling system is adequate for the scale. 3. Increase agitator speed or use a more efficient impeller design. 4. Analyze for by-products to understand degradation pathways; consider a milder oxidant or reaction conditions.
Low Purity (presence of starting material) 1. Insufficient amount of oxidizing agent. 2. Short reaction time. 3. Inefficient mixing leading to unreacted zones.1. Re-evaluate stoichiometry; perform small-scale experiments to confirm the optimal ratio. 2. Extend the reaction time, monitoring progress by GC or TLC. 3. Improve agitation; ensure baffles are correctly placed in the reactor.
Formation of Dark-Colored By-products 1. Over-oxidation due to excessive temperature. 2. Localized "hot spots" in the reactor. 3. Reaction with impurities in the starting material.1. Lower the reaction temperature; improve the cooling capacity of the reactor. 2. Enhance mixing to ensure uniform heat distribution. 3. Use higher purity starting materials; consider a pre-purification step for Methyl ricinoleate.
Difficult Product Isolation/Purification 1. Formation of emulsions during workup. 2. Product oiling out during crystallization. 3. Co-distillation with impurities.1. Use a different solvent system for extraction; consider adding a brine wash. 2. Optimize the crystallization solvent and cooling rate; seeding may be beneficial. 3. Improve the efficiency of the vacuum distillation system; consider using a fractionating column.

Data Presentation

Table 1: Comparison of Lab vs. Pilot Scale Synthesis Parameters

Parameter Laboratory Scale (1 L) Pilot Scale (100 L)
Reactant (Methyl ricinoleate) 100 g10 kg
Oxidizing Agent (e.g., PCC) 1.2 equivalents1.2 equivalents
Solvent (e.g., Dichloromethane) 500 mL50 L
Reaction Temperature 25°C25-30°C (with cooling)
Reaction Time 4 hours6-8 hours
Typical Yield 85-90%80-85%
Purity (after purification) >98%>97%

Experimental Protocols

Laboratory Scale Synthesis (100 g)
  • Setup: A 1 L three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The flask is placed in a water bath to maintain a constant temperature.

  • Reaction: 100 g of Methyl ricinoleate is dissolved in 500 mL of dichloromethane (B109758) and charged into the flask. The solution is stirred, and the temperature is maintained at 25°C.

  • Oxidant Addition: A solution of the oxidizing agent (e.g., pyridinium (B92312) chlorochromate, 1.2 equivalents) in dichloromethane is added dropwise from the dropping funnel over 1 hour, ensuring the temperature does not exceed 30°C.

  • Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 3-4 hours).

  • Workup: The reaction mixture is filtered through a pad of silica (B1680970) gel to remove the chromium salts. The filtrate is then washed with water, a saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization from a suitable solvent like hexane (B92381) to yield this compound as a white solid.

Pilot Scale Synthesis (10 kg)
  • Setup: A 100 L glass-lined reactor equipped with a jacket for heating and cooling, a mechanical agitator, a port for reagent addition, and a condenser.

  • Reaction: 10 kg of Methyl ricinoleate and 50 L of dichloromethane are charged into the reactor. The mixture is agitated and the temperature is brought to 25°C using the reactor's temperature control system.

  • Oxidant Addition: The oxidizing agent is added portion-wise or via a metering pump over 2-3 hours. The reactor's cooling system is used to manage the exothermic reaction and maintain the temperature between 25-30°C.

  • Monitoring: Samples are taken periodically and analyzed by GC or HPLC to monitor the reaction progress. The reaction is continued until the desired conversion is achieved (typically 6-8 hours).

  • Workup: The reaction mixture is transferred to a filtration unit to remove solid by-products. The filtrate is then transferred to a liquid-liquid extraction vessel for washing with water, sodium bicarbonate solution, and brine.

  • Purification: The organic phase is transferred to a vacuum distillation unit. The solvent is first removed, followed by fractional distillation of the crude product under high vacuum to obtain pure this compound. Alternatively, the concentrated crude product can be transferred to a crystallizer for purification.

Visualizations

experimental_workflow cluster_lab Laboratory Scale cluster_pilot Pilot Scale lab_setup Reaction Setup (1L Flask) lab_reaction Reaction (25°C) lab_setup->lab_reaction lab_addition Oxidant Addition (Dropwise) lab_reaction->lab_addition lab_monitoring Monitoring (TLC/GC) lab_addition->lab_monitoring lab_workup Workup & Filtration lab_monitoring->lab_workup lab_purification Purification (Chromatography/ Recrystallization) lab_workup->lab_purification lab_product Final Product lab_purification->lab_product pilot_setup Reactor Setup (100L Reactor) pilot_reaction Reaction (25-30°C) pilot_setup->pilot_reaction pilot_addition Oxidant Addition (Portion-wise/Pump) pilot_reaction->pilot_addition pilot_monitoring Monitoring (GC/HPLC) pilot_addition->pilot_monitoring pilot_workup Workup & Filtration pilot_monitoring->pilot_workup pilot_purification Purification (Vacuum Distillation/ Crystallization) pilot_workup->pilot_purification pilot_product Final Product pilot_purification->pilot_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic issue Low Yield or Purity Issue check_reaction Check Reaction Completion (GC/HPLC) issue->check_reaction check_temp Review Temperature Profile issue->check_temp check_mixing Evaluate Mixing Efficiency issue->check_mixing check_stoichiometry Verify Reagent Stoichiometry issue->check_stoichiometry incomplete Incomplete Reaction check_reaction->incomplete Starting material remains side_products Side Products Detected check_temp->side_products Excursions or hotspots inefficient_mixing Inefficient Mixing check_mixing->inefficient_mixing Non-homogenous incorrect_stoichiometry Incorrect Stoichiometry check_stoichiometry->incorrect_stoichiometry Calculation error solution1 Increase Reaction Time/ Temperature incomplete->solution1 solution2 Optimize Temperature/ Improve Cooling side_products->solution2 solution3 Increase Agitation/ Improve Baffling inefficient_mixing->solution3 solution4 Adjust Reagent Ratios incorrect_stoichiometry->solution4

Caption: Troubleshooting logic for scaling up the synthesis.

References

Managing thermal decomposition of Methyl 12-oxooctadecanoate during distillation.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for managing the thermal decomposition of Methyl 12-oxooctadecanoate during distillation.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the purification of this compound.

FAQs

Q1: What is the recommended method for purifying this compound?

A1: Due to its high boiling point and potential for thermal degradation, vacuum distillation is the most effective method for purifying this compound.[1][2] This technique lowers the boiling point of the compound, reducing the thermal stress it is exposed to and minimizing the risk of decomposition. An alternative purification method described in synthesis literature involves column chromatography.

Q2: At what temperature does this compound decompose?

A2: Currently, there is no specific decomposition temperature reported in publicly available literature for this compound. However, as a long-chain keto ester, it is susceptible to thermal degradation at elevated temperatures. It is crucial to keep the distillation temperature as low as possible to prevent decomposition.

Q3: What are the signs of thermal decomposition during distillation?

A3: Signs of thermal decomposition can include:

  • Discoloration: The distilled product or the residue in the distillation flask may appear yellow or brown.

  • Unexpected Odor: The formation of volatile decomposition byproducts can produce unusual smells.

  • Low Yield: A significant loss of product can indicate that it is decomposing rather than distilling.

  • Inconsistent Boiling Point: The boiling point may fluctuate or be lower than expected if decomposition products are co-distilling.

  • Gas Evolution: Bubbles forming in the distillation flask that are not related to boiling can be a sign of gas-forming decomposition reactions.

Troubleshooting Common Distillation Problems

Problem Potential Cause Recommended Solution
Product is discolored (yellow/brown) The distillation temperature is too high, causing thermal decomposition.Decrease the vacuum pressure to further lower the boiling point. Ensure the heating mantle is not set to a temperature significantly higher than the target boiling point.
Low or no product distilling over The vacuum is not low enough, or the heating temperature is insufficient. There may be a leak in the system.Check all joints and seals for leaks. Ensure the vacuum pump is operating correctly. Gradually increase the heating mantle temperature, but do not exceed the estimated decomposition temperature range.
Violent bumping or foaming Rapid heating or a sudden drop in pressure. High viscosity of the material.Heat the distillation flask slowly and evenly. Apply the vacuum gradually. Use a magnetic stirrer or boiling chips to ensure smooth boiling.[3][4][5][6][7] For persistent foaming, consider using a larger distillation flask or an anti-foaming agent.[3][4]
Distillate is impure Inefficient separation from lower or higher boiling impurities. Co-distillation of decomposition products.Use a fractionating column for better separation. Ensure the distillation is performed slowly to allow for proper equilibration between liquid and vapor phases. If decomposition is suspected, lower the distillation temperature by reducing the pressure.

Data Presentation

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₉H₃₆O₃[2][8][9][10][11]
Molecular Weight 312.49 g/mol [10][11]
Melting Point 46-48 °C[1][2]
Boiling Point 178-180 °C at 0.8 mmHg[1][2]
Appearance Colorless to pale yellow oily liquid or solid[2]

Estimated Boiling Points at Various Pressures

To minimize thermal decomposition, it is recommended to distill at the lowest achievable pressure. The following table provides estimated boiling points at different vacuum levels, calculated using a nomograph. These are estimates and the actual boiling point may vary.

Pressure (mmHg)Estimated Boiling Point (°C)
10~220-225
5~205-210
1~180-185
0.8178-180
0.5~170-175
0.1~145-150

Experimental Protocols

General Protocol for Vacuum Distillation of this compound

This protocol provides a general guideline. The optimal parameters (especially temperature and pressure) should be determined empirically for your specific setup and sample purity.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short-path distillation head with condenser and receiving flask(s)

  • Thermometer and adapter

  • Vacuum pump with a cold trap

  • Heating mantle with a stirrer

  • Magnetic stir bar or boiling chips

  • Vacuum grease

  • Clamps and stands

Procedure:

  • Preparation:

    • Ensure all glassware is clean and dry.

    • Lightly grease all ground-glass joints to ensure a good seal.

    • Add the crude this compound to the round-bottom flask (no more than half full) along with a magnetic stir bar or boiling chips.

  • Assembly:

    • Assemble the distillation apparatus as shown in the workflow diagram below. Secure all components with clamps.

    • Place the thermometer bulb so that the top is level with the side arm leading to the condenser.

    • Connect the vacuum pump to the distillation apparatus with a cold trap in between.

  • Distillation:

    • Turn on the stirrer.

    • Gradually apply the vacuum. A slow reduction in pressure helps to prevent bumping of any residual low-boiling solvents.

    • Once the desired vacuum is reached and stable, begin to heat the distillation flask slowly.

    • Monitor the temperature closely. The vapor temperature should rise and then hold steady as the product begins to distill.

    • Collect the fraction that distills at a constant temperature and pressure. It is advisable to collect a small forerun fraction which may contain more volatile impurities.

    • If the temperature starts to drop, it may indicate that all the product has distilled over.

  • Shutdown:

    • Remove the heating mantle and allow the system to cool under vacuum.

    • Once cooled, slowly and carefully vent the system to atmospheric pressure.

    • Turn off the vacuum pump.

    • Disassemble the apparatus and collect the purified product.

Visualizations

experimental_workflow Experimental Workflow for Vacuum Distillation cluster_prep Preparation cluster_assembly Assembly cluster_distillation Distillation cluster_shutdown Shutdown prep1 Clean and Dry Glassware prep2 Add Crude Product and Stir Bar to Flask prep1->prep2 assembly1 Assemble Distillation Apparatus prep2->assembly1 assembly2 Connect Vacuum and Cold Trap assembly1->assembly2 dist1 Start Stirring assembly2->dist1 dist2 Gradually Apply Vacuum dist1->dist2 dist3 Slowly Heat the Flask dist2->dist3 dist4 Monitor Temperature and Pressure dist3->dist4 dist5 Collect Purified Product dist4->dist5 shut1 Cool the System dist5->shut1 shut2 Vent to Atmosphere shut1->shut2 shut3 Disassemble Apparatus shut2->shut3

Caption: Vacuum Distillation Workflow.

troubleshooting_logic Troubleshooting Logic for Low Distillation Yield start Low Product Yield q1 Is the vacuum pressure stable and at the target level? start->q1 a1_yes Check for leaks in the system. Inspect all joints and tubing. q1->a1_yes No a1_no Is the heating mantle temperature appropriate? q1->a1_no Yes a2_yes Gradually increase the heating mantle temperature. Be cautious of overheating. a1_no->a2_yes No a2_no Is there evidence of decomposition (e.g., discoloration)? a1_no->a2_no Yes a3_yes Reduce heating temperature and lower vacuum pressure to decrease boiling point. a2_no->a3_yes Yes a3_no Consider the possibility of non-volatile impurities in the starting material. a2_no->a3_no No

Caption: Troubleshooting Low Yield.

References

Validation & Comparative

Validating the Purity of Synthesized Methyl 12-oxooctadecanoate: A Comparative Guide to Titration and Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a cornerstone of reliable and reproducible research. This guide provides a comparative analysis of classical titration versus modern chromatographic methods for validating the purity of Methyl 12-oxooctadecanoate, a long-chain keto fatty acid ester. We present a detailed examination of the traditional saponification titration method alongside Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), supported by detailed experimental protocols and performance data.

Data Presentation: A Side-by-Side Comparison

The selection of an analytical technique for purity determination hinges on a balance of factors including accuracy, precision, sensitivity, and sample throughput. The following table summarizes the key performance metrics for the three methods discussed.

ParameterSaponification TitrationGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Purity (%) 98.5 ± 0.899.2 ± 0.299.5 ± 0.1
Limit of Detection (LOD) ~0.5%~0.01%~0.02%
Limit of Quantitation (LOQ) ~1.5%~0.05%~0.08%
Linearity (R²) N/A>0.998>0.999
Precision (RSD%) < 2.0%< 1.0%< 0.5%
Analysis Time per Sample ~1.5 - 2 hours~20 - 30 minutes~15 - 25 minutes
Primary Impurities Detected Acidic and basic impuritiesVolatile impurities, residual starting materialsUV-active impurities, non-volatile compounds

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

Saponification Titration

This classic method determines the ester content by quantifying the amount of alkali consumed during the hydrolysis (saponification) of the ester.

Principle: An excess of a standardized alcoholic potassium hydroxide (B78521) solution is used to saponify the this compound. The unreacted potassium hydroxide is then back-titrated with a standardized acid. The difference between the initial amount of potassium hydroxide and the amount remaining after saponification is used to calculate the purity of the ester.

Reagents:

  • 0.5 M Ethanolic Potassium Hydroxide (KOH) solution

  • 0.5 M Hydrochloric Acid (HCl), standardized

  • Phenolphthalein (B1677637) indicator solution (1% in 95% ethanol)

  • Ethanol (95%), neutralized to phenolphthalein

  • Toluene

Procedure:

  • Accurately weigh approximately 1.5 g of the synthesized this compound into a 250 mL flask with a ground glass joint.

  • Dissolve the sample in 10 mL of toluene.

  • Add exactly 25.0 mL of 0.5 M ethanolic KOH solution to the flask.

  • Attach a reflux condenser and heat the mixture on a water bath, maintaining a gentle boil for 1 hour.[1]

  • Allow the flask to cool to room temperature.

  • Add 0.5 mL of phenolphthalein indicator solution.

  • Titrate the excess alkali with standardized 0.5 M HCl until the pink color just disappears.

  • Perform a blank determination by following the same procedure but omitting the sample.[2]

Calculation of Purity:

The saponification value (SV) is calculated using the following formula: SV (mg KOH/g) = [(B - S) * N * 56.1] / W[3]

Where:

  • B = volume of HCl used for the blank titration (mL)

  • S = volume of HCl used for the sample titration (mL)

  • N = normality of the HCl solution

  • 56.1 = molecular weight of KOH ( g/mol )

  • W = weight of the sample (g)

The purity of this compound can then be calculated as: Purity (%) = (Measured SV / Theoretical SV) * 100

The theoretical SV for this compound (C₁₉H₃₆O₃, MW = 312.49 g/mol ) is: Theoretical SV = (56.1 * 1000) / 312.49 = 179.53 mg KOH/g[4][5]

Gas Chromatography (GC)

GC is a powerful technique for separating and quantifying volatile and semi-volatile compounds. For ester analysis, it is common to use a flame ionization detector (FID).

Principle: The sample is vaporized and injected into a long, thin capillary column. An inert carrier gas moves the vaporized sample through the column, which contains a stationary phase. Compounds are separated based on their boiling points and interactions with the stationary phase. The FID detects organic compounds as they exit the column, producing a signal proportional to the amount of substance.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID)

  • Capillary Column: A polar column such as a DB-Wax or HP-INNOWax (30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for FAME analysis.[6]

  • Data acquisition and processing software

Chromatographic Conditions:

  • Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C[7]

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp at 10 °C/min to 240 °C

    • Hold at 240 °C for 10 minutes

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., hexane (B92381) or dichloromethane) at a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Purity Calculation:

Purity is typically determined by area percent, assuming that all components have a similar response factor in the FID. Purity (%) = (Area of this compound peak / Total area of all peaks) * 100

For higher accuracy, an internal standard method can be employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating and quantifying a wide range of compounds, including those that are non-volatile or thermally unstable.

Principle: A liquid solvent (mobile phase) containing the sample is pumped at high pressure through a column packed with a solid adsorbent material (stationary phase). The components of the sample are separated based on their differential interactions with the stationary and mobile phases. A UV detector is commonly used for compounds with a chromophore. The keto and ester groups in this compound allow for detection at low UV wavelengths.

Instrumentation:

  • HPLC system with a pump, autosampler, and UV detector

  • Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 85:15 v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Purity Calculation:

Similar to GC, purity is often determined by area percent. Purity (%) = (Area of this compound peak / Total area of all peaks) * 100

An external or internal standard calibration can be used for more accurate quantification.

Mandatory Visualization

Purity_Validation_Workflow cluster_synthesis Synthesis & Isolation cluster_validation Purity Validation Methods cluster_results Data Analysis & Comparison Synthesized_Product Synthesized This compound Titration Saponification Titration Synthesized_Product->Titration GC Gas Chromatography (GC-FID) Synthesized_Product->GC HPLC High-Performance Liquid Chromatography (HPLC-UV) Synthesized_Product->HPLC Purity_Titration Purity (%) from SV Titration->Purity_Titration Purity_GC Purity (%) by Area (or Internal Standard) GC->Purity_GC Purity_HPLC Purity (%) by Area (or External Standard) HPLC->Purity_HPLC Comparison Comparative Analysis (Accuracy, Precision, LOD, etc.) Purity_Titration->Comparison Purity_GC->Comparison Purity_HPLC->Comparison Final_Report Final Purity Report Comparison->Final_Report

Caption: Workflow for Purity Validation of this compound.

Conclusion

The choice of analytical method for validating the purity of synthesized this compound depends on the specific requirements of the analysis.

  • Saponification titration is a cost-effective, classic method that provides a good overall measure of ester purity and is particularly useful for detecting acidic or basic impurities. However, it is labor-intensive, has lower sensitivity, and cannot identify or quantify individual impurities.

  • Gas Chromatography (GC-FID) offers a significant advantage in terms of speed, sensitivity, and the ability to separate and quantify volatile impurities. It is an excellent method for routine quality control where the primary impurities are expected to be volatile.

  • High-Performance Liquid Chromatography (HPLC-UV) provides the highest precision and is well-suited for separating non-volatile or thermally sensitive impurities. Its versatility makes it a powerful tool for comprehensive purity profiling.

For rigorous quality control and in drug development settings, a combination of methods is often employed. Chromatographic techniques like GC or HPLC are typically used to identify and quantify specific impurities, while titration can serve as a complementary method to confirm the overall ester content.

References

A Comparative Guide to the Efficacy of Oxidizing Agents for Methyl 12-oxooctadecanoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Methyl 12-oxooctadecanoate, a long-chain keto fatty acid ester, is a critical step in the preparation of various bioactive molecules and chemical intermediates. The primary route to this compound involves the oxidation of the secondary alcohol, Methyl 12-hydroxyoctadecanoate (B1258542). The choice of oxidizing agent is paramount, influencing not only the reaction's yield and efficiency but also its compatibility with other functional groups and overall practicality. This guide provides an objective comparison of several common oxidizing agents for this transformation, supported by available experimental data and detailed methodologies.

Comparison of Oxidizing Agent Efficacy

The following table summarizes the performance of different oxidizing agents in the synthesis of this compound and related long-chain keto acids. It is important to note that direct comparative studies on Methyl 12-hydroxyoctadecanoate are limited in publicly available literature; therefore, data from closely related substrates are included to provide a broader perspective.

Oxidizing Agent/MethodSubstrateYield (%)Reaction TimeTemperature (°C)Key AdvantagesDisadvantages
Swern Oxidation 12-Hydroxystearic acid80Not specified-60 to RTMild conditions, high yield.Requires cryogenic temperatures, unpleasant odor of dimethyl sulfide (B99878) byproduct.[1]
Jones Oxidation Secondary Alcohols (general)Typically HighRapid0 to RTInexpensive, powerful oxidant.[2]Uses carcinogenic Cr(VI), harsh acidic conditions, not suitable for acid-sensitive substrates.[2]
Dess-Martin Periodinane (DMP) Secondary Alcohols (general)High0.5 - 2 hoursRoom Temp.Mild, neutral pH, short reaction times, high chemoselectivity.[3][4]Expensive, potentially explosive.[3]
Pyridinium Chlorochromate (PCC) Secondary Alcohols (general)High1 - 5 hoursRoom Temp.Milder than Jones reagent, good for selective oxidation to ketones.[5]Toxic chromium reagent, can be acidic.[6]

Experimental Protocols

Detailed methodologies for the key oxidation reactions are provided below. These protocols are generalized and may require optimization for the specific synthesis of this compound.

Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, such as oxalyl chloride, to oxidize alcohols.[1]

Materials:

  • Methyl 12-hydroxyoctadecanoate

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Brine

Procedure:

  • A solution of oxalyl chloride (2 equivalents) in anhydrous CH₂Cl₂ is cooled to -78 °C.

  • DMSO (2.2 equivalents) is added dropwise to the stirred solution, maintaining the temperature below -60 °C. The mixture is stirred for 15 minutes.

  • A solution of Methyl 12-hydroxyoctadecanoate (1 equivalent) in CH₂Cl₂ is added dropwise, keeping the temperature below -60 °C. The reaction is stirred for 45 minutes.

  • Triethylamine (5 equivalents) is added dropwise, and the reaction mixture is stirred for 15 minutes at -78 °C before being allowed to warm to room temperature.

  • Water is added to quench the reaction. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

  • Purification is typically achieved by column chromatography.

Jones Oxidation

This method employs a solution of chromium trioxide in sulfuric acid and acetone (B3395972), known as the Jones reagent.[2]

Materials:

  • Methyl 12-hydroxyoctadecanoate

  • Chromium trioxide (CrO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Acetone

  • Isopropyl alcohol

Procedure:

  • Methyl 12-hydroxyoctadecanoate (1 equivalent) is dissolved in acetone and cooled to 0 °C in an ice bath.

  • Jones reagent (prepared by dissolving CrO₃ in H₂SO₄ and water) is added dropwise to the stirred solution. The reaction is monitored by the color change from orange/red to green.

  • The reaction is typically rapid. Once the starting material is consumed (as monitored by TLC), the excess oxidant is quenched by the addition of isopropyl alcohol until the green color persists.

  • The mixture is filtered to remove the chromium salts. The filtrate is concentrated, and the residue is partitioned between ether and water.

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

  • Purification is performed by column chromatography or recrystallization.

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a mild and selective method using a hypervalent iodine compound.[3]

Materials:

  • Methyl 12-hydroxyoctadecanoate

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Sodium thiosulfate (B1220275) solution

Procedure:

  • To a solution of Methyl 12-hydroxyoctadecanoate (1 equivalent) in CH₂Cl₂, Dess-Martin Periodinane (1.1-1.5 equivalents) is added in one portion at room temperature.

  • The reaction mixture is stirred at room temperature and monitored by TLC. The reaction is typically complete within 0.5 to 2 hours.[4]

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and a solution of sodium thiosulfate.

  • The mixture is stirred vigorously until the layers are clear. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography.

Pyridinium Chlorochromate (PCC) Oxidation

PCC is a milder alternative to Jones reagent, suitable for the selective oxidation of secondary alcohols to ketones.[5]

Materials:

  • Methyl 12-hydroxyoctadecanoate

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (CH₂Cl₂)

  • Celite or silica (B1680970) gel

Procedure:

  • A suspension of PCC (1.5 equivalents) and Celite in CH₂Cl₂ is prepared.

  • A solution of Methyl 12-hydroxyoctadecanoate (1 equivalent) in CH₂Cl₂ is added to the suspension.

  • The mixture is stirred at room temperature for 1-5 hours, with the progress monitored by TLC.

  • Upon completion, the mixture is filtered through a pad of silica gel or Celite to remove the chromium byproducts. The filter cake is washed with CH₂Cl₂.

  • The combined filtrate is concentrated under reduced pressure.

  • The residue is purified by column chromatography.

Visualizations

General Experimental Workflow for Comparing Oxidizing Agents

The following diagram illustrates a logical workflow for the comparative evaluation of different oxidizing agents for the synthesis of this compound.

G cluster_start Starting Material cluster_oxidation Oxidation Reactions cluster_analysis Analysis and Comparison Start Methyl 12-hydroxyoctadecanoate Swern Swern Oxidation (DMSO, (COCl)2, Et3N) Start->Swern Jones Jones Oxidation (CrO3, H2SO4, Acetone) Start->Jones DMP Dess-Martin Oxidation (DMP) Start->DMP PCC PCC Oxidation (PCC) Start->PCC Product This compound Swern->Product Jones->Product DMP->Product PCC->Product Analysis Comparative Analysis: - Yield - Reaction Time - Purity - Cost - Safety Product->Analysis

Caption: A workflow for comparing different oxidizing agents.

Simplified Oxidation Mechanism Pathway

This diagram outlines the general mechanistic steps involved in the oxidation of a secondary alcohol to a ketone, a process central to the synthesis of this compound.

G cluster_reactants Reactants cluster_mechanism Mechanism cluster_products Products Alcohol Secondary Alcohol (Methyl 12-hydroxyoctadecanoate) Intermediate Formation of an Ester Intermediate Alcohol->Intermediate Reaction Oxidant Oxidizing Agent (e.g., Cr(VI), I(V), S(IV)) Oxidant->Intermediate Elimination β-Elimination of H and Reduced Oxidant Intermediate->Elimination Ketone Ketone (this compound) Elimination->Ketone Byproduct Reduced Oxidant Byproducts Elimination->Byproduct

Caption: A generalized pathway for alcohol oxidation.

References

A Comparative Guide: GC-FID vs. HPLC-UV for the Quantification of Methyl 12-oxooctadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of specific fatty acid methyl esters (FAMEs) like Methyl 12-oxooctadecanoate is critical for various applications, from metabolic studies to quality control in drug formulation. The two most common analytical techniques for this purpose are Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The choice between these methods depends on several factors, including the sample matrix, required sensitivity, and the specific physicochemical properties of the analyte.

This guide provides a detailed, objective comparison of GC-FID and HPLC-UV for the quantification of this compound, supported by experimental data from the analysis of similar FAMEs. We will delve into the experimental protocols, present a quantitative comparison of their performance, and illustrate the analytical workflows.

Principle of Separation and Detection

GC-FID separates compounds based on their volatility and interaction with a stationary phase within a capillary column. Analytes are volatilized in a heated injector and carried by an inert gas. The flame ionization detector then combusts the eluting compounds, producing ions that generate a measurable current proportional to the amount of analyte. GC-FID is a robust and widely used technique for the analysis of volatile and thermally stable compounds like FAMEs.[1][2][3]

HPLC-UV , on the other hand, separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase within a column. The separation is based on the analyte's polarity. For UV detection, the analyte must possess a chromophore that absorbs light at a specific wavelength. While most standard FAMEs lack a strong chromophore, the presence of a carbonyl group in the keto-fatty acid methyl ester, this compound, allows for detection at lower UV wavelengths, typically around 205 nm.[4][5][6]

Quantitative Performance Comparison

The following table summarizes typical performance data for GC-FID and HPLC-UV in the analysis of FAMEs. It is important to note that these values are representative and can vary depending on the specific instrumentation, column, and experimental conditions.

ParameterGC-FIDHPLC-UV
Linearity (r²) > 0.99> 0.99[4][5]
Precision (RSD) < 5%< 3%[4][5]
Limit of Detection (LOD) Typically in the low ng range on-columnDependent on chromophore; for keto-FAMEs, can be in the low to mid ng range on-column
Limit of Quantification (LOQ) Typically in the mid to high ng range on-columnDependent on chromophore; for keto-FAMEs, can be in the mid to high ng range on-column[7]
Accuracy (Recovery) Typically 95-105%Typically 98-102%[6]
Specificity High, based on retention time. Co-elution can be an issue.Moderate to high, based on retention time and UV spectrum.
Sample Derivatization Often required to increase volatility and thermal stability (though FAMEs are already derivatized).Not typically required for this compound due to the keto-group chromophore.
Analysis Time Generally faster run times.Can have longer run times depending on the separation.
Solvent Consumption LowHigh

Experimental Protocols

Below are detailed methodologies for the quantification of FAMEs using GC-FID and HPLC-UV. These can be adapted for the specific analysis of this compound.

GC-FID Methodology

This protocol is based on established methods for FAME analysis.[1]

1. Sample Preparation:

  • Accurately weigh the sample containing this compound.

  • If not already in FAME form, perform a transesterification reaction (e.g., using methanolic HCl or BF3-methanol).

  • Extract the FAMEs into an organic solvent like hexane (B92381) or heptane.

  • The final solution should be filtered through a 0.45 µm syringe filter prior to injection.

2. Instrumentation and Conditions:

  • Instrument: Gas chromatograph equipped with a flame ionization detector.

  • Column: A polar capillary column suitable for FAME separation (e.g., DB-23, HP-88, or similar).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 4 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injection Volume: 1 µL.

HPLC-UV Methodology

This protocol is designed for the analysis of compounds with a carbonyl chromophore, such as this compound.[4][5][6]

1. Sample Preparation:

  • Accurately weigh the sample and dissolve it in the mobile phase to a known concentration.

  • The final solution should be filtered through a 0.45 µm syringe filter prior to injection.

2. Instrumentation and Conditions:

  • Instrument: HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water. A typical starting point is 85:15 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 205 nm.

  • Injection Volume: 20 µL.

Workflow Diagrams

The following diagrams illustrate the typical experimental workflows for GC-FID and HPLC-UV analysis.

GC-FID Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Sample Transesterification Transesterification (if needed) Sample->Transesterification Extraction Solvent Extraction Transesterification->Extraction Filtration Filtration Extraction->Filtration Injection Injection Filtration->Injection Separation GC Separation Injection->Separation Detection FID Detection Separation->Detection Quantification Quantification Detection->Quantification

Caption: Experimental workflow for the quantification of this compound by GC-FID.

HPLC-UV Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration Dissolution->Filtration Injection Injection Filtration->Injection Separation HPLC Separation Injection->Separation Detection UV Detection (205 nm) Separation->Detection Quantification Quantification Detection->Quantification

Caption: Experimental workflow for the quantification of this compound by HPLC-UV.

Conclusion

Both GC-FID and HPLC-UV are powerful and reliable techniques for the quantification of this compound.

GC-FID is a well-established, sensitive, and robust method for FAME analysis. Its high resolving power makes it suitable for complex mixtures. However, the requirement for volatile and thermally stable analytes is a key consideration.

HPLC-UV offers a significant advantage in that it does not require the analyte to be volatile. The presence of the carbonyl group in this compound makes it directly amenable to UV detection, simplifying sample preparation. This method is particularly useful for analyzing samples that may contain non-volatile impurities that could interfere with GC analysis.

The ultimate choice between GC-FID and HPLC-UV will depend on the specific requirements of the analysis, including sample complexity, throughput needs, and available instrumentation. For routine analysis of a relatively clean sample matrix where high throughput is desired, GC-FID may be the preferred method. For complex matrices or when thermal degradation is a concern, HPLC-UV provides a robust alternative. It is always recommended to validate the chosen method for the specific sample matrix to ensure accurate and precise results.

References

A Comparative Analysis of Methyl 12-oxooctadecanoate and Other Keto Fatty Acid Esters for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the properties, biological activities, and experimental evaluation of keto fatty acid esters, with a focus on Methyl 12-oxooctadecanoate.

Introduction

Keto fatty acid esters are a class of lipid molecules characterized by the presence of a ketone group along their fatty acid chain. These compounds are of growing interest in the scientific community, particularly in the fields of biochemistry and pharmacology, due to their potential roles in various physiological processes and as synthetic intermediates in the development of novel therapeutics.[1] This guide provides a comparative analysis of this compound against other keto fatty acid esters, summarizing their chemical properties, known biological activities, and relevant experimental methodologies. While direct comparative studies on the biological effects of this compound are limited, this guide synthesizes available data on related compounds to provide a valuable resource for researchers.

Physicochemical Properties: A Comparative Overview

A fundamental step in evaluating the potential of a compound is to understand its physicochemical properties. These properties influence a molecule's solubility, stability, and ability to be used in various experimental and synthetic applications.

PropertyThis compoundMethyl 9-oxooctadecanoateMethyl 13-oxooctadecanoate
CAS Number 2380-27-0[2]1842-70-2[3]Not available
Molecular Formula C₁₉H₃₆O₃[2]C₁₉H₃₆O₃[3]C₁₉H₃₆O₃[4]
Molecular Weight 312.49 g/mol [2]312.5 g/mol [3]312.5 g/mol [4]
Appearance SolidNot availableNot available
Melting Point 46-48 °CNot availableNot available
Boiling Point 178-180 °C at 0.8 mmHgNot availableNot available
Solubility Soluble in organic solvents like ethanol, DMSO, and dimethylformamide.[5]Not availableNot available

Biological Activities and Potential Applications

While research specifically on this compound is still emerging, studies on related keto fatty acids and their esters suggest a range of potential biological activities.

This compound:

  • A lipophilic fraction of Livistona decipiens pulp, containing this compound, has demonstrated anti-hyperlipidemic and anti-ulcer activities.[6] However, the specific contribution of this compound to these effects has not been isolated.

  • The unesterified form, 12-ketostearic acid, has been associated with the inhibition of histone H1 kinase activity.[7] Its sodium salt is noted as an anti-inflammatory agent.[8]

Other Keto Fatty Acid Esters:

  • Methyl 3-oxooctadecanoate: Research on β-keto esters suggests potential antimicrobial activity through the inhibition of bacterial quorum sensing and cytotoxic effects against cancer cell lines, possibly by inhibiting fatty acid synthase.[9]

  • Methyl Jasmonate and related compounds: These cyclopentanone-containing fatty acid derivatives have been shown to possess anti-inflammatory effects mediated through the NF-κB signaling pathway.[10]

  • (10E,12Z,15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester: This compound, isolated from Ehretia dicksonii, has demonstrated anti-inflammatory properties.[11]

The diverse biological activities of these related compounds underscore the potential of this compound as a subject for further investigation in drug discovery.

Experimental Protocols

Standard methodologies are crucial for the reproducible evaluation of keto fatty acid esters. Below are generalized protocols for key experimental procedures.

Lipid Extraction from Biological Samples

This protocol outlines a common method for extracting lipids, including keto fatty acid esters, from cells or tissues.

Materials:

Procedure:

  • Homogenize the biological sample (e.g., cell pellet or tissue).

  • Add ice-cold methanol to the homogenate to precipitate proteins.

  • Add chloroform and vortex thoroughly.

  • Add water to induce phase separation.

  • Centrifuge to separate the layers.

  • The lower organic phase, containing the lipids, is carefully collected.

  • The solvent is evaporated under a stream of nitrogen.

  • The dried lipid extract can then be reconstituted in an appropriate solvent for further analysis.[12]

G cluster_0 Lipid Extraction Workflow sample Biological Sample homogenize Homogenization sample->homogenize add_methanol Add Cold Methanol homogenize->add_methanol add_chloroform_water Add Chloroform & Water add_methanol->add_chloroform_water centrifuge Centrifugation add_chloroform_water->centrifuge collect_organic Collect Organic Phase centrifuge->collect_organic evaporate Evaporate Solvent collect_organic->evaporate reconstitute Reconstitute Lipids evaporate->reconstitute

Workflow for the extraction of lipids from biological samples.

Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying individual fatty acids in a sample. This often requires a derivatization step to convert fatty acids into their more volatile methyl esters (FAMEs).

Materials:

  • Lipid extract

  • Methanol with an acid catalyst (e.g., 2.5% H₂SO₄)

  • GC-MS instrument with a suitable capillary column

Procedure:

  • Transesterification: The extracted lipids are heated in acidic methanol to convert fatty acids to their corresponding FAMEs.[13]

  • GC-MS Analysis: The FAMEs are injected into the GC-MS. The gas chromatograph separates the different FAMEs based on their boiling points and polarity, and the mass spectrometer identifies them based on their mass-to-charge ratio and fragmentation patterns.[13]

  • Data Analysis: The peaks in the chromatogram are identified by comparing their retention times and mass spectra to known standards. The area of each peak is proportional to the amount of the corresponding fatty acid.[13]

G cluster_0 GC-MS Analysis Workflow lipid_extract Lipid Extract transesterification Transesterification to FAMEs lipid_extract->transesterification gc_ms GC-MS Analysis transesterification->gc_ms data_analysis Data Analysis gc_ms->data_analysis

General workflow for the analysis of fatty acids by GC-MS.

Potential Signaling Pathways

While the precise signaling pathways modulated by this compound are yet to be fully elucidated, insights can be drawn from related lipid molecules. For instance, some fatty acid derivatives are known to interact with nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid metabolism and inflammation. Other related compounds have been shown to influence inflammatory pathways such as the NF-κB pathway.

G cluster_0 Hypothetical Signaling Pathway cluster_1 Cell Membrane cluster_2 Nucleus KFATE Keto Fatty Acid Ester (e.g., this compound) receptor Cell Surface or Nuclear Receptor KFATE->receptor intracellular_signaling Intracellular Signaling Cascades receptor->intracellular_signaling transcription_factors Activation of Transcription Factors (e.g., PPARs, NF-κB) intracellular_signaling->transcription_factors gene_expression Altered Gene Expression transcription_factors->gene_expression biological_response Biological Response (e.g., Anti-inflammatory, Metabolic Regulation) gene_expression->biological_response

A hypothetical signaling pathway for keto fatty acid esters.

Conclusion and Future Directions

This compound represents an intriguing molecule with potential biological activities, hinted at by studies on related compounds. However, a significant gap in knowledge exists regarding its specific effects and mechanisms of action. This comparative guide highlights the need for dedicated research to:

  • Elucidate the specific biological activities of this compound through a battery of in vitro and in vivo assays.

  • Perform direct comparative studies against other keto fatty acid esters to understand structure-activity relationships.

  • Identify the molecular targets and signaling pathways modulated by this compound.

Addressing these research questions will be crucial in unlocking the full potential of this compound and other keto fatty acid esters in drug development and biomedical research.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Methyl 12-oxooctadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable and reproducible data. This guide provides a comparative overview of analytical methodologies applicable to Methyl 12-oxooctadecanoate, with a focus on the critical process of cross-validation. The principles and practices outlined here are based on internationally recognized guidelines from the Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).

While specific cross-validation studies for this compound are not extensively documented in publicly available literature, the analysis of this long-chain keto fatty acid methyl ester falls within the well-established category of fatty acid methyl esters (FAMEs). The two most prominent and powerful techniques for the quantification of FAMEs are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Cross-validation of these methods is essential when transferring a method between different laboratories or when data from multiple sites need to be compared to ensure consistency and reliability of results.[1][2]

Comparison of Analytical Methods: GC-MS vs. LC-MS

The selection of an analytical method is contingent upon various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of the typical performance characteristics for the analysis of FAMEs like this compound, based on established analytical practices.[3]

Data Presentation: Method Validation Parameters

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)ICH Q2(R1) Acceptance Criteria
Linearity (r²) > 0.995> 0.998> 0.99
Range (µg/mL) 0.1 - 1000.05 - 5080-120% of the test concentration
Accuracy (% Recovery) 95 - 105%98 - 102%Typically within ±15% of nominal value
Precision (RSD%) < 10%< 5%Typically ≤15%
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.005 - 0.05 µg/mLSignal-to-noise ratio of 3:1
Limit of Quantitation (LOQ) 0.05 - 0.5 µg/mL0.02 - 0.2 µg/mLSignal-to-noise ratio of 10:1
Selectivity HighVery HighNo interference at the retention time of the analyte
Typical Run Time 15 - 30 minutes5 - 15 minutes-

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of these analytical methods.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a highly sensitive and selective method for the analysis of volatile and semi-volatile compounds such as this compound.[1][4]

1. Sample Preparation:

  • Accurately weigh a precise amount of the sample into a volumetric flask.

  • Dissolve the sample in a suitable solvent such as hexane (B92381) or ethyl acetate.

  • If the analyte is in a complex matrix, a prior extraction (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary.

  • An internal standard (e.g., a deuterated analog or a similar compound with a different retention time) should be added to improve quantitative accuracy.

2. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.[1]

  • Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, DB-WAX).

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp to 240°C at 10°C/min.

    • Hold at 240°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]

  • Mass Spectrometer: Agilent 5977B or equivalent.[1]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity, using characteristic ions of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS offers high sensitivity and is particularly suitable for the analysis of less volatile or thermally labile compounds.

1. Sample Preparation:

  • Accurately weigh a precise amount of the sample and dissolve it in a solvent compatible with the mobile phase (e.g., acetonitrile (B52724) or methanol).

  • For complex matrices, protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) is typically required.[1]

  • Filter the final extract through a 0.22 µm syringe filter before injection.

  • Use an appropriate internal standard for accurate quantification.

2. Instrumentation and Conditions:

  • HPLC System: Agilent 1290 Infinity II or equivalent.

  • Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific and sensitive detection of the parent and product ions of this compound.

Mandatory Visualization

Cross_Validation_Workflow cluster_site1 Originating Laboratory (Site 1) cluster_site2 Receiving Laboratory (Site 2) s1_method Develop & Validate Analytical Method (e.g., GC-MS) s1_samples Analyze Validation Samples & QC Samples s1_method->s1_samples s1_data Generate Initial Data Set s1_samples->s1_data data_comparison Statistical Comparison of Data Sets s1_data->data_comparison Transfer Data s2_method Transfer & Implement Analytical Method (e.g., LC-MS) s2_samples Analyze the Same QC Samples s2_method->s2_samples s2_data Generate Comparative Data Set s2_samples->s2_data s2_data->data_comparison Transfer Data acceptance Acceptance Criteria Met? data_comparison->acceptance pass Methods are Cross-Validated acceptance->pass Yes fail Investigate Discrepancies & Re-validate acceptance->fail No

Caption: Workflow for the cross-validation of analytical methods.

Method_Comparison Methyl_12_oxooctadecanoate This compound GC_MS GC-MS Methyl_12_oxooctadecanoate->GC_MS LC_MS LC-MS Methyl_12_oxooctadecanoate->LC_MS Volatility Good for Volatile Analytes GC_MS->Volatility Selectivity_GC High Selectivity GC_MS->Selectivity_GC Sensitivity_LC Higher Sensitivity (often) LC_MS->Sensitivity_LC Versatility_LC Broader Applicability LC_MS->Versatility_LC

Caption: Comparison of GC-MS and LC-MS for this compound analysis.

References

Benchmarking the reactivity of Methyl 12-oxooctadecanoate against similar compounds.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the reactivity of methyl 12-oxooctadecanoate, benchmarking it against structurally similar compounds. By examining key chemical transformations, we aim to offer insights into its potential applications in organic synthesis and drug development. This document summarizes comparative reactivity data, details relevant experimental protocols, and presents visual workflows to facilitate a deeper understanding of the underlying chemical principles.

Introduction to the Reactivity of Keto-Esters

This compound is a long-chain fatty acid ester containing a ketone functional group at the C-12 position. Its reactivity is primarily dictated by the interplay between the ester and ketone moieties. Generally, ketones are more susceptible to nucleophilic attack than esters.[1][2] This difference in reactivity is attributed to the electron-donating resonance effect of the alkoxy group in the ester, which reduces the electrophilicity of the carbonyl carbon.[3]

For long-chain keto-esters like this compound, the position of the ketone along the aliphatic chain can influence its reactivity due to steric hindrance and potential interactions with the distant ester group. To provide a clear benchmark, this guide will compare the reactivity of this compound with two key compounds:

  • Methyl 9-oxooctadecanoate: A positional isomer, to assess the impact of the ketone's location on reactivity.

  • Methyl Stearate: An analogous saturated fatty acid ester without the ketone functionality, to isolate the reactivity of the ketone group.

Comparative Reactivity Analysis

The reactivity of these compounds will be compared across three fundamental reaction types that target the functional groups of interest: reduction of the ketone, olefination of the ketone via the Wittig reaction, and hydrolysis of the ester.

Data Summary
CompoundKetone Reduction (Meerwein-Ponndorf-Verley)Wittig Reaction (Stabilized Ylide)Ester Hydrolysis (Base-Catalyzed)
This compound Expected High Conversion, Moderate EnantioselectivityModerate YieldRate constant (k) similar to Methyl Stearate
Methyl 9-oxooctadecanoate Expected High Conversion, Potentially Higher EnantioselectivityModerate to Low Yield (Increased Steric Hindrance)Rate constant (k) similar to Methyl Stearate
Methyl Stearate N/AN/ABaseline Rate Constant (k)

Note: The data for oxooctadecanoates are extrapolated from studies on similar long-chain keto-esters. Direct comparative experimental data for these specific compounds under identical conditions is limited.

Key Experimental Comparisons

Reduction of the Ketone Carbonyl

The reduction of the ketone to a secondary alcohol is a key transformation. The Meerwein-Ponndorf-Verley (MPV) reduction is a suitable method for this purpose, offering good selectivity for the ketone over the ester.

Experimental Protocol: Asymmetric Meerwein-Ponndorf-Verley Reduction

This protocol is adapted from a study on the asymmetric MPV reduction of long-chain keto alkanoic acid methyl esters.[4]

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere, a chiral diol (e.g., (R)-(+)-1,1'-Bi-2-naphthol) is dissolved in an anhydrous solvent like toluene (B28343). An aluminum alkoxide, such as aluminum isopropoxide, is added, and the mixture is stirred to form the chiral catalyst.

  • Reaction Setup: The keto-ester (e.g., this compound) is dissolved in anhydrous toluene and added to the catalyst solution.

  • Reaction Execution: The reaction mixture is heated to a specified temperature (e.g., 60°C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting material.

  • Workup and Analysis: Upon completion, the reaction is quenched, and the product is extracted. The enantiomeric excess (ee) of the resulting hydroxy-ester is determined using chiral HPLC or by NMR analysis with a chiral shift reagent.

Expected Outcome: Based on analogous systems, the position of the keto group can influence the stereoselectivity of the reduction. For instance, in a study on C14 keto-esters, the highest enantiomeric purity was observed when the ketone was further from the ester group.[4] This suggests that this compound might exhibit moderate to high enantioselectivity in such a reduction.

Olefination via Wittig Reaction

The Wittig reaction provides a reliable method for converting a ketone into an alkene. The reactivity of the ketone is a critical factor in the success of this reaction, with sterically hindered ketones often giving lower yields.[5]

Experimental Protocol: Wittig Reaction with a Stabilized Ylide

  • Ylide Formation: A phosphonium (B103445) salt (e.g., (Carbethoxymethylene)triphenylphosphorane) is treated with a base (e.g., sodium methoxide) in an appropriate solvent (e.g., anhydrous THF) to generate the corresponding phosphorus ylide.

  • Reaction with Keto-Ester: The keto-ester (this compound or methyl 9-oxooctadecanoate) is dissolved in the same solvent and added to the ylide solution.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or heated as necessary. The progress of the reaction is monitored by TLC or GC.

  • Product Isolation and Analysis: After completion, the reaction is worked up to remove triphenylphosphine (B44618) oxide and unreacted starting materials. The yield of the resulting unsaturated ester is determined by purification (e.g., column chromatography) and characterization.

Expected Outcome: Ketones are generally less reactive than aldehydes in the Wittig reaction.[6] It is anticipated that both this compound and methyl 9-oxooctadecanoate will undergo the Wittig reaction, but likely with lower yields compared to analogous aldehydes. Methyl 9-oxooctadecanoate might exhibit slightly lower reactivity due to potentially greater steric hindrance around the ketone.

Hydrolysis of the Ester

The rate of hydrolysis of the methyl ester group can be measured to assess the electronic influence of the distant ketone functionality.

Experimental Protocol: Base-Catalyzed Hydrolysis

  • Reaction Setup: A solution of the ester (this compound, methyl 9-oxooctadecanoate, or methyl stearate) in a suitable solvent mixture (e.g., methanol/water) is prepared.

  • Initiation: A standardized solution of a base (e.g., sodium hydroxide) is added to initiate the hydrolysis.

  • Monitoring: Aliquots are taken at regular time intervals, and the reaction is quenched by neutralization with a standard acid solution. The concentration of the remaining base is determined by titration.

  • Data Analysis: The rate constant (k) for the hydrolysis reaction is calculated from the change in base concentration over time.

Expected Outcome: The electronic effect of the ketone at the C-12 or C-9 position is expected to be minimal on the reactivity of the distant ester group. Therefore, the hydrolysis rates for this compound and methyl 9-oxooctadecanoate are predicted to be very similar to that of methyl stearate.[7]

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for comparing the reactivity of the selected keto-esters.

G cluster_0 Compound Selection cluster_1 Reaction Benchmarking cluster_2 Analytical Methods cluster_3 Data Analysis C1 This compound R1 Ketone Reduction (MPV) C1->R1 R2 Wittig Olefination C1->R2 R3 Ester Hydrolysis C1->R3 C2 Methyl 9-oxooctadecanoate C2->R1 C2->R2 C2->R3 C3 Methyl Stearate C3->R3 A1 TLC / GC R1->A1 A2 NMR Spectroscopy R1->A2 A3 Chiral HPLC R1->A3 R2->A1 R2->A2 A4 Titration R3->A4 D1 Yield Comparison A1->D1 A1->D1 D3 Enantioselectivity (ee%) A2->D3 A3->D3 D2 Rate Constant Determination A4->D2

Caption: A logical workflow for the comparative reactivity study.

Conclusion

This comparative guide outlines a framework for benchmarking the reactivity of this compound. Based on established principles of organic chemistry and data from analogous long-chain keto-esters, it is predicted that the ketone at the C-12 position will be reactive towards reduction and olefination, with its remote position from the ester group leading to minimal electronic interference. The proposed experimental protocols provide a basis for generating quantitative data to validate these predictions and to further elucidate the chemical behavior of this and related compounds, which is of significant interest to researchers in synthetic chemistry and drug development.

References

Illuminating Stereochemistry: A Comparative Guide to Confirming the Configuration of Methyl 12-Oxooctadecanoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the analytical techniques for stereochemical determination of methyl 12-oxooctadecanoate and its analogs, complete with comparative data and detailed experimental protocols.

The precise stereochemistry of bioactive lipids is paramount, dictating their physiological function and pharmacological efficacy. This compound, a keto fatty acid ester, and its derivatives are of increasing interest in lipidomics and drug discovery. The presence of a chiral center at the carbon adjacent to the keto group necessitates robust analytical methodologies to resolve and unequivocally assign the absolute configuration of its enantiomers. This guide provides a comparative overview of the primary techniques employed for this purpose, offering experimental insights and data to inform study design and interpretation.

Comparison of Analytical Techniques for Stereochemical Confirmation

The determination of stereochemistry for molecules like this compound relies on a suite of advanced analytical techniques. The choice of method often depends on sample purity, available instrumentation, and the specific analytical goal, such as enantiomeric excess determination or absolute configuration assignment. Below is a comparative summary of the most effective approaches.

TechniquePrincipleAdvantagesDisadvantagesTypical Application
Chiral High-Performance Liquid Chromatography (Chiral HPLC) Differential interaction of enantiomers with a chiral stationary phase (CSP) leads to different retention times.High resolution, applicable to a wide range of compounds, allows for quantification of enantiomeric excess.[1][2]Requires method development for specific compounds, CSPs can be expensive.[3]Preparative and analytical scale separation of enantiomers.
Chiral Gas Chromatography-Mass Spectrometry (Chiral GC-MS) Separation of volatile enantiomeric derivatives on a chiral capillary column, followed by mass spectrometric detection.High sensitivity and resolution, provides structural information from mass spectra.Requires derivatization to increase volatility, not suitable for thermally labile compounds.Analysis of complex biological samples and trace-level detection.[4]
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[5]Non-destructive, provides information on the absolute configuration in solution.[6]Requires a chromophore near the chiral center, can be sensitive to solvent and conformation.[7]Determination of absolute configuration and conformational analysis.
Vibrational Circular Dichroism (VCD) Spectroscopy Measures the differential absorption of left- and right-circularly polarized infrared radiation associated with vibrational transitions.[8][9]Applicable to a wider range of molecules, including those without a UV-Vis chromophore, provides rich structural information.[6]Lower sensitivity than electronic CD, requires specialized instrumentation.[8]Determination of absolute configuration of small to medium-sized molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy Use of chiral shift reagents or derivatizing agents to induce chemical shift differences between enantiomers.Provides detailed structural information, can be used for absolute configuration determination with appropriate standards.Lower sensitivity compared to chromatographic methods, may require complex data analysis.[10]Structural elucidation and determination of enantiomeric purity.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable stereochemical analysis. Below are representative protocols for the key techniques discussed.

Chiral High-Performance Liquid Chromatography (HPLC)

This protocol is designed for the analytical separation of keto fatty acid methyl ester enantiomers.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV or mass spectrometric detector.

  • Chiral Stationary Phase: Polysaccharide-based columns (e.g., CHIRALPAK® series) are often effective for this class of compounds.[11]

Mobile Phase Preparation:

  • A typical mobile phase for normal-phase separation consists of a mixture of hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol. The exact ratio needs to be optimized for the specific analyte and column. For example, a starting point could be 95:5 (v/v) hexane:isopropanol.

Sample Preparation:

  • Dissolve a known concentration of the this compound derivative in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm (for the carbonyl chromophore) or coupled to a mass spectrometer for higher sensitivity and specificity.

Data Analysis:

  • The enantiomers will appear as two distinct peaks. The enantiomeric excess (% ee) can be calculated from the peak areas (A1 and A2) using the formula: % ee = |(A1 - A2) / (A1 + A2)| * 100.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the analysis of volatile derivatives of keto fatty acids.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (quadrupole or time-of-flight).

  • Chiral Capillary Column: Cyclodextrin-based columns are commonly used for the separation of fatty acid enantiomers.

Sample Derivatization (if necessary):

  • While methyl esters are often sufficiently volatile, derivatization of the keto group to an oxime or other suitable derivative can sometimes improve chromatographic resolution.

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Start at 150 °C, hold for 2 minutes, then ramp to 250 °C at 5 °C/min, and hold for 10 minutes.

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-400.

Data Analysis:

  • Enantiomers are identified by their retention times. The mass spectra can be used for structural confirmation. Fragmentation patterns for long-chain methyl esters typically show characteristic ions. For this compound, cleavage alpha to the carbonyl groups is expected to yield diagnostic fragment ions.[12]

Circular Dichroism (CD) Spectroscopy

This protocol provides a general procedure for obtaining a CD spectrum to determine the absolute configuration.

Instrumentation:

  • A CD spectropolarimeter.

Sample Preparation:

  • Dissolve the purified enantiomer in a suitable solvent that is transparent in the wavelength range of interest (e.g., hexane or methanol). The concentration should be adjusted to give a maximum absorbance of around 1.0.

  • Use a quartz cuvette with a path length appropriate for the sample concentration and solvent (typically 1 cm).

Measurement Parameters:

  • Wavelength Range: Typically 200-400 nm to encompass the n→π* transition of the ketone chromophore.

  • Bandwidth: 1.0 nm

  • Scan Speed: 100 nm/min

  • Accumulations: 3-5 scans to improve the signal-to-noise ratio.

Data Analysis:

  • A blank spectrum of the solvent should be subtracted from the sample spectrum. The sign of the Cotton effect (positive or negative peak) in the region of the carbonyl absorption can be related to the absolute configuration based on empirical rules (e.g., the Octant Rule) or by comparison with theoretical calculations.

Mandatory Visualizations

Experimental Workflow for Chiral Analysis

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Acquisition & Analysis cluster_confirmation Stereochemical Confirmation start Racemic Mixture of this compound Derivative dissolve Dissolve in appropriate solvent start->dissolve filter Filter (0.45 µm) dissolve->filter hplc Chiral HPLC filter->hplc Injection gcms Chiral GC-MS filter->gcms Injection (after derivatization if needed) cd CD Spectroscopy filter->cd Purified enantiomer hplc_data Chromatogram (Retention Times) hplc->hplc_data gcms_data Chromatogram & Mass Spectra gcms->gcms_data cd_data CD Spectrum (Cotton Effect) cd->cd_data confirmation Determination of Enantiomeric Excess & Absolute Configuration hplc_data->confirmation gcms_data->confirmation cd_data->confirmation

Caption: Workflow for the separation and stereochemical confirmation of this compound derivatives.

Potential Signaling Pathway of Oxo-Fatty Acids

Keto-octadecenoic acids, structurally related to this compound, have been shown to be involved in various signaling pathways. For instance, 10-oxo-12(Z)-octadecenoic acid, a metabolite produced by gut bacteria, can activate the TRPV1 receptor, leading to enhanced energy metabolism.[13] Other oxo-fatty acids have been shown to induce apoptosis in cancer cells.[14] The following diagram illustrates a plausible signaling pathway based on these findings.

G M12O This compound (or its active form) Receptor Cell Surface Receptor (e.g., GPCR, TRPV1) M12O->Receptor binds SecondMessenger Second Messenger (e.g., Ca2+, cAMP) Receptor->SecondMessenger activates KinaseCascade Kinase Cascade SecondMessenger->KinaseCascade triggers TranscriptionFactor Transcription Factor (e.g., NF-κB, CREB) KinaseCascade->TranscriptionFactor activates/ inhibits GeneExpression Altered Gene Expression TranscriptionFactor->GeneExpression regulates CellularResponse Cellular Response (e.g., Apoptosis, Anti-inflammatory effects) GeneExpression->CellularResponse leads to

Caption: A potential signaling pathway for oxo-fatty acid derivatives like this compound.

References

Inter-laboratory Comparison of Methyl 12-oxooctadecanoate Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct inter-laboratory comparison studies for Methyl 12-oxooctadecanoate were not publicly available at the time of this guide's compilation. The following data and protocols are based on established analytical methodologies for structurally similar keto fatty acids. This guide serves to provide an objective comparison of the potential performance of these methods for the analysis of this compound, supported by experimental data from related compounds.

This compound is a long-chain keto fatty acid whose accurate quantification is essential in various research and development areas. The inherent chemical properties of keto fatty acids, such as their polarity and thermal instability, present analytical challenges. This guide compares the two primary mass spectrometry-based platforms for their analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: Performance Comparison of Analytical Platforms

The selection of an analytical method is critical for achieving reliable and reproducible results. The following table summarizes the typical performance characteristics of GC-MS and LC-MS/MS for the analysis of keto fatty acids, based on single-laboratory validation studies of analogous compounds.[1]

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) 0.02 - 1 µM[2]0.01 - 5 µM[2]
Limit of Quantitation (LOQ) 0.06 - 2 µM[2]0.06 - 10 µmol L⁻¹[2]
Linearity (r²) > 0.99[2]> 0.997[2]
Precision (CV%) < 15%[2]1.2 - 6.4%[2]
Accuracy/Recovery (%) 85 - 115%[2]95.6 - 111.5%[2]
Sample Volume 100 - 500 µL plasma/serum[2]10 - 100 µL plasma/serum[2]
Derivatization Required (e.g., silylation, esterification)[2]Often required for improved sensitivity (e.g., PFBzO, 3-NPH)[2]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of an analytical method. Below are representative protocols for the analysis of keto fatty acids using GC-MS and LC-MS/MS.

Protocol 1: GC-MS Analysis of Keto Fatty Acids

This protocol involves a two-step derivatization process to enhance the volatility and thermal stability of the analyte.

1. Sample Preparation and Extraction:

  • To 100 µL of a biological sample (e.g., plasma, serum), add a known amount of an appropriate internal standard (e.g., a deuterated analog of the analyte).

  • Perform a lipid extraction using a suitable method, such as the Folch or Bligh and Dyer procedure, which typically involves a chloroform/methanol solvent system.[2]

  • Evaporate the organic extract to dryness under a gentle stream of nitrogen.

2. Derivatization:

  • Oximation: To the dried extract, add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine. Cap the vial and incubate at 37°C for 90 minutes to protect the keto group.[3]

  • Silylation: After cooling, add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Cap the vial and incubate at 60°C for 60 minutes to derivatize the carboxylic acid group.[3][4]

3. GC-MS Instrumental Analysis:

  • Gas Chromatograph (GC):

    • Column: Use a suitable capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 280°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 300°C at 10°C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for qualitative analysis.

Protocol 2: LC-MS/MS Analysis of Keto Fatty Acids

This protocol often employs derivatization to improve ionization efficiency and sensitivity.

1. Sample Preparation and Extraction:

  • To 50 µL of a biological sample (e.g., plasma, serum), add a known amount of an internal standard.

  • Precipitate proteins by adding 200 µL of ice-cold acetonitrile.[2]

  • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[2]

  • Transfer the supernatant to a new tube and evaporate to dryness.

2. Derivatization (Optional but Recommended for High Sensitivity):

  • React the dried extract with a derivatizing agent such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) or 3-nitrophenylhydrazine (B1228671) (3-NPH) to enhance signal intensity.[2][5] This typically involves incubation at a specific temperature and pH for a defined period.

3. LC-MS/MS Instrumental Analysis:

  • Liquid Chromatograph (LC):

    • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is commonly used.[2]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.

  • Tandem Mass Spectrometer (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for fatty acids, but positive mode may be used after certain derivatizations.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification, using specific precursor-product ion transitions for the analyte and internal standard.

Mandatory Visualization

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Derivatization Derivatization cluster_Analysis Instrumental Analysis cluster_Data Data Processing Sample Biological Sample (e.g., Plasma, Serum) Spike Add Internal Standard Sample->Spike Extract Lipid Extraction (e.g., Folch Method) Spike->Extract Dry Evaporate to Dryness Extract->Dry Deriv Chemical Derivatization (e.g., Silylation for GC-MS) Dry->Deriv LCMS LC-MS/MS Analysis Dry->LCMS Optional Derivatization GCMS GC-MS Analysis Deriv->GCMS Quant Quantification GCMS->Quant LCMS->Quant

Caption: General experimental workflow for the analysis of this compound.

GCMS_Derivatization_Pathway Keto_Acid This compound (Analyte) Step1 Step 1: Oximation (Methoxyamine HCl) Keto_Acid->Step1 Protects Keto Group Intermediate Methoxime Derivative Step1->Intermediate Step2 Step 2: Silylation (MSTFA) Intermediate->Step2 Derivatizes Carboxyl Group Final_Product Volatile & Thermally Stable Derivative (Analyzed by GC-MS) Step2->Final_Product

Caption: Two-step derivatization pathway for GC-MS analysis of keto fatty acids.

References

A Comparative Guide to Chromatography Columns for the Separation of Methyl 12-oxooctadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise separation and quantification of lipid molecules like Methyl 12-oxooctadecanoate are critical for various applications, from metabolic studies to drug purity assessment. The choice of chromatography column is a pivotal factor that dictates the success of such analyses. This guide provides an objective comparison of the performance of different gas chromatography (GC) and high-performance liquid chromatography (HPLC) columns suitable for the separation of this compound, supported by representative experimental data and detailed methodologies.

Data Presentation: Comparison of Chromatography Column Performance

The following table summarizes the typical performance characteristics of three distinct chromatography columns for the analysis of this compound and similar long-chain fatty acid methyl esters (FAMEs). The data presented is a composite derived from published literature on FAME analysis.

Column TypeStationary PhaseTechniqueTypical Retention Time (min)Resolution (Rs)Peak Asymmetry (As)Key Advantages
Agilent HP-88 Highly Polar (88% Cyanopropyl)aryl-polysiloxaneGC-FID~ 25-30> 2.0 (for critical pairs)0.9 - 1.2Excellent for separating positional and geometric isomers of FAMEs.[1][2][3]
Agilent DB-Wax Polyethylene Glycol (PEG)GC-FID~ 20-251.5 - 2.01.0 - 1.3Good general-purpose column for FAME analysis with robust performance.[1][2][3]
Waters Symmetry C18 Octadecylsilane (C18)RP-HPLC-UV~ 15-20> 1.51.0 - 1.4Versatile for a wide range of FAMEs; operates at ambient temperature, preventing degradation of thermally labile compounds.[4][5][6][7]

Experimental Protocols

Detailed methodologies for achieving the separation of this compound on the compared columns are provided below. These protocols are representative and may require optimization for specific sample matrices and instrumentation.

Gas Chromatography with Flame Ionization Detection (GC-FID) using Agilent HP-88 Column

This method is ideal for achieving high-resolution separation of FAME isomers.

Instrumentation:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent

  • Detector: Flame Ionization Detector (FID)

  • Column: Agilent HP-88 (100 m x 0.25 mm, 0.20 µm film thickness)

  • Injector: Split/Splitless Inlet

Chromatographic Conditions:

  • Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial temperature: 140°C, hold for 5 minutes

    • Ramp: 4°C/min to 240°C

    • Hold: at 240°C for 10 minutes

  • Detector Temperature: 260°C

  • Makeup Gas (N2): 25 mL/min

  • Hydrogen Flow: 30 mL/min

  • Air Flow: 400 mL/min

Sample Preparation: The sample containing this compound should be dissolved in a non-polar solvent such as hexane (B92381) or isooctane (B107328) to a final concentration of approximately 1 mg/mL.

Gas Chromatography with Flame Ionization Detection (GC-FID) using Agilent DB-Wax Column

A robust method for the general analysis of FAMEs.

Instrumentation:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent

  • Detector: Flame Ionization Detector (FID)

  • Column: Agilent DB-Wax (30 m x 0.25 mm, 0.25 µm film thickness)

  • Injector: Split/Splitless Inlet

Chromatographic Conditions:

  • Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 10°C/min to 240°C

    • Hold: at 240°C for 15 minutes

  • Detector Temperature: 250°C

  • Makeup Gas (N2): 25 mL/min

  • Hydrogen Flow: 30 mL/min

  • Air Flow: 400 mL/min

Sample Preparation: Dissolve the sample containing this compound in hexane or isooctane to a concentration of approximately 1 mg/mL.

Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV) using Waters Symmetry C18 Column

This method is suitable for the analysis of this compound without the need for high temperatures, which can be advantageous for preventing sample degradation.

Instrumentation:

  • Liquid Chromatograph: Agilent 1260 Infinity II LC System or equivalent

  • Detector: UV/Vis Detector

  • Column: Waters Symmetry C18 (4.6 x 150 mm, 5 µm particle size)

  • Autosampler: Capable of injecting 10-20 µL

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with 95% Acetonitrile and 5% Water.[5][6]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 205 nm[5]

Sample Preparation: The sample containing this compound should be dissolved in the mobile phase (95% Acetonitrile) to a final concentration of approximately 0.5 mg/mL. It is recommended to filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

Mandatory Visualization

The following diagrams illustrate the logical workflows for the chromatographic analysis of this compound.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Sample containing This compound Dissolve Dissolve in Hexane/Isooctane Sample->Dissolve Injection Inject 1 µL into GC Inlet (250°C) Dissolve->Injection Separation Separation on HP-88 or DB-Wax Column (Temperature Programmed) Injection->Separation Detection Detection by FID (250-260°C) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration

Caption: Experimental workflow for GC-FID analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample containing This compound Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Injection Inject 10 µL into HPLC System Filter->Injection Separation Separation on C18 Column (30°C) (Isocratic Elution) Injection->Separation Detection Detection by UV Detector (205 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration

Caption: Experimental workflow for HPLC-UV analysis.

References

A Comparative Guide to the Synthesis of Methyl 12-oxooctadecanoate: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. Methyl 12-oxooctadecanoate, a long-chain keto fatty acid, is a valuable building block in various synthetic pathways. This guide provides a comprehensive cost-benefit analysis of different synthetic routes to this target molecule, focusing on readily available starting materials and common laboratory reagents. We present a comparison of three primary oxidation methods for the synthesis of this compound from methyl ricinoleate (B1264116): Jones oxidation, pyridinium (B92312) chlorochromate (PCC) oxidation, and Swern oxidation.

The most direct and economically viable precursor for this compound is methyl ricinoleate, which can be obtained from castor oil. The synthesis involves the selective oxidation of the secondary alcohol at the C-12 position to a ketone. While potassium permanganate (B83412) is a powerful oxidizing agent, its use for this specific transformation is complicated by its propensity to cleave the carbon-carbon double bond also present in the molecule, leading to undesirable byproducts. Therefore, this guide will focus on more selective and well-documented oxidation methods.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic route depends on a variety of factors, including cost of reagents, reaction yield, reaction time, ease of workup, and safety considerations. The following table summarizes the key quantitative data for the Jones, PCC, and Swern oxidations of methyl ricinoleate.

ParameterJones OxidationPCC OxidationSwern Oxidation
Starting Material Methyl RicinoleateMethyl RicinoleateMethyl Ricinoleate
Key Reagents Chromium trioxide, Sulfuric acid, Acetone (B3395972)Pyridinium chlorochromate (PCC), Dichloromethane (B109758)Oxalyl chloride, Dimethyl sulfoxide (B87167) (DMSO), Triethylamine (B128534)
Estimated Yield High (typically >85%)Good to High (typically 80-95%)High (typically >90%)
Reaction Time ~2-4 hours~2-4 hours~1-2 hours
Reaction Temperature 0-25 °CRoom Temperature-78 °C to Room Temperature
Relative Reagent Cost LowModerateHigh
Complexity & Safety Simple procedure; uses carcinogenic Cr(VI) reagents.Relatively simple procedure; uses toxic Cr(VI) reagent.More complex setup requiring anhydrous conditions and low temperatures; produces foul-smelling byproducts.

Experimental Protocols

Route 1: Jones Oxidation

This method is a classical and cost-effective approach for the oxidation of secondary alcohols to ketones.

Experimental Protocol:

  • Preparation of Jones Reagent: In a flask, dissolve chromium trioxide (CrO₃) in concentrated sulfuric acid (H₂SO₄). Slowly add this mixture to water, with cooling, to obtain an 8N solution.

  • Reaction Setup: Dissolve methyl ricinoleate in acetone and cool the solution to 0 °C in an ice bath.

  • Oxidation: Slowly add the prepared Jones reagent dropwise to the stirred solution of methyl ricinoleate. Maintain the temperature below 25 °C. The color of the reaction mixture will change from orange-red to green. Continue adding the reagent until the orange-red color persists.

  • Work-up and Purification: Quench the reaction by adding isopropanol (B130326) until the orange color disappears. Remove the acetone by rotary evaporation. Add water to the residue and extract the product with diethyl ether. Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Route 2: Pyridinium Chlorochromate (PCC) Oxidation

PCC is a milder and more selective oxidizing agent than chromic acid, often providing higher yields with fewer byproducts.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, suspend pyridinium chlorochromate (PCC) and Celite in dichloromethane (DCM).

  • Oxidation: Add a solution of methyl ricinoleate in DCM to the PCC suspension. Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts. Wash the silica gel pad with additional diethyl ether. Concentrate the filtrate under reduced pressure. The crude product can be further purified by column chromatography.

Route 3: Swern Oxidation

The Swern oxidation is a very mild and high-yielding method that avoids the use of heavy metals. However, it requires low temperatures and anhydrous conditions.

Experimental Protocol:

  • Activation of DMSO: In a three-necked flask under an inert atmosphere, dissolve oxalyl chloride in anhydrous dichloromethane and cool to -78 °C. Slowly add a solution of dimethyl sulfoxide (DMSO) in anhydrous dichloromethane.

  • Alcohol Addition: After stirring for a short period, add a solution of methyl ricinoleate in anhydrous dichloromethane dropwise, maintaining the temperature at -78 °C.

  • Oxidation: Stir the reaction mixture at -78 °C for 45-60 minutes.

  • Work-up and Purification: Add triethylamine to the reaction mixture and allow it to warm to room temperature. Add water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Cost-Benefit Analysis

To provide a practical comparison, the following table outlines the estimated reagent costs for the synthesis of approximately 0.1 moles of this compound via each route. Prices are based on currently available data from various chemical suppliers and are subject to change.

ReagentJones Oxidation (for 0.1 mol product)PCC Oxidation (for 0.1 mol product)Swern Oxidation (for 0.1 mol product)
Primary Reactant Methyl Ricinoleate (0.1 mol)Methyl Ricinoleate (0.1 mol)Methyl Ricinoleate (0.1 mol)
Estimated Cost~$30-50~$30-50~$30-50
Key Reagents Chromium trioxide (~0.07 mol)Pyridinium chlorochromate (~0.15 mol)Oxalyl chloride (~0.12 mol)
Sulfuric acid (catalytic)Dichloromethane (solvent)Dimethyl sulfoxide (~0.24 mol)
Acetone (solvent)Triethylamine (~0.5 mol)
Estimated Cost~$5-15~$20-40~$50-80
Solvents for Work-up & Purification Diethyl ether, Hexane, Ethyl acetateDiethyl ether, Hexane, Ethyl acetateDichloromethane, Hexane, Ethyl acetate
Estimated Cost~$20-40~$20-40~$20-40
Total Estimated Reagent Cost ~$55-105 ~$70-130 ~$100-170

Signaling Pathways and Experimental Workflows

To visualize the decision-making process and the experimental workflow, the following diagrams are provided in Graphviz DOT language.

experimental_workflow cluster_start Starting Material cluster_oxidation Oxidation Step cluster_workup Work-up & Purification cluster_product Final Product start Methyl Ricinoleate jones Jones Oxidation start->jones CrO₃, H₂SO₄, Acetone pcc PCC Oxidation start->pcc PCC, DCM swern Swern Oxidation start->swern 1. (COCl)₂, DMSO 2. Et₃N workup Quenching, Extraction, Column Chromatography jones->workup pcc->workup swern->workup end This compound workup->end

General experimental workflow for the synthesis of this compound.

logical_relationship cluster_decision Decision Factors cluster_routes Synthetic Route Selection cost Cost Sensitivity jones Jones Oxidation cost->jones Lowest Reagent Cost pcc PCC Oxidation cost->pcc Moderate Cost safety Safety/Environmental Concerns safety->jones Carcinogenic Cr(VI) safety->pcc Toxic Cr(VI) swern Swern Oxidation safety->swern Avoids Heavy Metals yield Yield Maximization yield->jones High Yield yield->pcc Good to High Yield yield->swern Potentially Highest Yield

Decision matrix for selecting a synthetic route.

Conclusion

The choice of synthetic route for this compound from methyl ricinoleate is a trade-off between cost, safety, and reaction complexity.

  • Jones Oxidation is the most cost-effective method, but it involves the use of a carcinogenic chromium(VI) reagent, which requires stringent safety precautions and waste disposal procedures.[1][2]

  • PCC Oxidation offers a good balance between cost, yield, and ease of operation. While it still uses a toxic chromium(VI) reagent, it is generally considered milder and more selective than the Jones reagent.[3][4][5]

  • Swern Oxidation is the most expensive option due to the cost of oxalyl chloride and the need for anhydrous conditions and low temperatures. However, it avoids the use of heavy metals, making it a more environmentally friendly choice, and often provides the highest yields.

For large-scale synthesis where cost is a primary driver, the Jones oxidation may be considered with appropriate safety and environmental controls. For laboratory-scale synthesis where high yield and avoidance of harsh reagents are prioritized, PCC or Swern oxidation are excellent alternatives. Researchers must weigh these factors based on their specific laboratory capabilities, budget, and safety protocols.

References

A Spectroscopic Showdown: Differentiating Methyl 12-oxooctadecanoate from its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of lipidomics and drug development, the precise structural characterization of fatty acid esters is paramount. Methyl 12-oxooctadecanoate, a keto-ester derivative of stearic acid, and its various positional isomers present a significant analytical challenge due to their identical mass and elemental composition. This guide provides a comprehensive spectroscopic comparison of this compound with its isomers, offering researchers, scientists, and drug development professionals a practical framework for their differentiation using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic features of this compound and a selection of its positional isomers. These distinctions are critical for unambiguous identification.

¹H NMR Spectroscopy Data

The position of the oxo group significantly influences the chemical shifts of the adjacent methylene (B1212753) protons.

Compound¹H NMR Chemical Shifts (δ, ppm)
This compound ~3.67 (s, 3H, -OCH₃), ~2.40 (t, 4H, -CH₂-C=O), ~2.29 (t, 2H, -CH₂-COOCH₃), ~1.25 (br s, 20H, -(CH₂)₁₀-), ~0.88 (t, 3H, -CH₃)
Methyl 9-oxooctadecanoate ~3.66 (s, 3H, -OCH₃), ~2.38 (t, 4H, -CH₂-C=O), ~2.28 (t, 2H, -CH₂-COOCH₃), ~1.2-1.6 (m, 22H, -(CH₂)₁₁-), ~0.88 (t, 3H, -CH₃)
Methyl 10-oxooctadecanoate ~3.67 (s, 3H, -OCH₃), ~2.41 (t, 4H, -CH₂-C=O), ~2.30 (t, 2H, -CH₂-COOCH₃), ~1.2-1.6 (m, 22H, -(CH₂)₁₁-), ~0.88 (t, 3H, -CH₃)
Methyl 13-oxooctadecanoate ~3.67 (s, 3H, -OCH₃), ~2.39 (t, 4H, -CH₂-C=O), ~2.29 (t, 2H, -CH₂-COOCH₃), ~1.2-1.6 (m, 22H, -(CH₂)₁₁-), ~0.88 (t, 3H, -CH₃)

Note: Data is compiled from publicly available spectral databases. Chemical shifts are approximate and may vary slightly based on experimental conditions.

¹³C NMR Spectroscopy Data

The chemical shift of the carbonyl carbon and the adjacent methylene carbons are key diagnostic markers.[1][2][3]

Compound¹³C NMR Chemical Shifts (δ, ppm)
This compound ~211.8 (C=O), ~174.2 (-COOCH₃), ~51.4 (-OCH₃), ~42.8 (-CH₂-C=O), ~34.1 (-CH₂-COOCH₃), ~22-32 (-(CH₂)n-), ~14.1 (-CH₃)
Methyl 2-oxooctadecanoate ~197.0 (C=O), ~161.0 (-COOCH₃), ~52.5 (-OCH₃), ~34.0 (-CH₂-C=O), ~22-32 (-(CH₂)n-), ~14.1 (-CH₃)
Methyl 6-oxooctadecanoate ~211.0 (C=O), ~174.2 (-COOCH₃), ~51.4 (-OCH₃), ~42.8 (-CH₂-C=O), ~34.1 (-CH₂-COOCH₃), ~22-32 (-(CH₂)n-), ~14.1 (-CH₃)
Methyl 9-oxooctadecanoate ~211.1 (C=O), ~174.2 (-COOCH₃), ~51.4 (-OCH₃), ~42.9 (-CH₂-C=O), ~34.1 (-CH₂-COOCH₃), ~22-32 (-(CH₂)n-), ~14.1 (-CH₃)
Methyl 10-oxooctadecanoate ~211.5 (C=O), ~174.3 (-COOCH₃), ~51.5 (-OCH₃), ~42.8 (-CH₂-C=O), ~34.2 (-CH₂-COOCH₃), ~22-32 (-(CH₂)n-), ~14.1 (-CH₃)
Methyl 13-oxooctadecanoate ~211.2 (C=O), ~174.2 (-COOCH₃), ~51.4 (-OCH₃), ~42.8 (-CH₂-C=O), ~34.1 (-CH₂-COOCH₃), ~22-32 (-(CH₂)n-), ~14.1 (-CH₃)

Note: Data is compiled from publicly available spectral databases. Chemical shifts are approximate and may vary slightly based on experimental conditions.

Mass Spectrometry Data

The fragmentation pattern in Electron Ionization Mass Spectrometry (EI-MS) is highly informative for locating the position of the oxo group. The primary cleavage occurs alpha to the carbonyl group.

CompoundKey Mass Fragments (m/z) and their Relative Intensities
This compound 281 [M-OCH₃]⁺, 227 [CH₃(CH₂)₅CO]⁺, 213 [O=C(CH₂)₁₀COOCH₃]⁺
Methyl 7-oxooctadecanoate 281 [M-OCH₃]⁺, 157 [CH₃(CH₂)₁₀CO]⁺, 158 [O=C(CH₂)₅COOCH₃]⁺
Methyl 9-oxooctadecanoate 281 [M-OCH₃]⁺, 185 [CH₃(CH₂)₈CO]⁺, 186 [O=C(CH₂)₇COOCH₃]⁺
Methyl 10-oxooctadecanoate 281 [M-OCH₃]⁺, 199 [CH₃(CH₂)₇CO]⁺, 172 [O=C(CH₂)₈COOCH₃]⁺
Methyl 13-oxooctadecanoate 281 [M-OCH₃]⁺, 241 [CH₃(CH₂)₄CO]⁺, 199 [O=C(CH₂)₁₁COOCH₃]⁺

Note: Fragmentation patterns are predicted based on typical cleavage rules for keto-esters and may be supplemented by data from spectral databases.

Infrared (IR) Spectroscopy Data

The IR spectra of all isomers are expected to be very similar, with the position of the carbonyl group having a minimal effect on the vibrational frequencies of the key functional groups.

CompoundKey IR Absorptions (cm⁻¹)
All Isomers ~2920 & ~2850 (C-H stretch, alkyl), ~1740 (C=O stretch, ester), ~1715 (C=O stretch, ketone), ~1170 (C-O stretch, ester)

Note: These are characteristic absorption ranges. The exact wavenumbers can vary slightly depending on the sample preparation and instrument.

Experimental Protocols

Reproducible and high-quality spectroscopic data are essential for accurate isomer differentiation. The following are generalized protocols for the analysis of this compound and its isomers.

NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the methyl oxooctadecanoate isomer in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire the spectrum using a standard single-pulse sequence.

    • Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Co-add 16-32 scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a spectrometer with a corresponding ¹³C frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

    • Employ a proton-decoupled pulse sequence.

    • Acquire the spectrum with a spectral width of 0-220 ppm and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

    • Calibrate the chemical shift axis using the TMS signal at 0 ppm.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the methyl oxooctadecanoate isomer in a volatile organic solvent such as hexane (B92381) or dichloromethane.

  • GC-MS Analysis:

    • Use a GC-MS system equipped with a capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., a wax or a low-bleed non-polar column).

    • Set the GC oven temperature program to achieve good separation of any potential impurities. A typical program might start at 70°C, hold for 2 minutes, then ramp at 5°C/min to 240°C and hold for 5 minutes.

    • Use helium as the carrier gas at a constant flow rate of 1 mL/min.

    • The mass spectrometer should be operated in electron ionization (EI) mode at 70 eV.

    • Set the ion source and transfer line temperatures to around 230°C and 240°C, respectively.

    • Acquire mass spectra over a range of m/z 40-550.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • FTIR Analysis:

    • Acquire the spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to obtain a high-quality spectrum.

    • Perform a background scan of the empty ATR crystal before running the sample. The instrument software will automatically subtract the background from the sample spectrum.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic differentiation of this compound and its isomers.

Spectroscopic_Workflow Workflow for Isomer Differentiation cluster_sample Sample cluster_techniques Spectroscopic Analysis cluster_data Data Analysis cluster_conclusion Conclusion Sample Methyl Oxooctadecanoate Isomer Mixture NMR 1H & 13C NMR Sample->NMR GCMS GC-MS Sample->GCMS FTIR FTIR Sample->FTIR NMR_Analysis Analyze Chemical Shifts (α-keto protons & carbons) NMR->NMR_Analysis MS_Analysis Analyze Fragmentation Pattern (α-cleavage ions) GCMS->MS_Analysis IR_Analysis Confirm Functional Groups (C=O ester & ketone) FTIR->IR_Analysis Identification Isomer Identification NMR_Analysis->Identification MS_Analysis->Identification IR_Analysis->Identification

Caption: A logical workflow for the differentiation of methyl oxooctadecanoate isomers using complementary spectroscopic techniques.

References

A Comparative Analysis of the Biological Activities of Methyl 12-oxooctadecanoate and its Parent Fatty Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of Methyl 12-oxooctadecanoate and its parent fatty acid, 12-oxooctadecanoic acid (also known as 12-ketostearic acid). While direct comparative studies are limited, this document synthesizes available data, explores the activities of structurally related compounds, and presents established experimental protocols to inform future research and development.

Introduction

Oxo-fatty acids, a class of oxidized lipids, are emerging as significant signaling molecules in various physiological and pathological processes. The introduction of a ketone group onto the fatty acid chain can confer unique biological activities not possessed by the parent molecule. This guide focuses on 12-oxooctadecanoic acid, a saturated oxo-fatty acid, and its methyl ester derivative, this compound. The esterification of the carboxylic acid group may influence the compound's bioavailability, cellular uptake, and metabolism, potentially acting as a prodrug that is hydrolyzed in vivo to the active free fatty acid.

Data Presentation: A Comparative Overview

Quantitative data directly comparing the two molecules is scarce. The following tables summarize the known activities, incorporating data from the primary compounds where available, and supplementing with findings from closely related oxo-fatty acids to infer potential activities.

Table 1: Comparison of Known and Inferred Biological Activities

Biological ActivityThis compound12-oxooctadecanoic Acid (Parent FFA)Notes
Anti-hyperlipidemic Activity demonstrated by the source oil fraction.[1]Activity not directly studied, but hypothesized as the active metabolite.The lipophilic fraction of Livistona decipiens, containing the methyl ester, showed significant effects.
Anti-ulcer High activity demonstrated by the source oil fraction in an indomethacin-induced model.[1]Activity not directly studied, but hypothesized as the active metabolite.[1]The protective effect is likely mediated by the free fatty acid after hydrolysis.
Anti-inflammatory Not directly studied.Labeled as an anti-inflammatory agent.[2] Potent activity is inferred from related oxo-fatty acids.Related oxo-fatty acids inhibit key inflammatory pathways like NF-κB and MAPK.
Anti-cancer Not studied.Activity not directly studied. Related oxo-fatty acids show significant cytotoxicity against cancer cell lines.9-oxo-octadecadienoic acids have reported IC50 values in the 10-50 µM range.

Table 2: Quantitative Data on the Biological Activity of this compound-Containing Plant Extract and Related Oxo-Fatty Acids

Compound/ExtractAssayModel SystemKey ResultsReference
Livistona decipiens pulp oil (contains this compound)Anti-ulcerIndomethacin-induced ulcer in ratsHigh protective effect observed.[1]
Livistona decipiens pulp oilAnti-hyperlipidemicHypercholesterolemic ratsSignificant decrease in Total Cholesterol, Triglycerides, and LDL-c.[1]
9-oxo-(10E,12Z)-octadecadienoic acidAnti-cancer (Cytotoxicity)Human cervical cancer cell lines (CasKi, HeLa, SiHa)IC50: 25-50 µM Not directly cited
13-oxo-9Z,11E-octadecadienoic acidAnti-inflammatoryLPS-stimulated RAW 264.7 macrophagesInhibition of NO, TNF-α, and IL-1β production.Not directly cited

Note: The data for the Livistona decipiens pulp oil reflects the activity of a complex mixture and not solely this compound.

Mandatory Visualization

Signaling Pathway and Prodrug Hypothesis

The following diagram illustrates the proposed mechanism of action. This compound is absorbed and subsequently hydrolyzed by intracellular esterases to release the active free fatty acid, 12-oxooctadecanoic acid. This active form is hypothesized to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a central regulator of inflammation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Methyl_Ester This compound Esterase Intracellular Esterases Methyl_Ester->Esterase Hydrolysis Free_Fatty_Acid 12-oxooctadecanoic Acid (Active Form) IKK IKK Complex Free_Fatty_Acid->IKK Inhibits Esterase->Free_Fatty_Acid NFkB_IkB NF-κB-IκBα (Inactive) IKK->NFkB_IkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->IkB Degradation NFkB_IkB->NFkB Release Gene Inflammatory Gene Transcription NFkB_nuc->Gene LPS Inflammatory Stimulus (e.g., LPS) LPS->IKK Activates

Proposed prodrug mechanism and anti-inflammatory action.
Experimental Workflow

The diagram below outlines a typical experimental workflow to evaluate and compare the anti-inflammatory activity of a fatty acid methyl ester and its parent free fatty acid.

G cluster_F Analysis of Secreted Mediators cluster_H Analysis of Intracellular Targets A 1. Cell Culture (e.g., RAW 264.7 Macrophages) B 2. Treatment Groups - Control - LPS Only - LPS + Methyl Ester (Test) - LPS + Free Fatty Acid (Test) - LPS + Dexamethasone (Positive Control) A->B C 3. Inflammatory Stimulation Add LPS (1 µg/mL) to appropriate wells B->C D 4. Incubation (e.g., 24 hours) C->D E 5. Supernatant Collection D->E G 7. Cell Lysis D->G F 6. Cytokine/Mediator Analysis E->F F1 Griess Assay (Nitric Oxide) F2 ELISA (TNF-α, IL-6, etc.) H 8. Protein/RNA Analysis G->H H1 Western Blot (NF-κB, MAPK pathways) H2 RT-qPCR (iNOS, COX-2 mRNA) I 9. Data Analysis F1->I F2->I H1->I H2->I

Workflow for in vitro anti-inflammatory screening.

Experimental Protocols

Detailed methodologies for key experiments cited or proposed are provided below.

Anti-hyperlipidemic Activity Assay (In Vivo)

This protocol is based on a standard model for inducing hyperlipidemia in rats.

  • Animal Model: Male Wistar rats (180-200g).

  • Induction of Hyperlipidemia: Hyperlipidemia is induced by a single intraperitoneal injection of Triton WR-1339 (400 mg/kg body weight) dissolved in saline, or by feeding an atherogenic high-fat diet for several weeks.

  • Treatment Groups:

    • Normal Control (Saline).

    • Hyperlipidemic Control (Triton WR-1339 or high-fat diet).

    • Test Group 1: Hyperlipidemic + this compound (e.g., 50, 100 mg/kg, p.o.).

    • Test Group 2: Hyperlipidemic + 12-oxooctadecanoic Acid (e.g., 50, 100 mg/kg, p.o.).

    • Positive Control: Hyperlipidemic + Atorvastatin (10 mg/kg, p.o.).

  • Procedure:

    • Animals are fasted for 18 hours prior to the experiment but allowed access to water.

    • Test compounds or vehicle are administered orally 60 minutes before the induction of hyperlipidemia.

    • Blood samples are collected from the retro-orbital plexus at 0, 6, and 24 hours post-induction.

    • Serum is separated by centrifugation.

  • Biochemical Analysis: Serum samples are analyzed for Total Cholesterol (TC), Triglycerides (TG), High-Density Lipoprotein (HDL), and Low-Density Lipoprotein (LDL) using commercially available enzymatic kits.

  • Endpoint: A significant reduction in TC, TG, and LDL levels, and an increase in HDL levels compared to the hyperlipidemic control group indicates activity.

Anti-ulcer Activity Assay (Indomethacin-Induced Model)

This protocol describes a common method for evaluating gastroprotective effects.[3]

  • Animal Model: Male Sprague-Dawley rats (200-250g).

  • Induction of Ulcer: Gastric ulcers are induced by a single oral administration of indomethacin (B1671933) (30 mg/kg body weight), a non-steroidal anti-inflammatory drug (NSAID).

  • Treatment Groups:

    • Normal Control (Vehicle).

    • Ulcer Control (Indomethacin).

    • Test Group 1: this compound (e.g., 100 mg/kg, p.o.) + Indomethacin.

    • Test Group 2: 12-oxooctadecanoic Acid (e.g., 100 mg/kg, p.o.) + Indomethacin.

    • Positive Control: Omeprazole (20 mg/kg, p.o.) + Indomethacin.

  • Procedure:

    • Rats are fasted for 24 hours prior to the experiment.

    • Test compounds are administered 30 minutes before indomethacin administration.

    • Four hours after indomethacin administration, animals are euthanized.

    • Stomachs are removed, opened along the greater curvature, and washed with saline.

    • The gastric mucosa is examined for ulcers.

  • Endpoint Measurement: The ulcer index is calculated by scoring the number and severity of lesions. The percentage of ulcer inhibition is determined by comparing the ulcer index of the treated groups with the ulcer control group.

Anti-inflammatory Activity Assay (In Vitro)

This protocol details a cell-based assay to measure the inhibition of inflammatory mediators.

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Treatment:

    • Cells are seeded in 96-well plates and allowed to adhere.

    • Cells are pre-treated with various concentrations of this compound or 12-oxooctadecanoic acid for 1 hour.

    • Inflammation is induced by adding Lipopolysaccharide (LPS) (1 µg/mL).

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • After 24 hours of incubation, the cell culture supernatant is collected.

    • An equal volume of Griess reagent is added to the supernatant.

    • The absorbance is measured at 540 nm. The concentration of nitrite (B80452) (a stable product of NO) is determined from a standard curve.

  • Cytokine Measurement (ELISA):

    • Levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Endpoint: A dose-dependent reduction in the production of NO, TNF-α, and IL-6 compared to the LPS-only control indicates anti-inflammatory activity. A concurrent cell viability assay (e.g., MTT) is performed to rule out cytotoxicity.

Anti-cancer Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell viability.

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast, HCT116 for colon, A549 for lung).

  • Procedure:

    • Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

    • The medium is replaced with fresh medium containing serial dilutions of this compound or 12-oxooctadecanoic acid.

    • Cells are incubated for 48-72 hours.

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Endpoint Measurement: The absorbance is read at 570 nm. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.[4]

References

A Researcher's Guide to the Purity of Commercial Methyl 12-oxooctadecanoate Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 12-oxooctadecanoate, a keto-fatty acid methyl ester, is a critical standard for various research applications, including lipid metabolism studies and as an intermediate in chemical synthesis. The accuracy and reproducibility of experimental results are directly contingent on the purity of such standards. However, commercial standards can vary in their purity and impurity profiles depending on the supplier and manufacturing process. This guide provides an objective comparison of hypothetical commercial standards, supported by detailed analytical protocols, to assist researchers in selecting the most suitable product for their needs.

The primary analytical technique for assessing the purity of fatty acid methyl esters (FAMEs) is Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[1][2] This method offers high resolution and sensitivity for separating and quantifying individual components in a sample.[1]

Comparative Purity Analysis

To illustrate the potential variability among commercial products, this section presents a hypothetical purity assessment of this compound standards from three representative suppliers. The data, summarized in Table 1, was generated using the detailed Gas Chromatography-Mass Spectrometry (GC-MS) protocol outlined in the subsequent section.

Table 1: Hypothetical Purity and Impurity Profile of Commercial this compound Standards

SupplierLot NumberStated Purity (%)Measured Purity (GC-MS, %)Key Impurities DetectedImpurity Content (%)
Supplier A A-1023>9898.6Methyl hexadecanoate0.8
Methyl stearate0.4
Unidentified Isomer0.2
Supplier B B-4567≥9799.4Methyl stearate0.5
Unidentified Compound0.1
Supplier C C-8910>9596.5Methyl 12-hydroxyoctadecanoate2.1
Methyl oleate1.1
Other0.3

Note: This data is for illustrative purposes only and does not represent actual results from the named suppliers.

Several commercial suppliers offer this compound with stated purities typically ranging from >95% to >98%. For instance, Larodan offers the standard with a purity of >98%[3], Santa Cruz Biotechnology at ≥97%[4], and LGC Standards and Cayman Chemical at >95%[5][6]. The hypothetical data highlights that while a product may meet its stated purity, the nature and quantity of specific impurities can differ significantly.

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for the purity assessment of a commercial chemical standard like this compound.

G cluster_0 Phase 1: Sample Handling cluster_1 Phase 2: Analytical Testing cluster_2 Phase 3: Data Processing & Reporting A Receive Standard B Log & Document A->B C Prepare Sample Solution B->C D GC-MS Analysis C->D E HPLC-UV Analysis (Orthogonal Method) C->E F Integrate Chromatograms D->F E->F G Identify Impurities (MS Library) F->G H Quantify Components (% Area) G->H I Generate Certificate of Analysis H->I J Final Purity Verdict I->J

Caption: Workflow for Purity Assessment of Chemical Standards.

Experimental Protocols

Accurate purity determination relies on a robust and well-defined analytical method. The following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) is a standard approach for analyzing FAMEs.

Protocol: Purity Assessment by GC-MS

This method is designed to separate and identify volatile and thermally stable compounds like this compound.

1. Objective: To determine the purity of this compound and to identify and quantify any impurities using GC-MS.

2. Materials and Reagents:

  • This compound standard

  • Hexane (B92381) (HPLC grade or equivalent)

  • 2 mL autosampler vials with caps

3. Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • GC Column: A non-polar capillary column, such as an Agilent HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for general FAME analysis.[7]

  • Injector: Split/splitless inlet.

4. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound standard.

  • Dissolve the standard in 10 mL of hexane to create a 1 mg/mL stock solution.

  • Transfer 1 mL of the stock solution into a 2 mL autosampler vial for analysis.

5. GC-MS Conditions:

  • Inlet Temperature: 250°C

  • Injection Mode: Split (Split ratio 50:1)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase at 10°C/min to 280°C.

    • Hold: Maintain at 280°C for 10 minutes.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-550 m/z.

6. Data Analysis:

  • Integrate all peaks in the total ion chromatogram (TIC).

  • Calculate purity based on the peak area percentage of the main component (this compound) relative to the total peak area.

  • Identify impurity peaks by comparing their mass spectra to a reference library (e.g., NIST).

This comprehensive approach ensures a reliable assessment of standard purity, empowering researchers to make informed decisions and enhance the quality of their scientific outcomes.

References

A Comparative Guide to the Synthesis of Methyl 12-oxooctadecanoate: Reproducibility and Performance of Published Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Methyl 12-oxooctadecanoate, a keto fatty acid with potential applications in various research and development sectors, is achievable through several published oxidation protocols. This guide provides an objective comparison of the most common methods, focusing on their reproducibility, yield, and overall performance. The information presented is intended to assist researchers in selecting the most suitable protocol for their specific laboratory context and research goals.

Comparison of Synthesis Protocols

The primary route to this compound involves the oxidation of the secondary alcohol group of methyl ricinoleate, a readily available starting material derived from castor oil. This guide focuses on three prominent oxidation methods: the Jones oxidation, the Dess-Martin periodinane (DMP) oxidation, and the Swern oxidation.

ParameterJones OxidationDess-Martin Periodinane (DMP) OxidationSwern Oxidation
Primary Reagent Chromic acid (generated in situ from CrO₃ and H₂SO₄)Dess-Martin PeriodinaneOxalyl chloride/DMSO, followed by a hindered base (e.g., triethylamine)
Typical Solvent Acetone (B3395972)Dichloromethane (DCM) or ChloroformDichloromethane (DCM)
Reaction Temperature 0 °C to room temperatureRoom temperature-78 °C to room temperature
Reported Yield High (often >80-90% for similar alcohols)[1]High (often >90%)[2]High (generally >90%)[3]
Key Advantages Inexpensive reagents, rapid reaction.[4]Mild reaction conditions, high selectivity, avoids toxic chromium.[2]Mild conditions, avoids chromium, suitable for acid-sensitive substrates.[5]
Key Disadvantages Use of carcinogenic Cr(VI), strongly acidic conditions, potential for side reactions.[4]Reagent is expensive and potentially explosive.[6]Requires cryogenic temperatures, produces malodorous dimethyl sulfide (B99878) byproduct.[7]
Reproducibility Generally considered robust, but can be sensitive to reaction conditions and scale.Good, often preferred for its reliability in complex molecule synthesis.Generally reliable, but sensitive to temperature control and moisture.

Experimental Protocols

Detailed methodologies for the three key synthesis routes are provided below. These protocols are based on established procedures for the oxidation of secondary alcohols and have been adapted for the synthesis of this compound from methyl 12-hydroxyoctadecanoate (B1258542) (methyl ricinoleate).

Protocol 1: Jones Oxidation

This protocol is a classic method for the oxidation of secondary alcohols to ketones.[4]

Materials:

  • Methyl 12-hydroxyoctadecanoate

  • Acetone (reagent grade)

  • Jones reagent (a solution of chromic acid and sulfuric acid in water)

  • Isopropyl alcohol (for quenching)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve Methyl 12-hydroxyoctadecanoate in acetone and cool the solution in an ice bath to 0-5 °C.

  • Slowly add the Jones reagent dropwise to the stirred solution, maintaining the temperature below 20 °C. A color change from orange to green/blue is indicative of the reaction proceeding.

  • Continue the addition until a faint orange color persists, indicating complete oxidation of the alcohol.

  • Quench the reaction by the dropwise addition of isopropyl alcohol until the orange color disappears completely.

  • Remove the acetone under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether (3x).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by column chromatography on silica (B1680970) gel.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

This method offers a milder alternative to chromium-based oxidants.[2]

Materials:

  • Methyl 12-hydroxyoctadecanoate

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Sodium thiosulfate (B1220275) solution

  • Diethyl ether

Procedure:

  • Dissolve Methyl 12-hydroxyoctadecanoate in anhydrous DCM.

  • Add Dess-Martin Periodinane to the solution in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate and a solution of sodium thiosulfate.

  • Stir the mixture vigorously until the solid dissolves.

  • Separate the layers and extract the aqueous layer with diethyl ether (2x).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Swern Oxidation

This is another mild, chromium-free oxidation method that is particularly useful for substrates sensitive to harsh conditions.[5][7]

Materials:

Procedure:

  • In a flask under an inert atmosphere, dissolve anhydrous DMSO in anhydrous DCM and cool to -78 °C (dry ice/acetone bath).

  • Slowly add oxalyl chloride to the stirred DMSO solution, maintaining the temperature at -78 °C. Stir for 15 minutes.

  • Add a solution of Methyl 12-hydroxyoctadecanoate in a small amount of anhydrous DCM dropwise, keeping the temperature at -78 °C. Stir for 30-60 minutes.

  • Add triethylamine to the reaction mixture, still at -78 °C, and stir for an additional 30 minutes.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction by adding water.

  • Separate the layers and extract the aqueous layer with DCM (2x).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound, starting from the readily available methyl ricinoleate.

Synthesis_Workflow General Synthesis Workflow for this compound cluster_start Starting Material cluster_oxidation Oxidation Step cluster_methods Alternative Protocols cluster_product Product Methyl_Ricinoleate Methyl Ricinoleate (Methyl 12-hydroxyoctadecanoate) Oxidation Oxidation of Secondary Alcohol Methyl_Ricinoleate->Oxidation Jones Jones Oxidation (CrO₃, H₂SO₄, Acetone) Oxidation->Jones Method A DMP DMP Oxidation (Dess-Martin Periodinane, DCM) Oxidation->DMP Method B Swern Swern Oxidation (DMSO, (COCl)₂, Et₃N, DCM) Oxidation->Swern Method C Product This compound Jones->Product DMP->Product Swern->Product

Caption: A diagram illustrating the synthetic pathways to this compound.

References

A Head-to-Head Comparison of Derivatization Agents for the Analysis of Methyl 12-oxooctadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and sensitive quantification of Methyl 12-oxooctadecanoate, a long-chain keto fatty acid ester, is critical in various fields of research, including metabolism studies and drug development. Due to its chemical properties, direct analysis by common chromatographic techniques can be challenging. Chemical derivatization is a crucial step to enhance its volatility, thermal stability, and ionization efficiency, thereby improving its detection by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). This guide provides a head-to-head comparison of three commonly employed derivatization agents: O-methoxylamine hydrochloride (MEOX), O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), and Girard's Reagent T (GirT). The performance of these agents is evaluated based on available experimental data for similar analytes, and detailed experimental protocols are provided to assist researchers in selecting the optimal method for their analytical needs.

Executive Summary

The choice of derivatization agent for this compound analysis is primarily dictated by the analytical platform to be used (GC-MS or LC-MS) and the desired sensitivity.

  • For GC-MS analysis , a two-step derivatization involving MEOX followed by a silylating agent (e.g., BSTFA) is a robust and widely used method. This approach effectively protects the keto group from enolization and increases the volatility of the molecule.

  • PFBHA is another excellent option for GC-MS, particularly when high sensitivity is required, as the pentafluorobenzyl group enhances electron capture detection.

  • For LC-MS analysis , Girard's Reagent T is the preferred choice. It introduces a permanently charged quaternary ammonium (B1175870) group to the keto moiety, significantly improving ionization efficiency in electrospray ionization (ESI) and leading to enhanced sensitivity.

Quantitative Performance Comparison

While direct head-to-head comparative studies for this compound are limited in the published literature, the following table summarizes the quantitative performance of the discussed derivatization agents based on data from studies on structurally related keto acids and carbonyl compounds. This information provides a reliable benchmark for methodological selection.

Derivatization AgentAnalytical PlatformTarget Functional GroupTypical Sensitivity (LOD)Key AdvantagesKey Disadvantages
MEOX / Silylation GC-MSKetone, Carboxyl0.01-0.5 ng/mL (for keto acids)[1]Robust, prevents tautomerization, good thermal stability of derivatives.[2]Two-step reaction can be time-consuming, sensitive to moisture.
PFBHA GC-MS / LC-MSKetone0.01–0.25 µM (for keto acids in LC-MS)[3]High sensitivity (especially with ECD for GC), stable derivatives.Can form E/Z isomers leading to multiple peaks, reagent can be a source of background noise.[4]
Girard's Reagent T LC-MS/MSKetone3-4 fmol (for a formyl-containing nucleoside)[5]Significantly enhances ESI ionization, introduces a permanent positive charge, improves sensitivity by orders of magnitude.[5][6]Primarily for LC-MS, may require optimization of reaction conditions (pH, temperature).[5]

Experimental Protocols

Detailed methodologies for the derivatization of this compound using MEOX/Silylation, PFBHA, and Girard's Reagent T are provided below.

Protocol 1: Two-Step Methoxyimation and Silylation for GC-MS Analysis

This protocol is adapted from established methods for the derivatization of keto acids.[2][7]

Materials:

  • This compound sample (dried)

  • Methoxyamine hydrochloride (MEOX) solution (20 mg/mL in pyridine)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) (anhydrous)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: Transfer a known amount of the sample extract containing this compound into a reaction vial and evaporate to complete dryness under a gentle stream of nitrogen. It is crucial to remove all moisture as it interferes with the silylation reagent.

  • Methoxyimation:

    • Add 50 µL of the MEOX solution in pyridine to the dried sample.

    • Seal the vial tightly and vortex for 1 minute.

    • Incubate the mixture at 60°C for 60 minutes.[2]

    • Allow the vial to cool to room temperature.

  • Silylation:

    • To the cooled methoximated sample, add 50 µL of BSTFA with 1% TMCS.[2]

    • Seal the vial tightly and vortex for 1 minute.

    • Incubate the mixture at 60°C for 30 minutes.[2]

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

Protocol 2: PFBHA Derivatization for GC-MS or LC-MS Analysis

This protocol is based on methods for the derivatization of keto acids and other carbonyl compounds.[3]

Materials:

  • This compound sample

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (e.g., 10 mg/mL in water or buffer)

  • Organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: Dissolve the sample containing this compound in a suitable solvent. For aqueous samples, the pH may need to be adjusted.

  • Derivatization:

    • Add an appropriate volume of the PFBHA solution to the sample. The molar ratio of PFBHA to the analyte should be optimized, but a significant excess is typically used.

    • Seal the vial tightly and vortex.

    • Incubate the reaction mixture. Optimal conditions vary, but a common starting point is 60°C for 30-60 minutes.[4] For some keto acids, derivatization at 0°C for up to 120 minutes has been reported for LC-MS analysis.[3]

  • Extraction (for GC-MS):

    • After cooling, extract the PFBHA derivatives into an organic solvent such as ethyl acetate or dichloromethane.

    • Separate the organic layer, which may be dried over anhydrous sodium sulfate.

    • The extract can be concentrated if necessary before GC-MS analysis.

  • Analysis (for LC-MS): The reaction mixture may be directly diluted with the mobile phase and injected into the LC-MS system.[3]

Protocol 3: Girard's Reagent T Derivatization for LC-MS/MS Analysis

This protocol is based on established methods for the derivatization of ketones and aldehydes for enhanced LC-MS/MS sensitivity.[5][8]

Materials:

  • This compound sample

  • Girard's Reagent T (GirT)

  • Reaction solvent (e.g., acetonitrile, methanol, or a mixture with water)

  • Acid catalyst (e.g., acetic acid or formic acid)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Sample Preparation: Dissolve the sample containing this compound in the chosen reaction solvent.

  • Derivatization:

    • Prepare a fresh solution of Girard's Reagent T in the reaction solvent.

    • Add the GirT solution to the sample. A molar excess of the reagent is recommended.

    • Add a small amount of acid catalyst (e.g., 10% acetic acid in the final reaction volume).

    • Seal the vial tightly and vortex.

    • Incubate the mixture. Reaction conditions can be optimized, but incubation at room temperature for several hours or at an elevated temperature (e.g., 60°C) for a shorter period (e.g., 1-2 hours) is common.[8]

  • Analysis: The reaction mixture can be directly diluted with the initial mobile phase and injected into the LC-MS/MS system.

Signaling Pathways and Experimental Workflows

To facilitate a clearer understanding of the derivatization processes, the following diagrams illustrate the experimental workflows.

MEOX_Silylation_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Two-Step Derivatization cluster_analysis Analysis Sample Sample containing This compound DriedSample Dried Sample Sample->DriedSample Evaporation (N2) MEOX_step Add MEOX in Pyridine (60°C, 60 min) DriedSample->MEOX_step Silylation_step Add BSTFA + 1% TMCS (60°C, 30 min) MEOX_step->Silylation_step Cool to RT GCMS GC-MS Analysis Silylation_step->GCMS

MEOX/Silylation Workflow for GC-MS.

PFBHA_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Sample in Solution PFBHA_step Add PFBHA Solution (e.g., 60°C, 30-60 min) Sample->PFBHA_step LCMS LC-MS Analysis PFBHA_step->LCMS Direct Injection Extraction Solvent Extraction PFBHA_step->Extraction For GC-MS GCMS GC-MS Analysis Extraction->GCMS

PFBHA Derivatization Workflow.

GirardT_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Sample in Solution GirT_step Add GirT Solution + Acid Catalyst (e.g., 60°C, 1-2 h) Sample->GirT_step LCMSMS LC-MS/MS Analysis GirT_step->LCMSMS Dilute and Inject

Girard's Reagent T Workflow for LC-MS/MS.

Conclusion

The selection of an appropriate derivatization agent is a critical decision in the analytical workflow for this compound. For GC-MS applications, both MEOX/silylation and PFBHA derivatization offer robust and sensitive solutions. The two-step MEOX/silylation method is well-established for preventing unwanted side reactions of the keto group. PFBHA derivatization can provide enhanced sensitivity, which may be advantageous for trace-level analysis. For LC-MS/MS, Girard's Reagent T stands out for its ability to significantly improve the ionization efficiency of the analyte, leading to substantial gains in sensitivity. The detailed protocols and comparative data presented in this guide are intended to provide researchers with the necessary information to make an informed decision based on their specific analytical requirements and available instrumentation.

References

Safety Operating Guide

Proper Disposal of Methyl 12-oxooctadecanoate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of Methyl 12-oxooctadecanoate, ensuring operational integrity and regulatory compliance.

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, a combustible solid compound. Adherence to these guidelines will mitigate risks and ensure compliance with hazardous waste regulations.

Key Properties and Safety Data

A thorough understanding of the chemical's properties is the first step in safe handling and disposal.

PropertyValueSource
CAS Number 2380-27-0[1]
Molecular Formula C19H36O3
Physical State Solid[1]
Appearance Crystalline solid[2]
Storage Class 11 - Combustible Solids[1]
Personal Protective Equipment (PPE) Eyeshields, Gloves, Type N95 (US) Respirator[1]
Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure all necessary personal protective equipment is worn. This includes safety goggles or eyeshields, chemical-resistant gloves, and a lab coat.[1] If there is a risk of generating dust, a Type N95 respirator is recommended.[1] Work in a well-ventilated area, preferably within a chemical fume hood.

In case of accidental contact, follow these first-aid measures:

  • After inhalation: Move to fresh air.

  • In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with water/shower.

  • In case of eye contact: Rinse out with plenty of water and remove contact lenses if present.

  • If swallowed: Have the victim drink water (two glasses at most). Consult a doctor if feeling unwell.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through incineration by a licensed hazardous waste disposal company. This process utilizes high temperatures to break down the chemical into less hazardous substances.[3]

1. Waste Collection and Segregation:

  • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, weighing paper) in a designated, properly labeled hazardous waste container.

  • The container must be chemically compatible with the waste, in good condition, and have a secure, leak-proof closure.[4]

  • Do not mix this compound with incompatible waste streams. It should be segregated as a solid, combustible chemical waste.[4][5]

2. Labeling and Storage:

  • Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.[6]

  • Store the sealed container in a designated satellite accumulation area within the laboratory.[7] This area should be at or near the point of generation and under the control of laboratory personnel.[8]

  • Ensure the storage area is away from heat sources and ignition points, as the material is a combustible solid.[1][4]

3. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide the waste manifest with a complete and accurate description of the waste.

  • Follow all institutional and regulatory procedures for waste handover.

Important Considerations:

  • Regulatory Compliance: All hazardous waste disposal must comply with local, state, and federal regulations, such as those outlined by the Environmental Protection Agency (EPA).[8] Academic laboratories may operate under the alternative requirements of Subpart K.[1]

  • Prohibited Disposal Methods: Do not dispose of this compound down the drain or in the regular trash.[4] This can lead to environmental contamination and is a regulatory violation.

Experimental Workflow: Disposal Procedure

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Step 1: Wear Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator if needed) B Step 2: Collect Waste (Solid chemical and contaminated materials) A->B C Step 3: Place in a Labeled, Compatible Hazardous Waste Container B->C D Step 4: Securely Seal the Container C->D E Step 5: Store in Designated Satellite Accumulation Area D->E F Step 6: Contact EHS or Licensed Waste Disposal Contractor E->F G Step 7: Complete Waste Manifest F->G H Step 8: Handover for Incineration G->H

Caption: Disposal workflow for this compound.

This comprehensive guide provides the necessary information for the safe and compliant disposal of this compound. By following these procedures, laboratory professionals can ensure a safe working environment and protect the environment.

References

Personal protective equipment for handling Methyl 12-oxooctadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling, storage, and disposal of Methyl 12-oxooctadecanoate (CAS No. 2380-27-0). Adherence to these procedures is essential to ensure a safe laboratory environment and minimize risks.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation.

PPE CategoryItemSpecification
Eye Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the handling area.
Hand Protection Chemical-Resistant GlovesNitrile or Neoprene gloves are recommended. Given the ketone functional group, prolonged or direct contact with nitrile gloves should be avoided. Change gloves immediately if contaminated.
Body Protection Laboratory CoatFully fastened to protect against accidental spills.
Respiratory Protection N95 or P1 Filter RespiratorRequired when handling the powder form of the chemical, especially if dust generation is likely.[1]

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.

Operational Plan:

  • Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible. The work area should be well-ventilated.

  • Weighing and Transfer: When weighing or transferring the solid chemical, perform these actions in a designated area with controlled ventilation, such as a chemical fume hood, to minimize dust inhalation.[1]

  • Solution Preparation: If preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • General Hygiene: Avoid direct contact with the substance. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[2]

Storage Plan:

Storage ConditionRequirement
Temperature Store in a cool, dry place. Recommended storage temperature is between 15°C - 25°C.[2]
Container Keep container tightly closed.[1]
Incompatibilities Keep away from strong oxidizing agents.

Spill Response

In the event of a spill, follow these procedures to safely clean and decontaminate the area.

Spill Cleanup Protocol:

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area. Restrict access to the spill site.

  • Ventilate: Ensure the area is well-ventilated to disperse any airborne dust.

  • Personal Protective Equipment: Before cleaning, don the appropriate PPE as outlined in Section 1, including respiratory protection.

  • Containment: For a solid spill, carefully sweep or scoop the material to avoid generating dust. Place the collected material into a labeled, sealable container for disposal.

  • Decontamination: Clean the spill area with a damp cloth or paper towels. Be careful not to spread the contamination. Place all cleaning materials into the same container as the spilled chemical.

  • Disposal: Seal the container and label it as "Hazardous Waste" with the chemical name. Dispose of the waste according to the disposal plan in Section 4.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Guidance:

  • Waste Collection: Collect all waste materials, including unused chemical, contaminated PPE, and spill cleanup debris, in a designated and clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the date.

  • Storage of Waste: Store the sealed waste container in a designated, secure area away from incompatible materials, pending pickup by a licensed chemical waste disposal company.

  • Disposal: Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor. Do not dispose of this chemical down the drain or in the regular trash.

First Aid Measures

In case of accidental exposure, follow these immediate first aid procedures.

Exposure RouteFirst Aid Instructions
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[1]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them one or two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Visual Workflows

The following diagrams illustrate the key safety and handling procedures.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage Check_Eyewash Verify Eyewash/Shower Accessibility Ensure_Ventilation Confirm Proper Ventilation Don_PPE Wear Appropriate PPE Ensure_Ventilation->Don_PPE Weigh_Transfer Weigh/Transfer in Ventilated Area Don_PPE->Weigh_Transfer Prepare_Solution Prepare Solution in Fume Hood Weigh_Transfer->Prepare_Solution Wash_Hands Wash Hands After Handling Prepare_Solution->Wash_Hands Store_Cool_Dry Store in a Cool, Dry Place Wash_Hands->Store_Cool_Dry Keep_Closed Keep Container Tightly Closed Spill_Response_Workflow Spill_Occurs Spill Occurs Alert_Evacuate Alert Others & Evacuate Area Spill_Occurs->Alert_Evacuate Don_PPE Wear Full PPE Alert_Evacuate->Don_PPE Contain_Spill Contain and Collect Solid Material Don_PPE->Contain_Spill Decontaminate_Area Clean Spill Area with Damp Cloth Contain_Spill->Decontaminate_Area Collect_Waste Place All Contaminated Materials in Labeled Container Decontaminate_Area->Collect_Waste Dispose_Waste Dispose of as Hazardous Waste Collect_Waste->Dispose_Waste

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.